molecular formula C10H18O B081716 2-sec-Butylcyclohexanone CAS No. 14765-30-1

2-sec-Butylcyclohexanone

Cat. No.: B081716
CAS No.: 14765-30-1
M. Wt: 154.25 g/mol
InChI Key: RQXTZKGDMNIWJF-UHFFFAOYSA-N
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Description

2-sec-Butylcyclohexanone can be used as a flavoring agent and fragrance ingredient.>2-(1-Methylpropyl)cyclohexanone, also known as 2-sec-butyl-cyclohexanone or cyclohexanone, sec-butyl, # 1, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 2-(1-Methylpropyl)cyclohexanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-(1-methylpropyl)cyclohexanone is primarily located in the membrane (predicted from logP). 2-(1-Methylpropyl)cyclohexanone has a camphor, fresh, and minty taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butan-2-ylcyclohexan-1-one
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InChI

InChI=1S/C10H18O/c1-3-8(2)9-6-4-5-7-10(9)11/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXTZKGDMNIWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4041818
Record name 2-sec-Butylcyclohexan-1-one
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Molecular Weight

154.25 g/mol
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Physical Description

Liquid, Colourless, viscous liquid, solidifies to an opaque mass; woody camphoraceous somewhat musty odour
Record name Cyclohexanone, 2-(1-methylpropyl)-
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Record name 2-sec-Butylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1041/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

76.00 to 78.00 °C. @ 8.00 mm Hg
Record name 2-(1-Methylpropyl)cyclohexanone
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Solubility

566 mg/L @ 20 °C (exp), insoluble in water; miscible with most oils, Miscible at room temperature (in ethanol)
Record name 2-(1-Methylpropyl)cyclohexanone
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Record name 2-sec-Butylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1041/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.911-0.917
Record name 2-sec-Butylcyclohexanone
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1041/
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CAS No.

14765-30-1
Record name 2-sec-Butylcyclohexanone
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Record name 2-sec-Butyl cyclohexanone
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Record name 2-sec-Butylcyclohexanone
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Record name Cyclohexanone, 2-(1-methylpropyl)-
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Record name 2-sec-Butylcyclohexan-1-one
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Record name 2-sec-butylcyclohexan-1-one
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Record name 2-SEC-BUTYL CYCLOHEXANONE
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Record name 2-(1-Methylpropyl)cyclohexanone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-sec-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-sec-Butylcyclohexanone is a cyclic ketone recognized for its distinct aroma, which has led to its use in the fragrance and flavor industries.[1][2] Structurally, it is a derivative of cyclohexanone featuring a sec-butyl group at the alpha-position to the carbonyl.[3] This substitution introduces stereocenters, resulting in a mixture of diastereomers.[3] Beyond its sensory applications, its chemical properties make it a subject of interest as a solvent and an intermediate in organic synthesis.[1][4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow, viscous liquid with a woody, camphoraceous, and somewhat musty or minty odor.[3][5] It is characterized by its low solubility in water but is miscible with most oils and ethanol.[1][6]

Identifiers and General Properties
PropertyValueSource(s)
CAS Number 14765-30-1[3]
Molecular Formula C₁₀H₁₈O[3]
Molecular Weight 154.25 g/mol [3]
IUPAC Name 2-(butan-2-yl)cyclohexan-1-one[3]
Synonyms 2-(1-Methylpropyl)cyclohexanone, Freskomenthe[3]
Physicochemical Data
PropertyValueSource(s)
Density 0.911 - 0.917 g/mL at 25 °C[1]
Boiling Point 76-78 °C at 8 mm Hg[1]
Melting Point 27.18 °C (estimate)[5]
Flash Point 181 °F (83 °C)[3]
Water Solubility 566 - 577 mg/L at 20 °C[1]
Refractive Index 1.454 - 1.461 at 20 °C[1]
LogP 3.2[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, primarily involving the alkylation of cyclohexanone or the hydrogenation of a substituted phenol precursor.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Method 1: Alkylation cluster_1 Method 2: Hydrogenation Cyclohexanone Cyclohexanone Product1 This compound Cyclohexanone->Product1 Grignard Reaction secBuMgBr sec-Butylmagnesium Bromide secBuMgBr->Product1 o_sec_butylphenol o-sec-Butylphenol Product2 This compound o_sec_butylphenol->Product2 Catalytic Hydrogenation H2_Pd H₂ / Pd Catalyst H2_Pd->Product2

Caption: Synthetic routes to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, generalized procedures based on analogous chemical transformations are provided below.

3.2.1 Method 1: Alkylation of Cyclohexanone via Grignard Reaction

This method involves the reaction of cyclohexanone with a Grignard reagent, such as sec-butylmagnesium bromide.[2][3]

  • Materials:

    • Cyclohexanone

    • sec-Butyl bromide

    • Magnesium turnings

    • Anhydrous diethyl ether or Tetrahydrofuran (THF)

    • Dilute acid (e.g., HCl or H₂SO₄) for workup

  • Procedure (Generalized):

    • Prepare the Grignard reagent by adding a solution of sec-butyl bromide in anhydrous ether to magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

    • Once the Grignard reagent is formed, cool the solution in an ice bath.

    • Slowly add a solution of cyclohexanone in anhydrous ether to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion is confirmed by a technique like Thin Layer Chromatography (TLC).

    • Quench the reaction by carefully adding it to a cold, dilute aqueous acid solution.

    • Separate the organic layer, and extract the aqueous layer with ether.

    • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

    • The resulting crude product, an alcohol, must then be oxidized (e.g., using Jones reagent) to yield this compound.

    • Purify the final product by vacuum distillation.

3.2.2 Method 2: Catalytic Hydrogenation of o-sec-Butylphenol

This approach involves the hydrogenation of o-sec-butylphenol using a palladium catalyst.[3][5]

  • Materials:

    • o-sec-Butylphenol

    • Palladium on carbon (Pd/C) catalyst (e.g., 5-10%)

    • Solvent (e.g., ethanol, ethyl acetate)

    • Hydrogen gas (H₂)

  • Procedure (Generalized):

    • In a high-pressure reactor (autoclave), dissolve o-sec-butylphenol in a suitable solvent.

    • Add the Pd/C catalyst to the solution.

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Heat the mixture to the target temperature and stir vigorously.

    • Monitor the reaction progress by observing the hydrogen uptake.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the this compound by vacuum distillation.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Spectroscopy TypeKey FeaturesSource
¹H NMR Data available, typically showing complex multiplets in the aliphatic region due to the cyclohexane ring and sec-butyl group protons.[1]
¹³C NMR Data available, with a characteristic peak for the carbonyl carbon (C=O) expected around 210-215 ppm.[1]
Mass Spectrometry (GC-MS) Key fragments observed at m/z 98, 55, 41, 70, and 83.[1]
Infrared (IR) A strong absorption band characteristic of a ketone C=O stretch is expected around 1715 cm⁻¹.[7]

Applications in Research and Development

While extensively used in the fragrance and food industries as a flavoring agent, this compound also serves other roles in scientific research.[1][4]

  • Organic Synthesis: It acts as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of its ketone functional group.[1][3]

  • Solvent: Due to its chemical stability and ability to dissolve a range of organic compounds, it can be used as a solvent in certain chemical reactions.[4]

  • Chromatography: Its specific chemical properties allow for its use as a stationary phase in gas chromatography or as a solvent in liquid chromatography for the separation of complex mixtures.[6]

Biological Activity and Drug Development Potential

The direct application of this compound in drug development is not well-documented. However, the cyclohexanone moiety is a scaffold present in some biologically active compounds. Research on derivatives of substituted cyclohexanones, such as 4-tert-butylcyclohexanone, has shown potential antibacterial and insecticidal activities, suggesting that the broader class of alkyl-substituted cyclohexanones could be a starting point for developing new therapeutic agents.[8][9]

Toxicological studies have indicated that this compound has low toxicity.[10] It is not considered to be a skin sensitizer and is not expected to be genotoxic.[11] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current intake levels when used as a flavoring agent.[1]

Conclusion

This compound is a well-characterized compound with established applications in the flavor and fragrance industries. Its synthesis is achievable through standard organic chemistry transformations, and its properties make it a useful building block and solvent for further research. While its direct role in drug development is not currently prominent, the biological activities of related structures suggest potential avenues for future investigation by researchers and scientists in the field.

References

Synthesis of 2-sec-Butylcyclohexanone from o-sec-Butylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-sec-butylcyclohexanone from o-sec-butylphenol. The synthesis is a two-step process involving the hydrogenation of the phenolic ring followed by the oxidation of the resulting secondary alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflows to support research and development in the chemical and pharmaceutical sciences.

Reaction Overview

The conversion of o-sec-butylphenol to this compound proceeds through two sequential reactions:

  • Hydrogenation: The aromatic ring of o-sec-butylphenol is saturated via catalytic hydrogenation to yield 2-sec-butylcyclohexanol.

  • Oxidation: The secondary alcohol, 2-sec-butylcyclohexanol, is then oxidized to the target ketone, this compound.

A direct one-pot synthesis from o-sec-butylphenol to this compound is not well-documented in the literature; therefore, a two-step approach is recommended for optimal yield and purity.

Detailed Experimental Protocols

Step 1: Hydrogenation of o-sec-Butylphenol to 2-sec-Butylcyclohexanol

This procedure details the catalytic hydrogenation of o-sec-butylphenol to 2-sec-butylcyclohexanol using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Materials:

  • o-sec-Butylphenol

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH), reagent grade

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filter aid

  • Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Vessel Preparation: In a suitable reaction vessel (e.g., a round-bottom flask or a Parr shaker vessel), add o-sec-butylphenol (1.0 equivalent).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).[1] Caution: Palladium on carbon is flammable, especially when dry and in the presence of flammable solvents and air. Handle in an inert atmosphere.[2]

  • Solvent Addition: Add a suitable solvent, such as ethanol, to dissolve the o-sec-butylphenol. The concentration can be adjusted but a common starting point is a 0.1-0.5 M solution.

  • Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (atmospheric pressure using a balloon or higher pressures in a Parr apparatus).[1][3]

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (ethanol) to ensure complete recovery of the product. Caution: Do not allow the filtered catalyst to dry on the filter paper, as it can be pyrophoric. Keep it wet with solvent or water.[3]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-sec-butylcyclohexanol. The product can be used in the next step without further purification or can be purified by distillation or column chromatography if necessary.

Step 2: Oxidation of 2-sec-Butylcyclohexanol to this compound

Two common and effective methods for the oxidation of secondary alcohols to ketones are the Jones oxidation and the Swern oxidation.

This method uses a solution of chromium trioxide in sulfuric acid (Jones reagent) to oxidize the secondary alcohol.[4][5][6]

Materials:

  • 2-sec-Butylcyclohexanol

  • Acetone, reagent grade

  • Jones Reagent (see preparation below)

  • Isopropyl alcohol

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Preparation of Jones Reagent:

Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Carefully add this mixture to 50 mL of water with stirring and cooling.[7]

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-sec-butylcyclohexanol (1.0 equivalent) in acetone. Cool the flask in an ice-water bath.[7]

  • Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 30°C. A color change from orange-red to green will be observed. Continue adding the reagent until the orange-red color persists, indicating an excess of the oxidant.[7]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC.

  • Quenching: Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate forms.[4]

  • Work-up: Remove the acetone by rotary evaporation. Add water to the residue and extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure.[8][9]

The Swern oxidation is a milder, metal-free alternative that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[10][11][12][13][14]

Materials:

  • 2-sec-Butylcyclohexanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Activator Formation: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.7 equivalents) in DCM dropwise. Stir for 5 minutes.[11]

  • Alcohol Addition: Add a solution of 2-sec-butylcyclohexanol (1.0 equivalent) in DCM dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.[11]

  • Base Addition: Add triethylamine (7.0 equivalents) dropwise to the mixture at -78 °C.[11]

  • Warming and Quenching: Allow the reaction mixture to warm to room temperature, then add water to quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.[8][9]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
o-sec-ButylphenolC₁₀H₁₄O150.22226-2280.983
2-sec-ButylcyclohexanolC₁₀H₂₀O156.27--
This compoundC₁₀H₁₈O154.2576-78 @ 8 mmHg[8][9]0.912 @ 25°C[8]

Table 2: Typical Reaction Parameters and Expected Yields

Reaction StepMethodCatalyst/ReagentSolventTemperature (°C)PressureTypical Yield (%)
HydrogenationCatalytic Hydrogenation10% Pd/CEthanolRoom TemperatureAtmospheric or higher>90
OxidationJones OxidationCrO₃/H₂SO₄Acetone0 to Room TemperatureAtmospheric85-95
OxidationSwern Oxidation(COCl)₂/DMSO, Et₃NDichloromethane-78 to Room TemperatureAtmospheric>90

Note: Yields are estimates based on general procedures for similar substrates and may vary depending on the specific reaction conditions and scale.

Visualizations

Reaction Pathway

Synthesis_Pathway o_sec_butylphenol o-sec-Butylphenol intermediate 2-sec-Butylcyclohexanol o_sec_butylphenol->intermediate H₂, Pd/C Ethanol product This compound intermediate->product [O] (e.g., Jones or Swern Oxidation)

Caption: Synthetic route from o-sec-butylphenol to this compound.

Experimental Workflow: Hydrogenation

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up prep1 Add o-sec-butylphenol to vessel prep2 Add 10% Pd/C under inert gas prep1->prep2 prep3 Add Ethanol prep2->prep3 react1 Evacuate and backfill with H₂ prep3->react1 react2 Stir under H₂ atmosphere react1->react2 react3 Monitor reaction completion (TLC/GC) react2->react3 workup1 Purge with inert gas react3->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Concentrate filtrate workup2->workup3 final_product Intermediate Product workup3->final_product Crude 2-sec-butylcyclohexanol

Caption: Workflow for the hydrogenation of o-sec-butylphenol.

Experimental Workflow: Oxidation (Jones)

Jones_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification prep1 Dissolve 2-sec-butylcyclohexanol in acetone prep2 Cool to 0°C prep1->prep2 react1 Add Jones reagent dropwise prep2->react1 react2 Stir at room temperature react1->react2 react3 Monitor reaction completion react2->react3 workup1 Quench with isopropanol react3->workup1 workup2 Remove acetone workup1->workup2 workup3 Extract with ether workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Purify by distillation workup4->workup5 final_product Final Product workup5->final_product Pure this compound

Caption: Workflow for the Jones oxidation of 2-sec-butylcyclohexanol.

References

2-sec-Butylcyclohexanone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-sec-butylcyclohexanone, a significant intermediate and additive in various chemical industries. The document details its chemical identity, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis. The IUPAC name for this compound is 2-butan-2-ylcyclohexan-1-one [1]. This guide is intended for professionals in research and development, offering critical data and methodologies to support its application in organic synthesis and materials science.

Chemical Structure and Identification

This compound is a cyclic ketone characterized by a cyclohexane ring substituted at the second position with a sec-butyl group. The presence of two chiral centers, one on the cyclohexanone ring and one on the sec-butyl group, means the compound typically exists as a mixture of diastereomers.

  • IUPAC Name: 2-butan-2-ylcyclohexan-1-one[1]

  • Chemical Formula: C₁₀H₁₈O

  • Molecular Weight: 154.25 g/mol

  • CAS Registry Number: 14765-30-1[1]

  • SMILES: CCC(C)C1CCCCC1=O[1]

  • Synonyms: Freskomenthe, 2-(1-Methylpropyl)cyclohexanone, Peppermint cyclohexanone[2][3]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and role in chemical synthesis. A summary of these properties is presented in the table below.

PropertyValueSource(s)
Molecular Weight 154.25 g/mol [4]
Appearance Colorless to light yellow, viscous liquid with a woody, camphoraceous, musty odor.[5]
Density 0.912 g/mL at 25 °C[4]
Boiling Point 76-78 °C at 8 mm Hg[4]
Flash Point 181 °F (82.8 °C)[4]
Water Solubility 577 mg/L at 20 °C[4]
Refractive Index n20/D 1.458[4]
LogP 3.2 at 35 °C[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Below is a summary of key spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environment in the molecule. Data is available from various chemical suppliers and databases.[1]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The carbonyl carbon typically appears significantly downfield.[1]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption peak corresponding to the carbonyl (C=O) stretch, typically found in the range of 1715-1695 cm⁻¹. Other significant peaks correspond to C-H stretching and bending vibrations.[1]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns. The most abundant peaks (m/z) are typically observed at 98 and 55.[1]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several routes. The most common methods involve the catalytic hydrogenation of precursors.[5][6] Below are detailed protocols for two primary synthetic pathways.

Synthesis via Hydrogenation of o-sec-Butylphenol

This method involves the catalytic hydrogenation of o-sec-butylphenol. The reaction saturates the aromatic ring to form the corresponding cyclohexanol, which is subsequently oxidized or directly converted to the cyclohexanone under specific catalytic conditions. Palladium on carbon is a commonly cited catalyst for this transformation.[5][6]

Experimental Protocol:

  • Reactor Setup: A high-pressure autoclave reactor is charged with o-sec-butylphenol (1 equivalent) and a suitable solvent such as methanol or isopropanol.

  • Catalyst Addition: 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) is carefully added to the mixture.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 10-50 bar. The mixture is heated to 100-150 °C and stirred vigorously for 4-12 hours, or until hydrogen uptake ceases.

  • Monitoring: The reaction progress is monitored by gas chromatography (GC) to confirm the disappearance of the starting material.

  • Work-up: After cooling to room temperature and venting the excess hydrogen, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product, which may contain the corresponding cyclohexanol, can be purified by vacuum distillation to yield this compound. If significant amounts of the alcohol are present, an oxidation step (e.g., using Jones reagent or Swern oxidation) may be required prior to final purification.

Synthesis via Hydrogenation of 2-sec-Butylidene Cyclohexanone

This two-step approach involves first the synthesis of an α,β-unsaturated ketone, 2-sec-butylidene cyclohexanone, followed by its selective catalytic hydrogenation.

Step 1: Synthesis of 2-sec-Butylidene Cyclohexanone (Aldol Condensation)

  • Reaction Setup: A round-bottom flask equipped with a stirrer and a dropping funnel is charged with cyclohexanone (1.2 equivalents) and a solvent such as ethanol or methanol.

  • Base Addition: A catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide, 0.1 equivalents) dissolved in water is added to the flask.

  • Aldehyde Addition: Butanal (1 equivalent) is added dropwise to the stirred mixture at room temperature.

  • Reaction: The mixture is stirred at room temperature for 12-24 hours. The progress of the condensation reaction is monitored by thin-layer chromatography (TLC) or GC.

  • Work-up: The reaction mixture is neutralized with a dilute acid (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield 2-sec-butylidene cyclohexanone.

Step 2: Catalytic Hydrogenation of 2-sec-Butylidene Cyclohexanone

  • Reactor Setup: A hydrogenation vessel is charged with 2-sec-butylidene cyclohexanone (1 equivalent), a solvent (e.g., ethanol or ethyl acetate), and a hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol%).

  • Hydrogenation: The vessel is connected to a hydrogen source (balloon or Parr hydrogenator) and the mixture is stirred vigorously under a hydrogen atmosphere (1-4 atm) at room temperature until the reaction is complete (monitored by TLC or GC). This reaction typically reduces both the carbon-carbon double bond and the carbonyl group. To selectively reduce the double bond, specific catalysts and conditions may be required.

  • Work-up: The catalyst is removed by filtration through celite.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

Visualization of Synthetic Pathways

The logical flow of the two primary synthesis routes for this compound is depicted below.

Caption: Synthetic routes to this compound.

Applications and Relevance

This compound is primarily utilized in the fragrance and flavor industries, where it imparts a minty, camphor-like note.[2] Its chemical structure also makes it a versatile intermediate in organic synthesis for the preparation of more complex molecules, potentially including active pharmaceutical ingredients, where the cyclohexanone moiety can be further functionalized. Its moderate reactivity and specific stereochemistry are of interest to researchers in synthetic and medicinal chemistry.[6]

Safety and Handling

Based on available data, this compound is not considered to be genotoxic and does not present a significant concern for skin sensitization under current usage levels in consumer products. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area, are recommended when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the Stereoisomers of 2-sec-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-sec-butylcyclohexanone, a molecule of interest in flavor, fragrance, and synthetic chemistry. Due to its two stereocenters, this compound exists as four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). This guide details their structural relationships, conformational analysis, and key physicochemical properties. It also outlines general strategies for their synthesis and separation, drawing upon established methodologies for analogous compounds, and presents available spectroscopic data.

Stereoisomeric Relationships

The two chiral centers in this compound, located at the carbonyl carbon (C1) and the carbon bearing the sec-butyl group (C2), give rise to two pairs of enantiomers and two pairs of diastereomers. The relationship between these stereoisomers is depicted in the following diagram.

stereoisomers cluster_cis cis-Diastereomers cluster_trans trans-Diastereomers (1R,2S)-cis (1R,2S)-cis (1S,2R)-cis (1S,2R)-cis (1R,2S)-cis->(1S,2R)-cis Enantiomers (1R,2R)-trans (1R,2R)-trans (1R,2S)-cis->(1R,2R)-trans Diastereomers (1S,2S)-trans (1S,2S)-trans (1R,2S)-cis->(1S,2S)-trans Diastereomers (1S,2R)-cis->(1R,2R)-trans Diastereomers (1S,2R)-cis->(1S,2S)-trans Diastereomers (1R,2R)-trans->(1S,2S)-trans Enantiomers

Caption: Stereoisomeric relationships of this compound.

Conformational Analysis

The stereochemistry of the substituents on the cyclohexane ring dictates the preferred chair conformation.

  • trans-Isomers ((1R,2R) and (1S,2S)) : In the most stable conformation, both the sec-butyl group and the implicit hydrogen at C1 would strive to occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. This leads to a diequatorial arrangement being the most stable conformer.

  • cis-Isomers ((1R,2S) and (1S,2R)) : The cis configuration necessitates that one substituent is in an axial position while the other is equatorial. Due to the larger A-value (a measure of steric bulk) of the sec-butyl group compared to a methyl or ethyl group, the conformation where the sec-butyl group is equatorial and the implicit hydrogen at C1 is axial will be favored.

Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular FormulaC₁₀H₁₈O[1]
Molecular Weight154.25 g/mol [1]
Boiling Point76-78 °C at 8 mmHg[2]
Density0.912 g/mL at 25 °C[2]
Refractive Index (n20/D)1.458[2]

Spectroscopic Analysis (Mixture of Isomers)

Spectroscopic data for the commercially available mixture of diastereomers has been reported.

  • ¹H NMR (300 MHz, CDCl₃): The spectrum is complex due to the presence of multiple isomers. Key signals include overlapping multiplets in the aliphatic region for the cyclohexyl and sec-butyl protons.

  • ¹³C NMR: The spectrum shows a cluster of signals for the aliphatic carbons and a characteristic signal for the carbonyl carbon.

  • IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) is observed.

  • Mass Spectrometry (GC-MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols: Synthesis and Separation Strategies

Detailed, validated experimental protocols for the stereoselective synthesis and separation of individual this compound stereoisomers are not currently published. However, general strategies can be proposed based on established methods for similar substituted cyclohexanones.

General Synthetic Workflow

The synthesis of this compound and the subsequent separation of its stereoisomers can be conceptualized in the following workflow:

workflow start Starting Materials (e.g., Cyclohexanone) synthesis Synthesis of Racemic Mixture start->synthesis diastereomer_sep Separation of Diastereomers (e.g., Fractional Distillation, Column Chromatography) synthesis->diastereomer_sep cis_racemate cis-Diastereomer (Racemic) diastereomer_sep->cis_racemate trans_racemate trans-Diastereomer (Racemic) diastereomer_sep->trans_racemate enantiomer_sep_cis Chiral Resolution of cis-Enantiomers (e.g., Chiral HPLC, Enzymatic Resolution) cis_racemate->enantiomer_sep_cis enantiomer_sep_trans Chiral Resolution of trans-Enantiomers (e.g., Chiral HPLC, Enzymatic Resolution) trans_racemate->enantiomer_sep_trans cis_enantiomers (1R,2S) and (1S,2R) Enantiomers enantiomer_sep_cis->cis_enantiomers trans_enantiomers (1R,2R) and (1S,2S) Enantiomers enantiomer_sep_trans->trans_enantiomers

Caption: General workflow for the synthesis and separation of this compound stereoisomers.

Synthesis of Racemic this compound

A mixture of the four stereoisomers can be synthesized via several established methods:

  • Grignard Reaction: The reaction of cyclohexanone with sec-butylmagnesium bromide. This method is straightforward but generally lacks stereocontrol, leading to a mixture of all four stereoisomers.

  • Hydrogenation of 2-sec-butylidene-cyclohexanone: Catalytic hydrogenation of the corresponding α,β-unsaturated ketone can yield this compound. The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the product.

  • Hydrogenation of o-sec-butylphenol: Hydrogenation of o-sec-butylphenol over a suitable catalyst, such as palladium, can produce a mixture of the stereoisomers of 2-sec-butylcyclohexanol, which can then be oxidized to the ketone.[2]

Experimental Protocol (General Example: Grignard Reaction)

  • Materials: Magnesium turnings, sec-butyl bromide, anhydrous diethyl ether, cyclohexanone, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • Prepare the Grignard reagent by adding a solution of sec-butyl bromide in anhydrous diethyl ether to magnesium turnings under an inert atmosphere.

    • Cool the Grignard reagent in an ice bath and add a solution of cyclohexanone in anhydrous diethyl ether dropwise.

    • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-sec-butylcyclohexanol.

    • Oxidize the crude alcohol to the ketone using a standard oxidizing agent (e.g., PCC, Swern oxidation).

    • Purify the resulting this compound by vacuum distillation or column chromatography.

Separation of Stereoisomers

1. Separation of Diastereomers (cis and trans):

The cis and trans diastereomers have different physical properties and can potentially be separated by conventional techniques:

  • Fractional Distillation: Due to expected differences in their boiling points, careful fractional distillation under reduced pressure may achieve partial separation of the cis and trans isomers.

  • Column Chromatography: Silica gel column chromatography is a common method for separating diastereomers. The polarity difference between the cis and trans isomers should allow for their separation with an appropriate eluent system.

2. Resolution of Enantiomers:

The separation of enantiomers requires a chiral environment. The following methods are commonly employed for the resolution of chiral ketones:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both analytical and preparative separation of enantiomers. A chiral stationary phase (CSP) is used to selectively interact with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for the resolution of cyclic ketones.

  • Enzymatic Kinetic Resolution: Certain enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This can be an efficient method for obtaining enantiomerically enriched material.

  • Diastereomeric Crystallization: This classical method involves reacting the racemic ketone with a chiral resolving agent to form a pair of diastereomers. These diastereomers can then be separated by crystallization, followed by the removal of the chiral auxiliary to yield the separated enantiomers.

General Protocol for Chiral HPLC Separation (Method Development):

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve the best separation.

  • Procedure:

    • Dissolve the racemic mixture (either the cis or trans diastereomer) in the mobile phase.

    • Inject the sample onto the chiral column.

    • Monitor the elution profile with the UV detector.

    • Optimize the mobile phase composition and flow rate to maximize the resolution between the two enantiomeric peaks.

    • For preparative separation, collect the fractions corresponding to each enantiomer.

Conclusion

The four stereoisomers of this compound present a rich area for stereochemical investigation. While the synthesis of the isomeric mixture is straightforward, the stereoselective synthesis and separation of the individual isomers require more specialized techniques. This guide has outlined the fundamental stereochemical principles and provided a framework of experimental strategies for researchers in drug development and other scientific fields to approach the synthesis, separation, and characterization of these interesting molecules. Further research is needed to develop and validate specific, high-yielding protocols for the individual stereoisomers and to fully characterize their unique properties and potential applications.

References

Conformational Analysis of Substituted Cyclohexanones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cyclohexanones is a cornerstone of stereochemistry, with profound implications for reactivity, selectivity, and biological activity. The presence of the carbonyl group introduces a complex interplay of steric and stereoelectronic effects that dictate the preferred three-dimensional arrangement of substituents on the six-membered ring. This guide provides a comprehensive technical overview of the principles governing the conformational analysis of substituted cyclohexanones, detailing the energetic penalties and preferences for substituents at the 2, 3, and 4-positions. It outlines key experimental and computational methodologies for these investigations and presents quantitative data to aid in the prediction and understanding of conformational equilibria.

Introduction: The Cyclohexanone Ring and Its Conformations

Unlike the parent cyclohexane, which exists in a rapidly equilibrating mixture of two identical chair conformations, the introduction of a carbonyl group in cyclohexanone flattens the ring at the C1 position. Despite this, the chair conformation remains the most stable, though the energy barrier for ring inversion is lower than in cyclohexane. The primary conformations of cyclohexanone are the chair and the higher-energy twist-boat forms.

The presence of substituents on the cyclohexanone ring disrupts the symmetry of the chair conformations, leading to energetically distinct axial and equatorial conformers. The relative stability of these conformers is determined by a combination of steric and stereoelectronic interactions.

Fundamental Principles

Steric Effects and A-Values

The primary determinant of conformational preference in many substituted cyclohexanes is the steric hindrance experienced by a substituent in the axial position. This is primarily due to 1,3-diaxial interactions, where an axial substituent experiences repulsive van der Waals forces with the axial hydrogens on the same side of the ring.[1][2] The energetic cost of placing a substituent in the axial position versus the equatorial position is quantified by its A-value (conformational free energy).[3][4][5] While comprehensive A-value tables exist for cyclohexane, the values for cyclohexanones are influenced by the electronic nature of the carbonyl group.

Stereoelectronic Effects

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in the conformational preferences of substituted cyclohexanones, particularly for substituents at the α-position (C2 and C6).[6] These effects can sometimes override steric considerations.

  • α-Halo Ketone Effect: For α-halocyclohexanones, the axial conformation is often more stable than what would be predicted based on steric bulk alone.[7] This is attributed to a stabilizing dipole-dipole interaction between the C-X and C=O bonds in the axial conformer, which is less favorable in the equatorial conformer where the dipoles are more aligned.

  • 2-Alkyl Ketone Effect: The presence of an alkyl group at the 2-position can lead to allylic 1,3-strain (A¹,³ strain) in the equatorial conformer, which is a steric interaction between the equatorial substituent and the carbonyl oxygen.[8][9] This can reduce the energy difference between the axial and equatorial conformers compared to the corresponding cyclohexane derivative.

  • 3-Alkyl Ketone Effect: An axial alkyl group at the 3-position experiences reduced 1,3-diaxial strain compared to its cyclohexane counterpart because one of the interacting axial hydrogens is replaced by the sp²-hybridized carbon of the carbonyl group.[9][10][11]

Conformational Analysis of Substituted Cyclohexanones

The conformational preference of a substituent on a cyclohexanone ring is highly dependent on its position relative to the carbonyl group.

2-Substituted Cyclohexanones

The conformational equilibrium of 2-substituted cyclohexanones is governed by a balance between 1,3-diaxial interactions in the axial conformer and allylic 1,3-strain and torsional strain in the equatorial conformer. For many alkyl groups, the equatorial conformer is still favored, but the energy difference is often smaller than in the corresponding cyclohexane. For electronegative substituents like halogens, stereoelectronic effects can significantly stabilize the axial conformer.

3-Substituted Cyclohexanones

In 3-substituted cyclohexanones, an axial substituent experiences only one 1,3-diaxial interaction with an axial hydrogen (at C5). The interaction with the C1 carbonyl group is negligible. This leads to a smaller A-value for substituents at the 3-position compared to the same substituent in cyclohexane.[9][10][11]

4-Substituted Cyclohexanones

Substituents at the 4-position are sufficiently removed from the carbonyl group that their conformational preferences are primarily dictated by 1,3-diaxial interactions, similar to monosubstituted cyclohexanes.[2] Therefore, the A-values for substituents at the 4-position are generally comparable to those in cyclohexane.

Quantitative Data

The following tables summarize the conformational free energy differences (A-values) for various substituents on the cyclohexanone ring. It is important to note that these values can be influenced by solvent and temperature.

Table 1: Approximate A-Values (kcal/mol) for Substituents in Cyclohexanone Derivatives

Substituent2-Position3-Position4-Position
-CH₃~1.4~1.3~1.7
-C₂H₅~1.5~1.4~1.8
-iPr~1.8~1.7~2.1
-tBu> 4.5> 4.5> 4.5
-F~-0.2 (axial preferred)~0.1~0.2
-Cl~0.4 (axial preferred)~0.3~0.5
-Br~0.6 (axial preferred)~0.4~0.5
-OH~0.5~0.6~0.7
-CN~0.2~0.2~0.2

Note: These are approximate values compiled from various sources and can vary depending on the experimental conditions and computational methods used. Negative values indicate a preference for the axial conformation.

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature (VT) NMR spectroscopy is a powerful technique to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of the conformational equilibrium.

Detailed Protocol for VT-NMR Analysis:

  • Sample Preparation: Dissolve a known concentration of the substituted cyclohexanone in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, toluene-d₈). The choice of solvent is critical as it can influence the conformational equilibrium.

  • Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum at ambient temperature to identify the signals corresponding to the axial and equatorial conformers. If the exchange rate is fast on the NMR timescale, averaged signals will be observed.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

  • Coalescence and Slow-Exchange Regime: Continue cooling until the signals for the two conformers are well-resolved (the slow-exchange regime).

  • Signal Integration: At several temperatures in the slow-exchange regime, carefully integrate the signals corresponding to the axial and equatorial conformers.

  • Equilibrium Constant Calculation: Calculate the equilibrium constant (K_eq) at each temperature using the ratio of the integrals of the equatorial to the axial conformer.

  • Thermodynamic Parameter Determination: Plot ln(K_eq) versus 1/T (van't Hoff plot). The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant. ΔG° can then be calculated at any temperature using the equation ΔG° = ΔH° - TΔS°.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule.[1][12]

Standard Procedure for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the substituted cyclohexanone of suitable size and quality (typically 0.1-0.3 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[1]

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Mount the crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. An X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[13]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, into which a molecular model is built. The model is then refined against the experimental data to obtain the final crystal structure.

Computational Chemistry (Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method to calculate the relative energies of different conformers.

Step-by-Step Guide for DFT Calculations:

  • Structure Building: Build the 3D structures of both the axial and equatorial chair conformers of the substituted cyclohexanone using a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the Gibbs free energy corrections.

  • Energy Comparison: Compare the calculated Gibbs free energies of the axial and equatorial conformers. The difference in these energies (ΔG) corresponds to the A-value.

  • Solvent Effects (Optional): To model the system in solution, an implicit solvent model (e.g., the Polarizable Continuum Model, PCM) can be included in the geometry optimization and frequency calculations.

Visualization of Key Concepts and Workflows

Conformational Isomers of a Monosubstituted Cyclohexanone

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer axial equatorial axial->equatorial Ring Inversion

A diagram illustrating the ring inversion between the axial and equatorial conformers of a monosubstituted cyclohexanone.

General Experimental Workflow for Conformational Analysis

G start Synthesize and Purify Substituted Cyclohexanone nmr Variable-Temperature NMR Spectroscopy start->nmr xray Single-Crystal X-ray Diffraction start->xray comp Computational Modeling (e.g., DFT) start->comp thermo Determine Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) nmr->thermo solid_state Determine Solid-State Conformation xray->solid_state gas_phase Calculate Gas-Phase Conformational Energies comp->gas_phase analysis Correlate Experimental and Computational Data thermo->analysis solid_state->analysis gas_phase->analysis conclusion Elucidate Dominant Conformation and Energetics analysis->conclusion

A flowchart outlining the general experimental and computational workflow for the conformational analysis of a substituted cyclohexanone.

Factors Influencing Conformational Equilibrium

G cluster_steric cluster_electronic equilibrium Conformational Equilibrium steric Steric Effects equilibrium->steric electronic Stereoelectronic Effects equilibrium->electronic solvent Solvent Effects equilibrium->solvent temp Temperature equilibrium->temp diaxial 1,3-Diaxial Interactions steric->diaxial allylic Allylic Strain steric->allylic dipole Dipole-Dipole Interactions electronic->dipole hyper Hyperconjugation electronic->hyper

A diagram illustrating the key factors that influence the conformational equilibrium of substituted cyclohexanones.

Conclusion

The conformational analysis of substituted cyclohexanones is a multifaceted field that requires a synergistic approach, combining experimental techniques and computational modeling. A thorough understanding of the interplay between steric and stereoelectronic effects is paramount for predicting the three-dimensional structure and, consequently, the chemical and biological properties of these important cyclic ketones. This guide provides a foundational framework for researchers, scientists, and drug development professionals to approach the conformational analysis of substituted cyclohexanones with a robust and systematic methodology.

References

Spectroscopic Profile of 2-sec-Butylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-sec-Butylcyclohexanone (CAS No. 14765-30-1), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityTentative Assignment
2.20 - 2.50MultipletCH adjacent to C=O
1.20 - 2.10MultipletCyclohexane ring CH₂ and sec-butyl CH
0.80 - 1.10Multiplet (t, d)sec-Butyl CH₃

Note: The spectrum is expected to be complex due to the presence of multiple stereoisomers. The chemical shifts are approximate and can vary based on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a clearer picture of the carbon framework of this compound.

Chemical Shift (δ) ppmTentative Assignment
~212C=O (Ketone)
~50 - 55CH adjacent to C=O
~30 - 45Cyclohexane ring CH₂
~25 - 30sec-Butyl CH₂ and CH
~10 - 15sec-Butyl CH₃

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The presence of stereoisomers may lead to additional signals.

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the prominent absorption of the carbonyl group.

Wavenumber (cm⁻¹)AssignmentIntensity
~2960 - 2870C-H Stretch (Aliphatic)Strong
~1715C=O Stretch (Ketone)Strong
~1450CH₂ Bend (Scissoring)Medium
~1375CH₃ BendMedium
Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern under electron ionization.[1]

m/zRelative Abundance (%)Tentative Fragment Assignment
154< 5[M]⁺ (Molecular Ion)
98100[M - C₄H₈]⁺ (McLafferty Rearrangement)
83~16[C₆H₁₁]⁺
70~20[C₅H₁₀]⁺
55~39[C₄H₇]⁺
41~27[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (10-20 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: The Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3-1.0 Hz) followed by a Fourier transform. The resulting spectrum is phased and baseline corrected.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically acquired using the neat liquid. A single drop of the sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory is used.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the compound from any impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is used.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 250-280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. The fragments are compared to known fragmentation mechanisms for ketones to aid in structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound (Neat Liquid) NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Place one drop on ATR crystal Sample->IR_Prep MS_Prep Dilute for GC injection Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS MS_Prep->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Chromatogram Integration, Mass Spectrum Generation MS_Acq->MS_Proc NMR_Data Chemical Shifts (δ), Multiplicities, Coupling Constants (J) NMR_Proc->NMR_Data IR_Data Wavenumbers (cm⁻¹), Functional Group Assignment IR_Proc->IR_Data MS_Data m/z Ratios, Fragmentation Pattern MS_Proc->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Physical Properties of 2-sec-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-sec-Butylcyclohexanone (CAS No. 14765-30-1), a versatile cyclic ketone utilized in the fragrance and flavor industries, as well as in organic synthesis.[1][2][3] This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting key data, detailed experimental protocols for its characterization, and visual representations of relevant chemical processes.

Core Physical and Chemical Data

This compound, with the IUPAC name 2-(1-methylpropyl)cyclohexanone, is a colorless to pale yellow liquid.[1][3] It possesses a characteristic woody, camphoraceous, and somewhat musty odor.[4][5][6] The presence of two stereocenters means it exists as a mixture of diastereomers.[1] Key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O[1][4]
Molecular Weight 154.25 g/mol [1][4][7]
Boiling Point 76-78 °C at 8 mm Hg[4][5][7][8]
~200-221 °C (estimated at atmospheric pressure)[2][9]
Melting Point <20 °C to 27.18 °C (estimate)[5][6][8][9]
Density 0.911-0.917 g/mL at 20-25 °C[1][4][5][7]
Refractive Index (n20/D) 1.454-1.461[1][4][8]
Water Solubility 222.7 - 577 mg/L at 20 °C[1][4][5][9]
LogP (Partition Coefficient) 2.79 - 3.2[1][5][8]
Vapor Pressure 0.06 - 5.52 hPa at 20-25 °C[1][5][9]
Flash Point 82 - 87 °C (181 °F)[1][5][7][8]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for the characterization of liquid organic compounds.

Determination of Boiling Point (Reduced Pressure)

The boiling point of this compound is typically reported at reduced pressure to avoid decomposition at higher temperatures.

Apparatus:

  • Round-bottom flask

  • Hickman still head or short-path distillation apparatus

  • Thermometer (calibrated)

  • Heating mantle with a stirrer

  • Vacuum pump and vacuum gauge (manometer)

  • Cold trap

Procedure:

  • A small sample of this compound is placed in the round-bottom flask with a boiling chip.

  • The distillation apparatus is assembled, ensuring all joints are properly sealed.

  • The system is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 8 mm Hg).

  • The sample is gently heated while stirring.

  • The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point at that pressure.

Determination of Density

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed.

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium. The volume is adjusted, and the pycnometer is reweighed.

  • The pycnometer is emptied, dried, and filled with this compound.

  • The filled pycnometer is brought to the same constant temperature as the water and weighed.

  • The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer).

Determination of Refractive Index

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (sodium lamp, D-line)

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The prisms of the refractometer are cleaned and a few drops of this compound are applied.

  • The temperature is maintained at 20 °C by circulating water from the constant temperature bath.

  • The light source is positioned, and the controls are adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read from the scale.

Determination of Solubility in Water

Apparatus:

  • Scintillation vials or flasks

  • Shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or Gas Chromatograph (GC) for quantification

Procedure:

  • An excess amount of this compound is added to a known volume of deionized water in a vial.

  • The mixture is agitated at a constant temperature (e.g., 20 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The solution is allowed to stand to let the undissolved compound separate. Centrifugation can be used to aid this separation.

  • A sample of the aqueous phase is carefully removed.

  • The concentration of this compound in the aqueous sample is determined using a suitable analytical method like UV-Vis spectrophotometry or GC.

Visualized Workflows and Syntheses

To further aid in the understanding of the characterization and synthesis of this compound, the following diagrams are provided.

G cluster_0 Workflow: Determination of Physical Properties A Sample Preparation (this compound) B Boiling Point Measurement (Reduced Pressure Distillation) A->B C Density Measurement (Pycnometry) A->C D Refractive Index Measurement (Abbe Refractometer) A->D E Solubility Determination (Equilibrium Method) A->E F Data Compilation and Analysis B->F C->F D->F E->F

Workflow for the determination of physical properties.

G cluster_1 Synthesis Routes of this compound cluster_a Route 1 cluster_b Route 2 cluster_c Route 3 A1 o-sec-Butylphenol A2 Hydrogenation (Palladium Catalyst) A1->A2 Z This compound A2->Z B1 2-sec-Butylidene Cyclohexanone B2 Hydrogenation B1->B2 B2->Z C1 Cyclohexanone + sec-Butylmagnesium Bromide C2 Grignard Reaction C1->C2 C2->Z

Synthesis routes for this compound.

References

Navigating the Safety Landscape of 2-sec-Butylcyclohexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-sec-Butylcyclohexanone (CAS No. 14765-30-1). Designed for laboratory and drug development settings, this document synthesizes critical data on physicochemical properties, hazard classifications, personal protective equipment, emergency procedures, and toxicological profiles to ensure safe handling and mitigate risk.

Core Safety & Physicochemical Data

Quantitative data for this compound has been aggregated from multiple safety data sheets and chemical databases to provide a clear and concise reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O[1][2][3][4][5]
Molecular Weight 154.25 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[1][3][4][5][6]
Odor Woody, camphoraceous, somewhat musty, minty odor[1][2][4][7]
Boiling Point 76-78 °C @ 8 mm Hg[1][2][3][7]
Flash Point 181 °F (82.8 °C)[2][4]
Density 0.911 - 0.917 g/mL at 25 °C[1][2][3][7]
Water Solubility 566 - 577 mg/L @ 20 °C[1][2][3][4]
Vapor Pressure 5.52 hPa @ 20°C[2][4]
Refractive Index 1.454 - 1.461[1][2][3][7]
LogP 3.2 @ 35°C[2][4]

Hazard Identification and GHS Classification

The hazard classification for this compound presents some variability across different suppliers. While many sources report that the substance does not meet the criteria for GHS hazard classification, others assign specific warnings.[1] It is crucial for users to consult the specific Safety Data Sheet (SDS) provided with their product.

Commonly Reported GHS Classifications:

  • Thermo Fisher Scientific:

    • Hazard Statements: H227 - Combustible liquid, H303 - May be harmful if swallowed.[6]

    • Signal Word: Warning.[6]

  • TCI Chemicals & other sources:

    • Not classified as a hazardous substance or mixture.[1][8] No hazard pictogram, signal word, or hazard statements required.[8]

Precautionary Statements (when classified as hazardous):

  • Prevention:

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[6]

    • P270: Do not eat, drink or smoke when using this product.[6][9]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[6]

    • P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[6]

  • Storage:

    • P403 + P235: Store in a well-ventilated place. Keep cool.[6]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Toxicological Profile

Toxicological data indicates a low level of concern for this compound under normal use conditions.

EndpointResultSource(s)
Acute Oral Toxicity Category 5; May be harmful if swallowed.[6][6]
Dermal Toxicity (Rabbit) LD50: > 5 g/kg (5000 mg/kg).[2][4][7][2][4][7]
Genotoxicity Considered non-clastogenic in an in vitro micronucleus test and does not present a concern for genotoxic potential.[10][10]
Repeated Dose Toxicity A study on Wistar rats showed a derived No Observed Adverse Effect Level (NOAEL) of 50.3 mg/kg/day. The Margin of Exposure (MOE) is considered adequate at current use levels.[10][10]
Reproductive Toxicity The MOE for reproductive toxicity is considered adequate at the current level of use.[10][10]
Skin Sensitization Not considered a skin sensitizer based on existing data.[10] Negative results in in vitro direct peptide reactivity assay (DPRA) and KeratinoSens.[10][10]
Environmental Contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[6] Not found to be Persistent, Bioaccumulative, and Toxic (PBT).[8][10][6][8][10]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined "no safety concern at current levels of intake when used as a flavouring agent".[1]

Experimental Protocols: Summary of Repeated Dose Toxicity Study (OECD 422)

While the full experimental protocol is proprietary, a summary of the methodology for the key repeated dose toxicity study is as follows:

  • Guideline: OECD Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test) and Good Laboratory Practice (GLP) compliant.[10]

  • Test System: 10 Wistar Hans rats per sex per dose group.[10]

  • Administration: The test material, this compound (purity >97%), was administered orally through the diet.[10]

  • Dosage Levels: 0, 650, 2000, and 6000 ppm.[10]

  • Mean Daily Intake:

    • 650 ppm: 48 mg/kg/day (males), 88 mg/kg/day (females).[10]

    • 2000 ppm: 151 mg/kg/day (males), 226 mg/kg/day (females).[10]

    • 6000 ppm: 377 mg/kg/day (males), 508 mg/kg/day (females).[10]

  • Derived NOAEL: The study derived a No Observed Adverse Effect Level (NOAEL) of 151 mg/kg/day, which was adjusted with a safety factor to 50.3 mg/kg/day for risk assessment.[10]

Handling and Storage

Proper handling and storage are paramount to ensuring laboratory safety.

  • Handling:

    • Wear personal protective equipment as specified in the section below.[6][8]

    • Ensure adequate ventilation, using local exhaust if necessary.[8][11]

    • Avoid contact with skin, eyes, and clothing.[6][8][11][12]

    • Keep away from heat, sparks, open flames, and other ignition sources.[6][8][11][12]

    • Take precautionary measures against static discharge.[8]

    • Wash hands thoroughly after handling.[8][11][12]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][8][12]

    • Keep away from heat, sparks, and flame.[6][11][12]

    • Store away from incompatible materials such as strong oxidizing agents.[12]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (in compliance with OSHA's 29 CFR 1910.133 or European Standard EN166).[6][11][12]

  • Skin Protection:

    • Gloves: Wear suitable protective gloves. Nitrile rubber, Neoprene, and PVC are often recommended, but always check manufacturer recommendations for chemical compatibility.[6]

    • Clothing: Long-sleeved clothing is recommended.[6] Wear appropriate protective clothing to prevent skin exposure.[11][12]

  • Respiratory Protection: Generally not required under normal use with adequate ventilation.[6][12] If needed, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[11]

Emergency Procedures

First Aid Measures:

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards.[6] Call a POISON CENTER or doctor if you feel unwell.[6][8] Do NOT induce vomiting.[11]

  • If Inhaled: Remove to fresh air. Get medical attention if symptoms occur.[6][8] If breathing is difficult, give oxygen.[11]

  • In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[6] Get medical attention if symptoms occur.[6][8]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, water spray, or alcohol-resistant foam.[6][11][12] Water mist may be used to cool closed containers.[6]

  • Specific Hazards: The material is combustible and containers may explode when heated.[6] Vapors are heavier than air and may spread along floors.[9]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[6][11][12]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation.[6][8] Use personal protective equipment as required.[6][8] Remove all sources of ignition.[6][11]

  • Environmental Precautions: Should not be released into the environment.[6] Prevent product from entering drains.[8]

  • Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[11]

Visual Workflow and Logic Diagrams

To further aid in the safe handling of this compound, the following diagrams illustrate key safety workflows and logical relationships.

Hazard_Identification_and_Risk_Assessment cluster_assessment Hazard Identification & Risk Assessment for this compound A Review Physicochemical Properties (Flash Point, Boiling Point, etc.) D Assess Exposure Potential (Task, Duration, Quantity) A->D B Consult Safety Data Sheet (SDS) - GHS Classification - Hazard Statements (H227, H303) B->D C Evaluate Toxicological Data (Oral/Dermal Toxicity, Genotoxicity) C->D E Determine Risk Level (Low, Medium, High) D->E F Implement Control Measures E->F G Personal Protective Equipment (PPE) - Goggles, Gloves, Lab Coat F->G Select H Engineering Controls - Fume Hood, Ventilation F->H Implement I Administrative Controls - SOPs, Training F->I Develop

Caption: Logical flow for hazard identification and risk assessment.

Chemical_Spill_Response_Workflow cluster_spill Chemical Spill Response Workflow for this compound A Spill Occurs B Alert Personnel & Evacuate Area (if necessary) A->B C Don Appropriate PPE (Gloves, Goggles, etc.) B->C E Remove Ignition Sources B->E D Contain the Spill (Use absorbent material) C->D F Collect Absorbed Material (Use spark-proof tools) D->F H Decontaminate Spill Area D->H E->D G Place in Sealed Container for Disposal F->G I Dispose of Waste (Follow local regulations) G->I H->I

Caption: Step-by-step workflow for handling a chemical spill.

References

Commercial Availability and Synthetic Protocols of 2-sec-Butylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-sec-Butylcyclohexanone is a versatile cyclic ketone with applications spanning the fragrance, flavor, and chemical synthesis industries. Its utility as a synthetic intermediate and specialized solvent makes it a compound of interest for researchers in organic chemistry and drug development. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed physical and chemical properties, and representative experimental protocols for its synthesis and application.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers in research and bulk quantities. It is typically sold as a mixture of isomers. The following table summarizes a selection of commercial suppliers and their offerings.

SupplierPurity/GradeAvailable Quantities
Chem-Impex97 - 100% (GC), FG, KOSHER, FEMA 326125g, 100g, 250g, 1kg, 5kg, 10kg, 25kg, 50kg, 180kg[1]
SmoleculeNot specifiedNot specified[2]
ChemicalBook98% min, 99% minkg quantities[3]
Santa Cruz BiotechnologyFor Research Use OnlyNot specified[4]
CymitQuimicaMixture of isomers1g, 25g, 100g, 10kg[5]
TCI America>98.0% (GC) (mixture of isomers)25g[6][7]
Sigma-Aldrich≥98%, FGProduct discontinued[8]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its appropriate handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 14765-30-1[1][2][3][4][5][6][9]
Molecular Formula C₁₀H₁₈O[1][2][4][5][9]
Molecular Weight 154.25 g/mol [1][2][4]
Appearance Colorless to pale yellow liquid[1][5][6]
Boiling Point 76-78 °C at 8 mmHg[1][3][10]
Density 0.912 - 0.913 g/mL at 25 °C[1][3][10]
Refractive Index (n20/D) 1.457 - 1.461[1][3][10]
Purity >98% (GC) is commonly available[6]
Solubility Insoluble in water; miscible with most oils and ethanol[2]
Storage Conditions Store at 0 - 8 °C[1]
Synonyms 2-(1-Methylpropyl)cyclohexanone, Frescomenthe[1][5][9]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and its application as a solvent. These protocols are based on established principles of organic chemistry.

Synthesis of this compound via Enolate Alkylation

This protocol describes the synthesis of this compound by the alkylation of a cyclohexanone enolate with a sec-butyl halide. The reaction should be carried out under an inert atmosphere to prevent side reactions.

Materials:

  • Cyclohexanone

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • 2-Bromobutane (sec-butyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.

  • Add anhydrous THF to the flask and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.1 equivalents of LDA solution to the stirred THF.

  • Add 1.0 equivalent of cyclohexanone dropwise to the LDA solution over 30 minutes, ensuring the temperature remains at -78 °C.

  • Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add 1.2 equivalents of 2-bromobutane dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Application as a Non-Polar Solvent in a Grignard Reaction

This protocol outlines the use of this compound as a solvent for a Grignard reaction. Its relatively high boiling point and non-polar nature can be advantageous in specific synthetic applications.

Materials:

  • Reactant (e.g., an ester or aldehyde)

  • Grignard reagent (e.g., Phenylmagnesium bromide in a suitable solvent)

  • This compound (as the reaction solvent)

  • Anhydrous diethyl ether (for workup)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the reactant in this compound.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the Grignard reagent dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl.

  • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Filter the drying agent and remove the solvent and this compound under reduced pressure.

  • Purify the crude product using an appropriate method, such as column chromatography or recrystallization.

Visualized Workflows and Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic pathway for this compound and a general workflow for its application in fragrance development.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product Cyclohexanone Cyclohexanone LDA 1. LDA, THF, -78°C Cyclohexanone->LDA sec_Butyl_Bromide sec-Butyl Bromide sec_Butyl_Bromide->LDA Workup 2. Aqueous Workup LDA->Workup Alkylation Product This compound Workup->Product Purification

Caption: Synthetic pathway for this compound.

G cluster_synthesis Chemical Synthesis cluster_evaluation Olfactory Evaluation cluster_formulation Product Formulation cluster_final Final Product synthesis Synthesis of This compound olfactory Olfactory Screening (Minty, Cooling Notes) synthesis->olfactory stability Stability Testing (e.g., in detergents) olfactory->stability formulation Fragrance Accord Development stability->formulation application Incorporation into Consumer Product formulation->application final_product Final Fragranced Product application->final_product

Caption: Workflow for fragrance development.

Applications in Research and Development

This compound serves multiple roles in research and industrial settings:

  • Synthetic Intermediate: Its ketone functional group is reactive and can be used in a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2]

  • Solvent: Due to its excellent solvency for a range of organic materials and its low volatility, it is used as a solvent in coatings, adhesives, and various chemical reactions.[1][2]

  • Fragrance and Flavor: The compound is noted for its minty, woody, and camphoraceous scent profile and is used as a fragrance ingredient in soaps, detergents, and personal care items.[1][11] It is also used as a flavoring agent in the food industry.[1]

  • Proteomics Research: It has been indicated for use in proteomics research, although specific applications are not widely detailed in public literature.[2][4] This may involve its use as a solvent or in specific derivatization reactions.

References

The Discovery and Synthesis of 2-sec-Butylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-sec-Butylcyclohexanone, a versatile alicyclic ketone, has found applications in the fragrance and flavor industries and serves as a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. Detailed experimental protocols for its preparation are presented, along with a summary of its physicochemical properties. Furthermore, this guide illustrates the primary synthetic pathways using logical diagrams to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction and Historical Context

The history of this compound is rooted in the broader exploration of alicyclic chemistry, a field that gained significant momentum in the mid-20th century. While the foundational work on the structure of cyclohexane and its derivatives was laid earlier, the synthesis and characterization of specifically substituted cyclohexanones progressed with the development of new synthetic methods.

A pivotal moment in the documented history of this compound is the filing of a United States Patent on April 7, 1958.[1] This patent not only described a method for the preparation of 2-substituted cyclohexanones but also explicitly identified this compound as a "new and useful composition of matter."[1] The invention detailed the direct catalytic hydrogenation of o-substituted monohydric phenols to yield the corresponding cyclohexanones, marking a significant step in the deliberate synthesis of this compound.[1] This period heralded a deeper investigation into the synthesis of specifically substituted cyclic ketones, driven by the need for new fragrances, flavorings, and chemical intermediates.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic woody, camphoraceous, and minty odor.[2][3] Its properties make it a valuable ingredient in fragrance compositions.[4] A summary of its key quantitative data is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O[5][6]
Molecular Weight 154.25 g/mol [6][7]
Boiling Point 76-78 °C @ 8 mm Hg[2][3]
Density 0.912 g/mL at 25 °C[2][3]
Refractive Index (n²⁰/D) 1.458[2]
Flash Point 181 °F (82.8 °C)[3]
Water Solubility 577 mg/L at 20 °C[3]
CAS Number 14765-30-1[4][6]

Synthetic Methodologies

Several synthetic routes have been established for the preparation of this compound. The primary methods include the hydrogenation of a phenolic precursor, a Grignard reaction, and the hydrogenation of an unsaturated ketone.

Hydrogenation of o-sec-Butylphenol

This method, as outlined in the historical 1958 patent, involves the catalytic hydrogenation of o-sec-butylphenol.[1] The reaction proceeds by the reduction of the aromatic ring to a cyclohexane ring, with subsequent tautomerization of the enol intermediate to the more stable ketone. Palladium on carbon is a commonly employed catalyst for this transformation.[2]

Hydrogenation_of_Phenol start o-sec-Butylphenol intermediate Cyclohexenol Intermediate start->intermediate H₂ / Pd-C product This compound intermediate->product Tautomerization

Caption: Hydrogenation of o-sec-butylphenol to this compound.

Grignard Reaction of Cyclohexanone

An alternative approach involves the reaction of a Grignard reagent, specifically sec-butylmagnesium bromide, with cyclohexanone.[8] This nucleophilic addition to the carbonyl group initially forms a tertiary alcohol, which is then oxidized to the target ketone.

Grignard_Synthesis cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Workup cluster_step3 Step 3: Oxidation start_cyclohexanone Cyclohexanone intermediate_alkoxide Magnesium Alkoxide Intermediate start_cyclohexanone->intermediate_alkoxide grignard_reagent sec-Butylmagnesium Bromide grignard_reagent->intermediate_alkoxide intermediate_alcohol 1-(sec-butyl)cyclohexan-1-ol intermediate_alkoxide->intermediate_alcohol H₃O⁺ product This compound intermediate_alcohol->product [O]

Caption: Grignard synthesis of this compound.

Hydrogenation of 2-sec-Butylidene Cyclohexanone

This method utilizes the selective hydrogenation of an α,β-unsaturated ketone precursor, 2-sec-butylidene cyclohexanone.[2] The carbon-carbon double bond is reduced in the presence of a suitable catalyst, such as palladium, to yield the saturated cyclohexanone derivative.[2]

Hydrogenation_of_Enone start 2-sec-Butylidene Cyclohexanone product This compound start->product H₂ / Catalyst

Caption: Hydrogenation of 2-sec-butylidene cyclohexanone.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, based on established chemical transformations. Researchers should adapt these procedures with appropriate safety precautions and reaction monitoring techniques.

Protocol for Hydrogenation of o-sec-Butylphenol

Materials:

  • o-sec-Butylphenol

  • Palladium on carbon (5% or 10% Pd)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a high-pressure reactor vessel, dissolve o-sec-butylphenol in a suitable solvent such as ethanol.

  • Carefully add the palladium on carbon catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi, although higher pressures may be used).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the uptake of hydrogen gas or by analytical techniques such as GC-MS on aliquots.

  • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Protocol for Grignard Synthesis and Subsequent Oxidation

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for initiation)

  • 2-Bromobutane

  • Anhydrous diethyl ether or THF

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Oxidizing agent (e.g., PCC, PDC, or a Swern oxidation system)

  • Appropriate solvents for oxidation and workup

  • Standard glassware for Grignard reaction and oxidation

Procedure:

Part A: Grignard Reagent Formation and Reaction with Cyclohexanone

  • Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A crystal of iodine can be added to help initiate the reaction.

  • In the dropping funnel, prepare a solution of 2-bromobutane in anhydrous diethyl ether.

  • Add a small portion of the 2-bromobutane solution to the magnesium turnings. If the reaction does not start, gentle warming may be necessary. The initiation is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Once the reaction has initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at room temperature.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of cyclohexanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude 1-(sec-butyl)cyclohexan-1-ol.

Part B: Oxidation to this compound

  • Dissolve the crude 1-(sec-butyl)cyclohexan-1-ol in a suitable solvent (e.g., dichloromethane for PCC oxidation).

  • Add the oxidizing agent portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).

  • Upon completion, perform the appropriate workup procedure for the chosen oxidizing agent to remove byproducts.

  • Purify the resulting crude this compound by column chromatography or vacuum distillation.

Conclusion

This compound, since its formal description in the mid-20th century, has remained a compound of interest in both academic and industrial settings. Its synthesis, achievable through several reliable methods, provides a practical platform for the study of stereoselectivity and reaction mechanisms in alicyclic chemistry. The detailed protocols and historical context provided in this guide are intended to equip researchers and professionals with the necessary knowledge to effectively synthesize and utilize this versatile ketone in their respective fields of study and development. The continued exploration of its properties and applications will undoubtedly lead to further advancements in organic synthesis and materials science.

References

An In-depth Technical Guide to the Theoretical Conformational Analysis of 2-sec-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted cyclohexanones are fundamental structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and fragrances. Their three-dimensional structure, governed by the conformational preferences of substituents on the cyclohexane ring, profoundly influences their reactivity, physical properties, and biological activity. 2-sec-Butylcyclohexanone presents a fascinating case study in conformational analysis due to the presence of a stereocenter at the C2 position and the conformational flexibility of the sec-butyl group itself.

This technical guide outlines the theoretical approaches to elucidate the conformational landscape of this compound. It covers the fundamental principles, key steric and electronic interactions, and the computational and experimental methodologies required for a thorough analysis.

Fundamental Principles of Conformational Analysis

The conformational analysis of this compound is primarily centered on the equilibrium between its two chair conformations. The cyclohexane ring adopts a chair conformation to minimize angle and torsional strain. The introduction of a sec-butyl group at the C2 position leads to two principal chair conformers for each diastereomer: one with the sec-butyl group in an axial position and one in an equatorial position. The relative stability of these conformers is dictated by a complex interplay of steric and electronic effects.

  • 1,3-Diaxial Interactions: In the axial conformation, the sec-butyl group experiences steric repulsion from the axial hydrogen atoms at the C4 and C6 positions. This destabilizing interaction, known as a 1,3-diaxial interaction, is a primary factor in determining conformational preference.[1]

  • A-Values: The energetic cost of placing a substituent in the axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[2][3] Larger A-values indicate a greater preference for the equatorial position. The A-value for a sec-butyl group is estimated to be approximately 2.1 kcal/mol.

  • The 2-Alkylketone Effect: In 2-alkylcyclohexanones, the conformational equilibrium is also influenced by the presence of the adjacent carbonyl group. The equatorial conformer, while avoiding 1,3-diaxial interactions, experiences a destabilizing eclipsing interaction between the alkyl group and the carbonyl oxygen.[4] This interaction, sometimes referred to as the "2-alkylketone effect," can reduce the energy difference between the equatorial and axial conformers compared to what would be predicted by the A-value alone.[5] In some cases, particularly with smaller alkyl groups, the axial conformer can be surprisingly stable.[5]

Stereoisomers of this compound

This compound possesses two stereocenters: one at C2 of the cyclohexane ring and one at the benzylic carbon of the sec-butyl group. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers (diastereomeric pairs): (2R, 1'S)- and (2S, 1'R)-2-sec-butylcyclohexanone, and (2R, 1'R)- and (2S, 1'S)-2-sec-butylcyclohexanone. For the purpose of conformational analysis, we will consider the two diastereomers, cis and trans, which will each have a pair of chair conformers.

Illustrative Quantitative Data

The following tables summarize the predicted relative energies and equilibrium populations for the conformers of a diastereomer of this compound. These values are illustrative and based on the known A-value of the sec-butyl group and the principles of the 2-alkylketone effect. Actual values would need to be determined experimentally or through high-level computational studies.

Table 1: Illustrative Conformational Energies of this compound

ConformerSubstituent PositionKey InteractionsIllustrative Relative Gibbs Free Energy (ΔG, kcal/mol)
I EquatorialEclipsing interaction with C=O0 (Reference)
II Axial1,3-diaxial interactions with H4, H6~1.5 - 2.1

Note: The energy penalty for the axial conformer is likely slightly lower than the standard A-value of the sec-butyl group due to the 2-alkylketone effect.

Table 2: Estimated Equilibrium Population at 298 K

ConformerIllustrative ΔG (kcal/mol)Estimated Population (%)
Equatorial 0~95
Axial 1.8~5

Calculations are based on the equation: ΔG = -RTlnK, where K is the equilibrium constant.

Methodologies for Conformational Analysis

A comprehensive conformational analysis of this compound would involve a combination of computational and experimental techniques.

Computational chemistry provides a powerful tool for investigating the conformational landscape of molecules. A typical workflow is as follows:

  • Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all possible low-energy conformers. This is particularly important for the flexible sec-butyl group.

  • Geometry Optimization: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2/cc-pVTZ).

  • Solvation Effects: The influence of a solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for determining the conformational equilibrium of molecules in solution.

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is acquired. The vicinal coupling constants (³J) between protons on adjacent carbons are particularly informative. The magnitude of these coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation. By analyzing the coupling constants, the relative populations of the axial and equatorial conformers can be determined.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy can also be used, particularly at low temperatures. At room temperature, if the rate of chair-chair interconversion is fast on the NMR timescale, an averaged spectrum is observed. At low temperatures, this interconversion can be slowed down, allowing for the observation of distinct signals for each conformer. The relative integrals of these signals provide a direct measure of their populations.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of this compound.

conformational_analysis_workflow cluster_computational Computational Workflow cluster_experimental Experimental Workflow start Initial Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain Thermo Data) geom_opt->freq_calc energy_refine Single-Point Energy Refinement (e.g., MP2/cc-pVTZ) freq_calc->energy_refine solvation Inclusion of Solvent Effects (e.g., PCM) energy_refine->solvation final_energies Final Relative Energies and Populations solvation->final_energies comparison Comparison and Validation final_energies->comparison sample_prep Sample Preparation (Dissolve in Deuterated Solvent) nmr_acq NMR Spectrum Acquisition (¹H, ¹³C, Low Temperature) sample_prep->nmr_acq data_analysis Data Analysis (Coupling Constants, Peak Integration) nmr_acq->data_analysis exp_populations Experimental Conformer Populations data_analysis->exp_populations exp_populations->comparison

A typical workflow for conformational analysis.

Chair-chair equilibrium of this compound.
(Note: The images in the diagram above are placeholders and would be replaced with actual 2D chemical drawings of the conformers in a final document.)

Conclusion

The theoretical conformational analysis of this compound is a multifaceted problem requiring a careful consideration of steric and electronic effects. While the equatorial conformer is predicted to be the most stable due to the avoidance of significant 1,3-diaxial interactions, the 2-alkylketone effect likely reduces the energy difference between the equatorial and axial conformers. A definitive understanding of the conformational landscape necessitates a synergistic approach, combining high-level computational modeling with detailed experimental NMR studies. The methodologies and principles outlined in this guide provide a robust framework for researchers to undertake such an investigation, which is crucial for predicting the chemical behavior and biological activity of this and related molecules.

References

An In-depth Technical Guide to the Stereochemistry of 2-sec-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-sec-Butylcyclohexanone is a chiral ketone of significant interest in the fields of fragrance chemistry and as a synthetic intermediate. The presence of two stereocenters, one at the C-2 position of the cyclohexane ring and the other within the sec-butyl substituent, gives rise to four possible stereoisomers. The stereochemical configuration of this molecule profoundly influences its physical, chemical, and biological properties. This technical guide provides a comprehensive analysis of the stereochemistry of this compound, including a detailed examination of its conformational isomers, relative thermodynamic stabilities, and spectroscopic characteristics. Furthermore, this guide outlines detailed experimental protocols for the synthesis and separation of its stereoisomers, offering valuable insights for researchers in organic synthesis and drug development.

Introduction

This compound (C₁₀H₁₈O, Molar Mass: 154.25 g/mol ) is a substituted cyclohexanone with two chiral centers, leading to the existence of two pairs of enantiomers, which are diastereomeric to each other (cis and trans).[1] The interplay between the stereochemistry of the sec-butyl group and the cyclohexane ring dictates the conformational preferences and, consequently, the reactivity and sensory properties of each stereoisomer. A thorough understanding of these stereochemical relationships is paramount for applications in stereoselective synthesis and for elucidating structure-activity relationships in medicinal chemistry.

Stereoisomers and Conformational Analysis

The four stereoisomers of this compound arise from the combination of the (R) and (S) configurations at C-2 of the cyclohexanone ring and at the chiral carbon of the sec-butyl group. These are best understood by considering the cis and trans diastereomers, each of which exists as a pair of enantiomers.

The conformational analysis of these diastereomers is primarily governed by the minimization of steric strain, including 1,3-diaxial interactions and allylic 1,3-strain (A¹,³ strain) between the sec-butyl group and the carbonyl group. The thermodynamic preference for a substituent on a cyclohexane ring to occupy an equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations. The estimated A-value for a sec-butyl group is in the range of 1.8 to 2.2 kcal/mol, indicating a strong preference for the equatorial position to avoid steric clashes with axial hydrogens.

Cis Isomers

In the cis diastereomers, the sec-butyl group and the reference hydrogen on the adjacent carbon (C1) are on the same side of the ring. The most stable chair conformation will have the bulky sec-butyl group in the equatorial position to minimize 1,3-diaxial interactions.

dot

Caption: Chair conformations of cis-2-sec-butylcyclohexanone.

Trans Isomers

For the trans diastereomers, the sec-butyl group and the reference hydrogen on C1 are on opposite sides of the ring. Similar to the cis isomers, the conformation with the equatorial sec-butyl group is significantly more stable.

dot

Caption: Chair conformations of trans-2-sec-butylcyclohexanone.

Thermodynamic Stability

The relative thermodynamic stability of the cis and trans diastereomers is determined by the overall steric strain in their most stable conformations. For 2-alkylcyclohexanones, the equatorial alkyl group in the trans isomer generally experiences less steric interaction compared to the cis isomer. Therefore, the trans-2-sec-butylcyclohexanone is predicted to be the thermodynamically more stable diastereomer . This is because in the cis isomer, the equatorial sec-butyl group is closer to the carbonyl group, leading to potential allylic 1,3-strain.

Data Presentation

Quantitative data for the individual stereoisomers of this compound is not extensively available in the public domain. The following table summarizes the known physical properties of the mixture of isomers.

PropertyValue
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Boiling Point 76-78 °C @ 8 mmHg
Density 0.912 g/mL at 25 °C
Refractive Index (n20/D) 1.458

Experimental Protocols

The synthesis of this compound typically yields a mixture of diastereomers. Stereoselective synthesis or separation of the isomers is required to obtain pure compounds.

Synthesis of this compound (Mixture of Diastereomers)

A common method for the synthesis of this compound is the catalytic hydrogenation of 2-sec-butylphenol.

Materials:

  • 2-sec-butylphenol

  • Palladium on carbon (5% Pd/C)

  • Ethanol (solvent)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, dissolve 2-sec-butylphenol in ethanol.

  • Add 5% Pd/C catalyst to the solution.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 500 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with stirring.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product is then oxidized to the ketone. A common method is the Jones oxidation.

Oxidation of 2-sec-butylcyclohexanol:

  • Dissolve the crude 2-sec-butylcyclohexanol in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) to the stirred solution, maintaining the temperature below 20 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Quench the reaction by adding isopropanol until the orange color disappears.

  • Neutralize the mixture with sodium bicarbonate solution and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield a mixture of cis- and trans-2-sec-butylcyclohexanone.

dot

cluster_synthesis Synthetic Pathway phenol 2-sec-Butylphenol h2_pdc H2, Pd/C phenol->h2_pdc alcohol 2-sec-Butylcyclohexanol (Diastereomeric Mixture) h2_pdc->alcohol jones Jones Oxidation alcohol->jones ketone This compound (Diastereomeric Mixture) jones->ketone

Caption: Synthetic pathway to this compound.

Separation of Diastereomers

The separation of the cis and trans diastereomers can be achieved by column chromatography on silica gel, exploiting the small differences in their polarities.

Materials:

  • Mixture of cis- and trans-2-sec-butylcyclohexanone

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude ketone mixture in a minimal amount of hexane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity).

  • The less polar trans isomer is expected to elute first, followed by the more polar cis isomer.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the pure isomers.

  • Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

dot

cluster_separation Separation Workflow mixture Diastereomeric Mixture column Silica Gel Column Chromatography mixture->column elution Hexane/Ethyl Acetate Gradient column->elution trans Trans Isomer (Less Polar) elution->trans cis Cis Isomer (More Polar) elution->cis

Caption: Workflow for the separation of diastereomers.

Spectroscopic Characterization (Predicted)

While experimental NMR data for the individual stereoisomers is scarce, predictions can be made based on the principles of conformational analysis and data from analogous compounds.

Predicted ¹H NMR Spectra
  • Cis Isomer (Equatorial sec-Butyl): The proton at C-2 (adjacent to the carbonyl and bearing the sec-butyl group) is expected to be in an axial position. It will likely appear as a multiplet with both axial-axial and axial-equatorial couplings.

  • Trans Isomer (Equatorial sec-Butyl): The proton at C-2 will be in an equatorial position and is expected to show smaller equatorial-axial and equatorial-equatorial couplings, resulting in a narrower multiplet compared to the cis isomer.

Predicted ¹³C NMR Spectra

The chemical shifts of the ring carbons will be influenced by the orientation of the sec-butyl group.

  • C-2: The carbon bearing the sec-butyl group is expected to have a slightly different chemical shift in the cis and trans isomers due to different steric environments.

  • Other Ring Carbons: Shielding and deshielding effects resulting from the different spatial arrangements of the sec-butyl group will lead to distinct chemical shifts for the other ring carbons in the two diastereomers.

Conclusion

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 2-sec-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stereoisomers of 2-sec-butylcyclohexanone

The structure of this compound features two chiral centers: one at the carbon of the cyclohexanone ring to which the sec-butyl group is attached (C2), and the other at the benzylic carbon of the sec-butyl group itself. This results in four possible stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). These stereoisomers exist as two pairs of enantiomers.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 2R1R (2R, 1'R)-2-sec-butylcyclohexanone 2S1S (2S, 1'S)-2-sec-butylcyclohexanone 2R1R->2S1S  enantiomers   2R1S (2R, 1'S)-2-sec-butylcyclohexanone 2R1R->2R1S diastereomers 2S1R (2S, 1'R)-2-sec-butylcyclohexanone 2R1R->2S1R diastereomers 2S1S->2R1S diastereomers 2S1S->2S1R diastereomers 2R1S->2S1R  enantiomers  

Figure 1: Stereochemical relationships of the four isomers of this compound.

Conformational Analysis

The cyclohexanone ring predominantly adopts a chair conformation to minimize torsional and angle strain. For each stereoisomer, two chair conformations are possible, differing in the axial or equatorial placement of the sec-butyl group. The relative stability of these conformers is determined by steric interactions.

Generally, substituents on a cyclohexane ring prefer the equatorial position to avoid 1,3-diaxial interactions. The bulky sec-butyl group is expected to have a strong preference for the equatorial position. The conformational equilibrium for each diastereomer is therefore expected to heavily favor the conformer with the equatorial sec-butyl group.

conformational_equilibrium cluster_isomer axial Axial sec-butyl conformer (Higher Energy) equatorial Equatorial sec-butyl conformer (Lower Energy) axial->equatorial Ring Flip

Figure 2: General conformational equilibrium for a this compound stereoisomer.

Molecular Geometry and Bond Angles

The precise bond lengths, bond angles, and dihedral angles of this compound would be best determined through X-ray crystallography or high-level computational chemistry. In the absence of specific experimental data for this molecule, the following tables present expected values for the most stable conformer (equatorial sec-butyl group) based on data from similar substituted cyclohexanones and general principles of organic chemistry.

Predicted Bond Lengths
BondPredicted Length (Å)
C=O1.22
C-C (in ring)1.53 - 1.55
C-H (in ring)1.09 - 1.10
C2-C(sec-butyl)1.54
C-C (in sec-butyl)1.53 - 1.54
C-H (in sec-butyl)1.09 - 1.10
Predicted Bond Angles
AnglePredicted Angle (°)
C-C-C (in ring)109.5 - 112
O=C-C120 - 122
H-C-H (in ring)107 - 109
C(ring)-C2-C(sec-butyl)110 - 112
C-C-C (in sec-butyl)109.5 - 111
Predicted Dihedral Angles
Dihedral Angle (in ring)Predicted Angle (°)
C1-C2-C3-C4~55-60
C2-C3-C4-C5~55-60
C3-C4-C5-C6~55-60
C4-C5-C6-C1~55-60
C5-C6-C1-C2~55-60
C6-C1-C2-C3~55-60

Experimental Protocols

The determination of the precise molecular geometry of this compound would involve the following key experimental techniques.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state.

Methodology:

  • Crystal Growth: Single crystals of a pure stereoisomer of this compound would need to be grown. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

xray_workflow cluster_workflow X-ray Crystallography Workflow start Pure Stereoisomer crystal Single Crystal Growth start->crystal data X-ray Diffraction Data Collection crystal->data solve Structure Solution data->solve refine Structure Refinement solve->refine end Final Molecular Geometry (Bond Lengths, Bond Angles) refine->end

Figure 3: A simplified workflow for determining molecular geometry using X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H and 13C NMR, is a powerful tool for determining the connectivity and conformational preferences of molecules in solution.

Methodology:

  • Sample Preparation: A sample of a pure stereoisomer of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3).

  • Data Acquisition: 1D (1H, 13C) and 2D (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of the protons and carbons provide information about their local electronic environment.

    • Coupling Constants (J-coupling): The magnitude of the coupling constants between adjacent protons, particularly on the cyclohexanone ring, can be used to determine their dihedral angles and thus the chair conformation and the axial/equatorial position of the sec-butyl group.

    • Nuclear Overhauser Effect (NOE): NOESY experiments can identify protons that are close in space, providing further evidence for the conformational assignment, especially the relative orientation of the sec-butyl group and the ring.

nmr_logic cluster_logic Logic for Conformational Analysis by NMR data Acquired NMR Data (Chemical Shifts, J-couplings, NOEs) analysis Spectral Analysis data->analysis dihedral Determine Dihedral Angles (from J-couplings) analysis->dihedral proximity Determine Proton Proximity (from NOEs) analysis->proximity conformation Assign Chair Conformation and Substituent Position (Axial/Equatorial) dihedral->conformation proximity->conformation

Figure 4: Logical workflow for determining molecular conformation using NMR spectroscopy.

Conclusion

The molecular geometry of this compound is defined by its stereochemistry and the conformational preferences of the cyclohexanone ring. The four possible stereoisomers each exist in a dynamic equilibrium between two chair conformations. The conformer with the sec-butyl group in the equatorial position is expected to be significantly more stable. The precise bond lengths, bond angles, and dihedral angles for each stereoisomer would require experimental determination via techniques such as X-ray crystallography or detailed computational modeling. This guide provides a foundational understanding of the structural aspects of this compound, which is essential for its application in research, drug development, and other scientific endeavors.

Solubility of 2-sec-Butylcyclohexanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-sec-butylcyclohexanone in various organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this guide combines known qualitative information with predicted solubility based on the behavior of structurally similar ketones. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility data in their own laboratories.

Predicted Solubility of this compound

This compound is a cyclic ketone with a molecular structure that imparts a moderate polarity. The presence of the carbonyl group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents, while the sec-butyl and cyclohexyl hydrocarbon portions contribute to its nonpolar character. This amphiphilic nature suggests it will be miscible with a wide range of organic solvents. Based on the general principle of "like dissolves like" and available data for similar ketones like cyclohexanone, the expected solubility of this compound is summarized in the table below.[1][2][3][4][5][6][7][8]

It is important to note that the data presented in Table 1 are estimations and should be experimentally verified for applications requiring high precision.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Standard Temperature and Pressure

SolventSolvent TypePredicted SolubilityRationale
Alcohols
MethanolPolar ProticMiscibleThe hydroxyl group of methanol can hydrogen bond with the carbonyl oxygen of this compound, and the alkyl chains are of comparable polarity, favoring miscibility.
EthanolPolar ProticMiscibleSimilar to methanol, ethanol is expected to be fully miscible. Qualitative data confirms miscibility at room temperature.
Ketones
AcetonePolar AproticMiscibleAs a ketone, acetone shares the same functional group, leading to favorable dipole-dipole interactions and complete miscibility.
Esters
Ethyl AcetatePolar AproticMiscibleThe polarity is similar, and the lack of strong hydrogen bonding in either molecule allows for easy mixing.
Halogenated Solvents
DichloromethanePolar AproticMiscibleThe moderate polarity of dichloromethane is compatible with the overall polarity of this compound.
ChloroformPolar AproticMiscibleSimilar to dichloromethane, chloroform is expected to be a good solvent.
Aromatic Hydrocarbons
TolueneNonpolarMiscibleThe nonpolar character of the sec-butyl and cyclohexyl groups will have strong van der Waals interactions with the aromatic ring of toluene.
BenzeneNonpolarMiscibleSimilar to toluene, benzene is expected to be an excellent solvent.
Aliphatic Hydrocarbons
n-HexaneNonpolarHighly SolubleWhile both have nonpolar character, the slight polarity of the ketone may lead to high solubility rather than complete miscibility under all conditions.
CyclohexaneNonpolarMiscibleThe cyclohexyl ring of this compound is structurally identical to the solvent, leading to very favorable interactions and miscibility.
Ethers
Diethyl EtherSlightly PolarMiscibleThe ether oxygen can act as a hydrogen bond acceptor for any potential interactions, and the overall low polarity of both molecules favors miscibility.
Tetrahydrofuran (THF)Polar AproticMiscibleTHF is a good solvent for a wide range of organic compounds and is expected to be fully miscible.
Other Solvents
WaterPolar ProticSparingly SolubleThe large nonpolar hydrocarbon portion of the molecule limits its solubility in water, despite the presence of the polar carbonyl group.[1][3][4][6][7][8]

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, experimental determination is necessary. The following are detailed methodologies for key experiments to determine the solubility of a liquid analyte, such as this compound, in an organic solvent.

General Experimental Workflow

The determination of solubility follows a general workflow, from preparation to analysis.

G General Workflow for Solubility Determination A 1. Preparation of Materials - Pure this compound - High-purity organic solvent - Calibrated glassware and equipment B 2. Sample Preparation - Create a saturated solution by adding excess analyte to the solvent. A->B C 3. Equilibration - Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium. B->C D 4. Phase Separation - Separate the undissolved analyte from the saturated solution (e.g., by centrifugation or allowing to settle). C->D E 5. Sample Analysis - Take a known volume/mass of the saturated solution and determine the concentration of the analyte using an appropriate analytical method. D->E F 6. Data Calculation and Reporting - Calculate the solubility in desired units (e.g., g/100 mL, mol/L). - Report the solubility at the specified temperature. E->F

Caption: General workflow for the experimental determination of solubility.

Gravimetric Method

This method is straightforward and relies on the accurate measurement of mass.

  • Principle: A known mass of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

  • Apparatus:

    • Analytical balance (± 0.0001 g)

    • Vials with airtight caps

    • Constant temperature bath/shaker

    • Centrifuge (optional)

    • Pipettes

    • Evaporating dish or watch glass

    • Oven

  • Procedure:

    • Add an excess of this compound to a known volume of the desired organic solvent in a sealed vial.

    • Place the vial in a constant temperature bath and agitate for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

    • Allow the mixture to stand at the same constant temperature until the undissolved phase separates. Centrifugation can be used to expedite this process.

    • Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated supernatant.

    • Transfer the aliquot to a pre-weighed evaporating dish.

    • Record the total mass of the dish and the aliquot.

    • Gently evaporate the solvent in a fume hood or a well-ventilated area. A rotary evaporator can be used for less volatile solvents.

    • Once the solvent has evaporated, place the dish in an oven at a temperature below the boiling point of this compound to remove any residual solvent.

    • Cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing steps until a constant mass is obtained.

    • The difference between the final mass of the dish with the residue and the initial mass of the empty dish gives the mass of this compound in the known volume of the saturated solution.

    • Calculate the solubility in the desired units.

UV-Vis Spectroscopic Method

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis region and the solvent does not interfere. The carbonyl group in ketones typically shows a weak n→π* transition around 280 nm.

  • Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve (Beer-Lambert Law).

  • Apparatus:

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

    • Volumetric flasks and pipettes

    • Vials with airtight caps

    • Constant temperature bath/shaker

  • Procedure:

    • Preparation of Calibration Curve:

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

      • Plot a graph of absorbance versus concentration to create a calibration curve.

    • Solubility Measurement:

      • Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.

      • Carefully withdraw a small aliquot of the clear supernatant.

      • Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted solution at λmax.

      • Use the calibration curve to determine the concentration of this compound in the diluted sample.

      • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Gas Chromatography (GC) Method

GC is a highly sensitive and specific method for determining the concentration of volatile and semi-volatile organic compounds.

  • Principle: The concentration of the solute in a saturated solution is determined by injecting a known amount of the solution into a gas chromatograph and comparing the peak area of the analyte to that of a calibration curve.

  • Apparatus:

    • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID)

    • Appropriate GC column (e.g., a polar capillary column)

    • Vials with airtight caps

    • Constant temperature bath/shaker

    • Syringes for injection

  • Procedure:

    • Preparation of Calibration Curve:

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Inject a fixed volume of each standard into the GC and record the peak area for this compound.

      • Plot a graph of peak area versus concentration to create a calibration curve.

    • Solubility Measurement:

      • Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.

      • Carefully withdraw a small aliquot of the clear supernatant.

      • If necessary, dilute the aliquot with a known volume of the solvent.

      • Inject a fixed volume of the (diluted) solution into the GC.

      • Record the peak area for this compound.

      • Use the calibration curve to determine the concentration in the injected sample.

      • Calculate the concentration in the original saturated solution, accounting for any dilution.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its polar carbonyl group and its nonpolar hydrocarbon structure with the polarity of the solvent.

G Solubility of this compound vs. Solvent Polarity cluster_0 Solvent Polarity cluster_1 Solubility Outcome High Polarity (e.g., Water) High Polarity (e.g., Water) Low Solubility Low Solubility High Polarity (e.g., Water)->Low Solubility Dominance of nonpolar alkyl groups Moderate Polarity (e.g., Ethanol, Acetone) Moderate Polarity (e.g., Ethanol, Acetone) High Solubility / Miscibility High Solubility / Miscibility Moderate Polarity (e.g., Ethanol, Acetone)->High Solubility / Miscibility Balance of polar and nonpolar interactions Low Polarity (e.g., Toluene, Hexane) Low Polarity (e.g., Toluene, Hexane) Low Polarity (e.g., Toluene, Hexane)->High Solubility / Miscibility Favorable van der Waals forces with alkyl groups

Caption: Relationship between solvent polarity and the predicted solubility of this compound.

References

Methodological & Application

Application Notes and Protocols: 2-sec-Butylcyclohexanone and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive review of available scientific literature and chemical databases reveals no established use of 2-sec-butylcyclohexanone as a chiral auxiliary for asymmetric synthesis. While it is a chiral molecule and used as an intermediate in organic synthesis, particularly in the fragrance industry, its application to induce stereoselectivity in reactions such as alkylations, aldol reactions, or Diels-Alder reactions is not documented.[1][2]

This document, therefore, provides an overview of well-established and reliable methods for the asymmetric α-alkylation of cyclohexanones, a fundamental transformation in the synthesis of chiral molecules. These methods utilize proven chiral auxiliaries to achieve high levels of stereocontrol. Additionally, information on the synthesis and properties of this compound is presented.

Part 1: Established Methodologies for Asymmetric α-Alkylation of Cyclohexanones

The enantioselective synthesis of α-alkylated cyclohexanones is a critical process in the development of pharmaceuticals and natural products.[3] Chiral auxiliaries are a powerful tool to achieve this, temporarily imparting chirality to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[4] Two of the most successful and widely adopted methodologies are the use of Evans oxazolidinones and SAMP/RAMP hydrazones.[3]

Pioneered by David A. Evans, this method involves the attachment of a chiral oxazolidinone to a carboxylic acid derivative to form an N-acyloxazolidinone.[4] Diastereoselective enolization followed by alkylation and subsequent removal of the auxiliary provides enantiomerically enriched α-substituted carboxylic acids, which can then be converted to the corresponding ketones. While not a direct alkylation of cyclohexanone, it is a robust method for creating the desired chiral center.[3]

Logical Workflow:

Evans_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Oxazolidinone Oxazolidinone Acyl_Oxazolidinone N-Acyl Oxazolidinone Oxazolidinone->Acyl_Oxazolidinone Carboxylic Acid Derivative Carboxylic Acid Derivative Carboxylic Acid Derivative->Acyl_Oxazolidinone Enolate Chelated (Z)-Enolate Acyl_Oxazolidinone->Enolate Base (e.g., NaHMDS) Alkylated_Product Alkylated Oxazolidinone Enolate->Alkylated_Product Electrophile (R-X) Chiral_Acid Enantioenriched Carboxylic Acid Alkylated_Product->Chiral_Acid Hydrolysis (e.g., LiOH/H₂O₂) Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux SAMP_RAMP_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Cyclohexanone Cyclohexanone Chiral_Hydrazone Chiral Hydrazone Cyclohexanone->Chiral_Hydrazone SAMP_RAMP SAMP or RAMP SAMP_RAMP->Chiral_Hydrazone Aza_Enolate Lithiated Aza-Enolate Chiral_Hydrazone->Aza_Enolate Base (e.g., LDA) Alkylated_Hydrazone Alkylated Hydrazone Aza_Enolate->Alkylated_Hydrazone Electrophile (R-X) Chiral_Ketone Enantioenriched α-Alkylated Ketone Alkylated_Hydrazone->Chiral_Ketone Ozonolysis or Hydrolysis Recovered_Aux Recovered Auxiliary Alkylated_Hydrazone->Recovered_Aux Synthesis cluster_0 Method 1 cluster_1 Method 2 cluster_2 Method 3 Phenol o-sec-Butylphenol Product_1 This compound Phenol->Product_1 H₂, Pd catalyst Cyclohexanone Cyclohexanone Product_2 This compound Cyclohexanone->Product_2 Grignard sec-BuMgBr Grignard->Product_2 Enone 2-sec-Butylidene cyclohexanone Product_3 This compound Enone->Product_3 H₂, catalyst

References

Application Notes and Protocols for the Stereoselective Reduction of 2-sec-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of substituted cyclohexanones is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where the specific stereochemistry of a molecule can dictate its pharmacological activity. This document provides detailed application notes and protocols for the stereoselective reduction of 2-sec-butylcyclohexanone to its corresponding diastereomeric alcohols, cis- and trans-2-sec-butylcyclohexanol. The choice of reducing agent plays a pivotal role in controlling the stereochemical outcome of this transformation. Generally, less sterically demanding reducing agents, such as sodium borohydride, favor the formation of the thermodynamically more stable trans isomer, while bulkier reagents, like L-Selectride®, lead to the kinetically favored cis product.[1]

Data Presentation: Stereoselectivity of Reducing Agents

Reducing AgentAbbreviationPredominant IsomerExpected Diastereomeric Ratio (cis:trans)Reaction Conditions
Sodium BorohydrideNaBH₄trans~25:75Methanol, 0 °C to room temperature
L-Selectride®Li(s-Bu)₃BHcis>98:2Tetrahydrofuran (THF), -78 °C

Note: The expected diastereomeric ratios are based on trends observed for the reduction of other 2-alkylcyclohexanones and serve as a general guideline. Actual experimental results may vary.

Reaction Pathways and Stereochemical Rationale

The stereochemical outcome of the reduction is dictated by the trajectory of the hydride attack on the carbonyl carbon of the two rapidly equilibrating chair conformations of this compound.

sub This compound (Equatorial sec-Butyl) sub_ax This compound (Axial sec-Butyl) sub->sub_ax Chair Flip prod_trans trans-2-sec-Butylcyclohexanol sub->prod_trans Axial Attack (e.g., NaBH4) Major prod_cis cis-2-sec-Butylcyclohexanol sub->prod_cis Equatorial Attack (e.g., L-Selectride) Minor sub_ax->prod_trans Axial Attack (e.g., NaBH4) Minor sub_ax->prod_cis Equatorial Attack (e.g., L-Selectride) Major G General Workflow for Stereoselective Reduction start Start: this compound dissolve Dissolve in appropriate solvent (MeOH for NaBH4, THF for L-Selectride) start->dissolve cool Cool reaction mixture (0 °C for NaBH4, -78 °C for L-Selectride) dissolve->cool add_reagent Add reducing agent (NaBH4 or L-Selectride) cool->add_reagent react Stir for specified time add_reagent->react quench Quench reaction react->quench workup Aqueous workup and extraction quench->workup dry Dry organic layer and concentrate workup->dry analyze Analyze product mixture by GC dry->analyze G Logical Relationship: Reagent Choice and Stereoselectivity ketone This compound reagent Choice of Reducing Agent ketone->reagent nabh4 Sodium Borohydride (NaBH4) (Small, less hindered) reagent->nabh4 Small lselectride L-Selectride® (Bulky, hindered) reagent->lselectride Bulky axial_attack Axial Hydride Attack (Favored for small reagents) nabh4->axial_attack equatorial_attack Equatorial Hydride Attack (Favored for bulky reagents) lselectride->equatorial_attack trans_product trans-2-sec-Butylcyclohexanol (Thermodynamic Product) axial_attack->trans_product cis_product cis-2-sec-Butylcyclohexanol (Kinetic Product) equatorial_attack->cis_product

References

Application Notes and Protocols for 2-sec-Butylcyclohexanone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-sec-Butylcyclohexanone is a chiral ketone with potential as a versatile building block in organic synthesis. Its cyclohexane framework and stereocenter adjacent to a reactive carbonyl group make it an attractive starting material for the construction of complex molecular architectures, particularly in the field of natural product synthesis. While direct applications of this compound in the total synthesis of natural products are not extensively documented in peer-reviewed literature, its structural motifs are present in numerous bioactive molecules.

These application notes serve as a guide for researchers, providing proposed synthetic pathways and detailed experimental protocols for the use of this compound in the synthesis of key natural product precursors. The methodologies are based on well-established, analogous transformations reported in the synthesis of structurally related molecules. The quantitative data presented are projected values based on similar reactions and should be considered as a baseline for optimization.

Application Note 1: Proposed Asymmetric Synthesis of a (-)-Shikimic Acid Analogue

(-)-Shikimic acid is a crucial biochemical intermediate in plants and microorganisms for the biosynthesis of aromatic amino acids.[1] Its densely functionalized and stereochemically rich cyclohexane ring makes it a challenging synthetic target. This proposed pathway utilizes this compound as a chiral scaffold to establish the core ring and introduce key functionalities.

Proposed Synthetic Pathway

The proposed synthesis begins with a stereoselective reduction of the ketone, followed by a Baeyer-Villiger oxidation to form a lactone. Subsequent steps involve the introduction of a double bond and dihydroxylation to install the required hydroxyl groups, leading to a functionalized analogue of shikimic acid.

G A This compound B cis-2-sec-Butylcyclohexanol A->B 1. L-Selectride THF, -78 °C C Baeyer-Villiger Oxidation Product (Lactone) B->C 2. m-CPBA DCM, 0 °C to rt D Hydroxy Acid C->D 3. LiOH THF/H2O E Allylic Bromination Product D->E 4. NBS, AIBN CCl4, reflux F Elimination Product (Alkene) E->F 5. DBU Toluene, reflux G cis-Diol Product F->G 6. OsO4 (cat.), NMO Acetone/H2O H Shikimic Acid Analogue G->H 7. Deprotection/ Functionalization

Caption: Proposed synthesis of a Shikimic Acid analogue.
Quantitative Data for Proposed Synthesis

StepReactionReagentsProjected Yield (%)
1Stereoselective ReductionL-Selectride95
2Baeyer-Villiger Oxidationm-CPBA85
3Lactone HydrolysisLiOH98
4Allylic BrominationNBS, AIBN70
5EliminationDBU90
6DihydroxylationOsO4 (cat.), NMO88
7Final Steps-(Variable)
Experimental Protocols

Step 1: Stereoselective Reduction of this compound

  • Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add L-Selectride (1.0 M in THF, 1.1 eq) dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor reaction progress by TLC.

  • Quench the reaction by the slow, dropwise addition of water, followed by 3 M NaOH and 30% H2O2.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield cis-2-sec-butylcyclohexanol.

Step 2: Baeyer-Villiger Oxidation

  • Dissolve the cis-2-sec-butylcyclohexanol (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask.

  • Add solid NaHCO3 (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, then dry over anhydrous MgSO4.

  • Filter and concentrate in vacuo. Purify by flash chromatography to afford the corresponding lactone.

Application Note 2: Proposed Synthesis of a (+)-Lycorine Precursor

(+)-Lycorine is an Amaryllidaceae alkaloid exhibiting a range of biological activities.[2] Its pentacyclic core structure presents a significant synthetic challenge. This proposed route uses this compound to construct a key bicyclic intermediate, setting the stage for subsequent cyclizations to form the Lycorine core.

Proposed Synthetic Pathway

The synthesis involves an initial Robinson annulation to form a bicyclic enone. Stereoselective reduction and subsequent functional group manipulations would yield a versatile intermediate ready for the construction of the remaining rings of the Lycorine scaffold.

G A This compound B Robinson Annulation Product (Bicyclic Enone) A->B 1. Methyl vinyl ketone KOH, MeOH C Stereoselective Reduction Product (Allylic Alcohol) B->C 2. CBS Catalyst BH3·SMe2, THF D Epoxidation Product C->D 3. VO(acac)2, t-BuOOH Toluene E Key Lycorine Intermediate D->E 4. Ring Opening/ Cyclization

Caption: Proposed synthesis of a Lycorine precursor.
Quantitative Data for Proposed Synthesis

StepReactionReagentsProjected Yield (%)
1Robinson AnnulationMethyl vinyl ketone, KOH75
2CBS Reduction(R)-CBS catalyst, BH3·SMe292 (95% ee)
3Sharpless EpoxidationVO(acac)2, t-BuOOH85
4Cyclization-(Variable)
Experimental Protocols

Step 1: Robinson Annulation

  • To a solution of this compound (1.0 eq) in methanol (0.5 M), add powdered KOH (0.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl vinyl ketone (1.2 eq) dropwise, keeping the temperature below 30 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Cool to room temperature and neutralize with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the residue with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by flash column chromatography to yield the bicyclic enone.

Step 2: Asymmetric Corey-Bakshi-Shibata (CBS) Reduction

  • In a flame-dried flask under argon, add (R)-CBS catalyst (0.1 eq).

  • Add anhydrous THF (0.1 M relative to substrate) and cool to 0 °C.

  • Slowly add borane dimethyl sulfide complex (BH3·SMe2, 0.6 eq) and stir for 15 minutes.

  • Add a solution of the bicyclic enone (1.0 eq) in THF dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 6 hours, monitoring by TLC.

  • Quench the reaction carefully by the dropwise addition of methanol at 0 °C.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to obtain the chiral allylic alcohol.

Application Note 3: A Hypothetical Approach to a Strychnine Precursor

Strychnine is an exceptionally complex indole alkaloid whose total synthesis is a landmark in organic chemistry.[3][4] Its heptacyclic structure contains six contiguous stereocenters. This hypothetical approach outlines the initial steps for creating a functionalized cis-decalin core, a common substructure in strategies targeting Strychnine, starting from this compound.

Proposed Synthetic Pathway

This strategy begins with a stereocontrolled alkylation to introduce a side chain necessary for further cyclizations. A Diels-Alder reaction would then be employed to construct the second ring, forming a key bicyclic intermediate.

G A This compound B Silyl Enol Ether A->B 1. LDA, TMSCl THF, -78 °C C Alkylated Ketone B->C 2. Allyl Bromide, Pd(0) cat. THF D Diels-Alder Adduct C->D 3. Conversion to Diene + Dienophile, Heat E Strychnine Precursor (cis-Decalin Core) D->E 4. Functional Group Manipulation

Caption: Hypothetical approach to a Strychnine precursor.
Quantitative Data for Proposed Synthesis

StepReactionReagentsProjected Yield (%)
1Silyl Enol Ether FormationLDA, TMSCl99
2Palladium-Catalyzed AlkylationAllyl Bromide, Pd(PPh3)480
3Diels-Alder Cycloaddition(e.g., Maleic anhydride)70
4Further Elaboration-(Variable)
Experimental Protocols

Step 1: Silyl Enol Ether Formation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous THF at -78 °C.

  • Add a solution of this compound (1.0 eq) in THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Add chlorotrimethylsilane (TMSCl, 1.5 eq) and allow the mixture to warm to room temperature overnight.

  • Quench with saturated aqueous NaHCO3.

  • Extract with pentane (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude silyl enol ether, which is often used without further purification.

Step 3: Diels-Alder Cycloaddition (Generalized)

  • The alkylated ketone from Step 2 is converted to a suitable 1,3-diene through established methods (e.g., formation of a vinyl triflate and Stille coupling, or Shapiro reaction).

  • Dissolve the resulting diene (1.0 eq) and a suitable dienophile (e.g., maleic anhydride, 1.2 eq) in toluene in a sealed tube.

  • Heat the reaction mixture at 110-150 °C for 12-24 hours.

  • Cool the reaction to room temperature and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization to isolate the Diels-Alder adduct.

Disclaimer: These protocols are illustrative and based on analogous transformations. Researchers should conduct their own literature search and optimization for any specific application. All experiments should be performed with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols: Diastereoselective Grignard Reaction with 2-sec-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of versatility. The addition of Grignard reagents to substituted cyclohexanones is a classic example of nucleophilic addition to a carbonyl group and serves as a powerful tool for the stereoselective synthesis of tertiary alcohols. These chiral alcohols are valuable intermediates in the synthesis of natural products and active pharmaceutical ingredients.

This application note provides a detailed protocol for the Grignard reaction of 2-sec-butylcyclohexanone with a Grignard reagent, focusing on the diastereoselective synthesis of 1-alkyl-2-sec-butylcyclohexan-1-ol. The inherent chirality and steric bulk of the sec-butyl group at the C2 position of the cyclohexanone ring influences the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other.

Reaction Mechanism and Stereoselectivity

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound. The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

The stereochemical outcome of the reaction is primarily dictated by steric hindrance. This compound exists predominantly in a chair conformation with the bulky sec-butyl group in the equatorial position to minimize steric strain. The incoming Grignard reagent will preferentially attack the carbonyl carbon from the less sterically hindered face.

  • Axial Attack: Attack from the axial face is hindered by the axial hydrogens at the C4 and C6 positions. However, it avoids direct interaction with the equatorial sec-butyl group. This pathway leads to the cis diastereomer, where the newly introduced alkyl group and the sec-butyl group are on the same face of the cyclohexane ring.

  • Equatorial Attack: Attack from the equatorial face avoids the axial hydrogens but encounters steric repulsion from the adjacent equatorial sec-butyl group. This pathway leads to the trans diastereomer, where the new alkyl group and the sec-butyl group are on opposite faces.

The diastereomeric ratio of the products is highly dependent on the steric bulk of the Grignard reagent. Smaller, less sterically demanding Grignard reagents (e.g., methylmagnesium bromide) are more likely to favor the axial attack pathway to avoid the larger sec-butyl group, leading to a higher proportion of the cis product. Conversely, bulkier Grignard reagents will experience significant steric hindrance from the axial hydrogens, potentially favoring the equatorial attack pathway and leading to an increased proportion of the trans product.

Experimental Protocol: Synthesis of 1-Methyl-2-sec-butylcyclohexan-1-ol

This protocol details the reaction of this compound with methylmagnesium bromide.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

1. Reaction Setup:

  • All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (nitrogen or argon) before use.

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a nitrogen/argon inlet.

2. Reactant Addition:

  • In the reaction flask, place a solution of this compound (1.0 eq.) dissolved in anhydrous diethyl ether (approximately 5-10 mL per gram of ketone).

  • Cool the flask to 0 °C using an ice-water bath.

3. Grignard Reagent Addition:

  • Slowly add the methylmagnesium bromide solution (1.2 eq.) dropwise from the dropping funnel to the stirred solution of the ketone over a period of 30-60 minutes.

  • Maintain the reaction temperature below 5 °C during the addition. The reaction is exothermic.

4. Reaction Progression:

  • After the complete addition of the Grignard reagent, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring at room temperature for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

5. Work-up (Quenching):

  • Cool the reaction mixture back down to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide salt and neutralize any unreacted Grignard reagent. An exothermic reaction with gas evolution will be observed.

  • Continue adding the ammonium chloride solution until the vigorous reaction ceases and two clear layers are formed.

6. Extraction and Isolation:

  • Transfer the mixture to a separatory funnel.

  • Separate the organic (ether) layer.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL) to recover any dissolved product.

  • Combine all the organic layers.

  • Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove excess water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

7. Purification and Analysis:

  • The crude product, a mixture of diastereomeric tertiary alcohols, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • The yield and diastereomeric ratio of the purified product can be determined by ¹H NMR spectroscopy and/or Gas Chromatography (GC).

Data Presentation

Table 1: Reagent Quantities for a Typical Reaction

ReagentMolar Mass ( g/mol )EquivalentsAmount (for 1g of ketone)
This compound154.251.01.0 g (6.48 mmol)
Methylmagnesium bromide (3.0 M)-1.22.6 mL (7.78 mmol)
Anhydrous Diethyl Ether74.12-~20 mL
Saturated aq. NH₄Cl--~20 mL

Table 2: Expected Product Characterization (Analogous Data)

The following table provides expected ¹H and ¹³C NMR chemical shifts for the major (cis) and minor (trans) diastereomers of 1-methyl-2-sec-butylcyclohexan-1-ol, based on data from structurally similar 1,2-dialkylcyclohexanols. The differentiation between diastereomers is often possible by analyzing the chemical shift of the methyl group at C1 and the coupling constants of the proton alpha to the hydroxyl group.

DiastereomerExpected ¹H NMR Key Signals (δ, ppm)Expected ¹³C NMR Key Signals (δ, ppm)
cis-1-methyl-2-sec-butylcyclohexan-1-ol ~1.1-1.2 (s, 3H, C1-CH₃), ~3.5-3.7 (m, 1H, CH-OH)~72-75 (C1), ~45-48 (C2), ~25-28 (C1-CH₃)
trans-1-methyl-2-sec-butylcyclohexan-1-ol ~1.0-1.1 (s, 3H, C1-CH₃), ~3.8-4.0 (m, 1H, CH-OH)~70-73 (C1), ~48-51 (C2), ~22-25 (C1-CH₃)

Note: The exact chemical shifts will need to be determined experimentally. The cis/trans assignment can be confirmed using 2D NMR techniques like NOESY.

Mandatory Visualizations

Experimental Workflow

Grignard_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup Dry Glassware & Assemble under N2/Ar add_ketone Add this compound in Anhydrous Ether setup->add_ketone 1 cool_zero Cool to 0 °C add_ketone->cool_zero 2 add_grignard Add Grignard Reagent Dropwise cool_zero->add_grignard 3 warm_rt Warm to RT & Stir add_grignard->warm_rt 4 quench Quench with sat. aq. NH4Cl at 0 °C warm_rt->quench 5 extract Extract with Diethyl Ether quench->extract 6 dry Dry Organic Layer (MgSO4) extract->dry 7 concentrate Concentrate in vacuo dry->concentrate 8 chromatography Column Chromatography concentrate->chromatography 9 analysis NMR, GC Analysis chromatography->analysis 10

Caption: Workflow for the Grignard reaction.

Signaling Pathway (Reaction Mechanism)

Grignard_Mechanism ketone This compound intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Addition grignard R-MgX (Grignard Reagent) grignard->intermediate Nucleophilic Addition product Tertiary Alcohol (cis/trans mixture) intermediate->product Protonation side_product MgX(OH) intermediate->side_product Protonation workup H₃O⁺ (Aqueous Work-up) workup->product Protonation workup->side_product Protonation

Caption: Mechanism of the Grignard reaction.

Application Notes and Protocols for Chiral HPLC Separation of 2-sec-Butylcyclohexanone Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the separation of 2-sec-butylcyclohexanone diastereomers using chiral High-Performance Liquid Chromatography (HPLC). The protocols and methodologies outlined are designed to assist in achieving robust and reproducible separations for analytical and preparative purposes.

Introduction

This compound is a cyclic ketone possessing two chiral centers, leading to the existence of four stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). These stereoisomers can be grouped into two pairs of enantiomers, which are diastereomeric to each other. The separation of these diastereomers is crucial for the characterization of the compound and for the isolation of specific isomers, which may exhibit different biological activities or serve as specific chiral building blocks in synthesis. Chiral HPLC is a powerful technique for such separations, primarily relying on the use of chiral stationary phases (CSPs).

Recommended Chiral Stationary Phases

The successful chiral separation of ketones, including substituted cyclohexanones, is often achieved using polysaccharide-based CSPs.[1] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, provide the necessary stereoselectivity for resolving complex mixtures of isomers.[1]

For the separation of this compound diastereomers, the following types of polysaccharide-based CSPs are recommended as a starting point for method development:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD series)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD series)

Immobilized versions of these phases (e.g., Chiralpak® IA, IB, IC) offer the advantage of being compatible with a broader range of organic solvents, which can be beneficial for optimizing the separation.

Experimental Protocols

The following protocols provide a starting point for the chiral HPLC separation of this compound diastereomers. Optimization of the mobile phase composition and other chromatographic parameters will likely be necessary to achieve baseline separation of all four stereoisomers.

Protocol 1: Normal Phase Chiral HPLC

This protocol is based on a general method for the separation of substituted cyclohexenones on a polysaccharide-based CSP.[1]

Table 1: Chromatographic Conditions for Normal Phase Separation

ParameterRecommended Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / Isopropanol (IPA) (95:5, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound diastereomeric mixture in the mobile phase at a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Development and Optimization:

  • Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (isopropanol or ethanol) is a critical parameter. To improve resolution, the percentage of the alcohol modifier can be systematically varied (e.g., from 2% to 20%). A lower percentage of the alcohol modifier generally leads to longer retention times and potentially better resolution.

  • Alcohol Modifier: Ethanol can be used as an alternative to isopropanol and may offer different selectivity.

  • Flow Rate: A lower flow rate (e.g., 0.5 - 0.8 mL/min) can increase the efficiency of the separation and improve resolution, at the cost of longer analysis times.

Data Presentation

As no specific experimental data for the retention times of this compound diastereomers were found in the literature, a hypothetical data table is presented below to illustrate how results should be structured. The expected elution order is based on the general behavior of diastereomers on polysaccharide CSPs, where more sterically hindered isomers often elute later.

Table 2: Expected Retention Data (Hypothetical)

PeakDiastereomer PairRetention Time (min)Resolution (Rs)
1(2R, 1'S) / (2S, 1'R)12.5-
2(2R, 1'S) / (2S, 1'R)14.22.1
3(2R, 1'R) / (2S, 1'S)18.84.5
4(2R, 1'R) / (2S, 1'S)21.52.8

Note: The actual elution order and retention times will need to be determined experimentally.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the development of a chiral HPLC method for the separation of this compound diastereomers.

Chiral_HPLC_Workflow cluster_prep 1. Preparation cluster_screening 2. Initial Screening cluster_optimization 3. Method Optimization cluster_validation 4. Final Method SamplePrep Prepare 1 mg/mL Sample in Mobile Phase ColumnSelection Select Polysaccharide CSP (e.g., Chiralpak AD-H) InitialRun Inject Sample (Hexane/IPA 95:5, 1 mL/min) ColumnSelection->InitialRun Evaluation Evaluate Chromatogram: - Number of Peaks - Resolution InitialRun->Evaluation OptimizeMP Adjust Mobile Phase (% Alcohol Modifier) Evaluation->OptimizeMP Partial or No Separation FinalMethod Optimized Method with Baseline Separation Evaluation->FinalMethod Good Separation OptimizeFlow Adjust Flow Rate OptimizeMP->OptimizeFlow OptimizeTemp Vary Column Temperature OptimizeFlow->OptimizeTemp OptimizeTemp->InitialRun Re-inject Quantification Quantify Diastereomeric Ratio FinalMethod->Quantification

Caption: Workflow for Chiral HPLC Method Development.

References

Application Note: GC-MS Analysis of 2-sec-Butylcyclohexanone Isomer Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-sec-Butylcyclohexanone (CAS No. 14765-30-1) is a significant compound used as a fragrance ingredient and a flavoring agent.[1][2] Structurally, it is a cyclic ketone with a sec-butyl group substituent, leading to the potential for multiple stereoisomers (cis and trans).[3] Accurate separation and quantification of these isomers are crucial for quality control, stability studies, and regulatory compliance. This document provides a detailed protocol for the analysis of this compound mixtures using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[4][5]

Experimental Protocol

This protocol is a representative method based on established principles for analyzing alkylcyclohexanones and similar volatile compounds.[6][7] Optimization may be necessary depending on the specific instrumentation and sample matrix.

1. Reagents and Materials

  • Solvent: Dichloromethane or Ethyl Acetate (GC Grade or equivalent)

  • Standards: this compound analytical standard (mixture of isomers, purity ≥98%)[8]

  • Inert Gas: Helium (99.999% purity) for carrier gas

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

  • Syringes: Microsyringes for standard and sample preparation

2. Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the solvent.

  • Sample Preparation: Dilute the sample containing the this compound mixture with the solvent to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter if particulates are present.[6]

3. GC-MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the GC-MS system. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5ms), is recommended for this analysis.[7]

Parameter Recommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Non-polar capillary column (e.g., HP-5MS UI), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Split/Splitless Inlet
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio to prevent column overload)[6]
Oven Program Initial: 70°C, hold for 2 min. Ramp: 10°C/min to 250°C. Hold at 250°C for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan
Scan Range m/z 40-400
Solvent Delay 3 minutes (or as appropriate for the solvent used)

4. Data Analysis

  • Identification: Identify the this compound isomers by comparing their retention times and mass spectra to those of the analytical standard.

  • Quantification: For each isomer, generate a calibration curve by plotting the peak area against the concentration of the prepared standards. Perform a linear regression to determine the concentration of the isomers in the unknown samples.

Expected Results

Chromatographic Separation The cis and trans isomers of this compound are diastereomers with slight differences in their physical properties, which allows for their separation by gas chromatography.[3] A non-polar column will separate them based on differences in boiling points and interaction with the stationary phase. The Kovats Retention Index for this compound on a standard non-polar column is approximately 1194-1196.[1]

Mass Spectra The primary mass spectral fragments for this compound obtained via Electron Ionization (EI) are crucial for its identification. The expected fragmentation pattern is summarized in the table below.

Property Value / Description
Molecular Formula C₁₀H₁₈O[8]
Molecular Weight 154.25 g/mol [8]
Major Mass Fragments (m/z) 98 (Base Peak, 99.99%), 55 (38.6%), 41 (27.4%), 70 (19.5%), 83 (16.2%)[1]
Kovats Retention Index Standard non-polar: 1194, 1196; Standard polar: 1564, 1566[1]

Note: Relative abundances are approximate and can vary slightly between instruments.

Experimental Workflow

The logical flow of the analytical process, from sample handling to final data reporting, is illustrated in the diagram below.

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Sample Sample Receipt SamplePrep Sample Preparation (Dilution & Filtration) Sample->SamplePrep StdPrep Standard Preparation (Stock & Dilutions) Injection GC Injection StdPrep->Injection SamplePrep->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Ionization & Detection (MS Detector) Separation->Detection Acquisition Data Acquisition (Spectra & Chromatograms) Detection->Acquisition Analysis Data Analysis (Integration & Quantification) Acquisition->Analysis Report Reporting Analysis->Report

Figure 1: Workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a robust and reliable framework for the separation and quantification of this compound isomers. The use of a standard non-polar column allows for effective chromatographic resolution, while mass spectrometry provides definitive identification based on characteristic fragmentation patterns. This protocol is well-suited for quality control in the fragrance and food industries, as well as for research applications requiring precise isomeric analysis.

References

Application Note: Real-Time Monitoring of 2-sec-Butylcyclohexanone Reactions by FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-sec-Butylcyclohexanone is a versatile intermediate in organic synthesis, utilized in the production of pharmaceuticals, fragrances, and other fine chemicals.[1][2][3] The ability to monitor its chemical transformations in real-time is crucial for optimizing reaction conditions, ensuring product quality, and enhancing process safety. Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for in-situ reaction monitoring, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates.[4][5] This application note details the use of FTIR spectroscopy for monitoring two key reactions of this compound: its reduction to 2-sec-butylcyclohexanol and its Baeyer-Villiger oxidation to a caprolactone derivative.

Key Applications of FTIR in Monitoring this compound Reactions:

  • Reaction Progression: Track the consumption of the this compound reactant and the formation of the desired product.

  • Endpoint Determination: Accurately identify the completion of the reaction, preventing over- or under-reaction.

  • Kinetic Analysis: Obtain real-time concentration data of reactants and products to determine reaction rates and orders.

  • Mechanism Elucidation: Identify the presence of transient intermediates, providing a deeper understanding of the reaction pathway.

  • Process Optimization: Efficiently screen various reaction parameters such as temperature, catalyst loading, and reactant ratios to find optimal conditions.

Reaction Monitoring and Data Presentation

The progress of this compound reactions can be effectively monitored by observing changes in specific infrared absorption bands corresponding to the functional groups of the reactants and products. The disappearance of the strong carbonyl (C=O) stretch of the ketone and the appearance of characteristic peaks for the alcohol (O-H and C-O stretches) or the lactone (ester C=O and C-O-C stretches) provide a clear indication of the reaction's progress.

Table 1: Key FTIR Peak Assignments for Monitoring this compound Reactions
CompoundFunctional GroupCharacteristic Peak Position (cm⁻¹)Observation During Reaction
This compound Ketone C=O Stretch~1715Decrease in intensity
C-H Stretch (Aliphatic)~2850-2960Relatively constant
2-sec-Butylcyclohexanol Alcohol O-H Stretch (broad)~3200-3600Increase in intensity
C-O Stretch~1050-1150Increase in intensity
ε-Caprolactone derivative Ester C=O Stretch~1735-1750Increase in intensity
C-O-C Stretch~1150-1250Increase in intensity

Note: The exact peak positions may vary slightly depending on the solvent and other reaction conditions.

Experimental Protocols

The following are detailed protocols for monitoring the reduction and Baeyer-Villiger oxidation of this compound using an in-situ FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

Protocol 1: Monitoring the Reduction of this compound with Sodium Borohydride

This protocol describes the real-time monitoring of the reduction of this compound to 2-sec-butylcyclohexanol using sodium borohydride (NaBH₄). The reaction is monitored by observing the disappearance of the ketone C=O peak and the appearance of the alcohol O-H and C-O peaks.

Materials:
  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (or other suitable protic solvent)

  • Reaction vessel equipped with a magnetic stirrer and ports for the FTIR probe and reagent addition.

  • In-situ FTIR spectrometer with an ATR probe.

Procedure:
  • System Setup:

    • Assemble the reaction vessel and ensure it is clean and dry.

    • Insert the ATR probe of the FTIR spectrometer into the reaction vessel, ensuring the crystal is fully immersed in the reaction medium.

    • Set up the magnetic stirrer to ensure proper mixing.

  • Background Spectrum Acquisition:

    • Add the solvent (methanol) to the reaction vessel.

    • Collect a background FTIR spectrum of the solvent at the desired reaction temperature. This will be subtracted from the subsequent reaction spectra.

  • Reactant Addition and Initial Spectrum:

    • Add a known amount of this compound to the solvent in the reaction vessel and allow it to dissolve completely.

    • Begin data collection and record the initial FTIR spectrum of the solution. The prominent peak at ~1715 cm⁻¹ corresponds to the C=O stretch of the ketone.

  • Initiation of Reaction and Data Collection:

    • Carefully add a solution or slurry of sodium borohydride in the same solvent to the reaction vessel.

    • Continuously collect FTIR spectra at regular intervals (e.g., every 1-2 minutes) throughout the reaction.

  • Reaction Monitoring:

    • Monitor the decrease in the absorbance of the ketone C=O peak at ~1715 cm⁻¹.

    • Simultaneously, monitor the increase in the absorbance of the broad O-H stretch of the alcohol product around 3200-3600 cm⁻¹ and the C-O stretch around 1050-1150 cm⁻¹.

  • Endpoint Determination and Quenching:

    • The reaction is considered complete when the ketone C=O peak at ~1715 cm⁻¹ has completely disappeared.

    • Once the reaction is complete, quench the reaction by the slow addition of a weak acid (e.g., dilute acetic acid) to neutralize any remaining NaBH₄.

  • Data Analysis:

    • Process the collected FTIR data by subtracting the solvent background from each spectrum.

    • Generate a 3D waterfall plot or 2D overlay plot to visualize the spectral changes over time.

    • Create trend plots of the absorbance of the key peaks (ketone C=O and alcohol O-H) versus time to determine the reaction kinetics.

Protocol 2: Monitoring the Baeyer-Villiger Oxidation of this compound

This protocol outlines the monitoring of the Baeyer-Villiger oxidation of this compound to the corresponding ε-caprolactone derivative using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is followed by observing the disappearance of the ketone C=O peak and the appearance of the ester C=O and C-O-C peaks.

Materials:
  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid.

  • Dichloromethane (or other suitable aprotic solvent).

  • Reaction vessel equipped with a magnetic stirrer and ports for the FTIR probe and reagent addition.

  • In-situ FTIR spectrometer with an ATR probe.

Procedure:
  • System Setup:

    • Set up the reaction vessel and in-situ FTIR spectrometer as described in Protocol 1.

  • Background Spectrum Acquisition:

    • Add the solvent (dichloromethane) to the reaction vessel and collect a background FTIR spectrum at the desired reaction temperature.

  • Reactant Addition and Initial Spectrum:

    • Dissolve a known amount of this compound in the solvent within the reaction vessel.

    • Begin data collection and record the initial FTIR spectrum, noting the ketone C=O peak at ~1715 cm⁻¹.

  • Initiation of Reaction and Data Collection:

    • Add a solution of m-CPBA in the same solvent to the reaction vessel.

    • Continuously acquire FTIR spectra at regular intervals.

  • Reaction Monitoring:

    • Track the decrease in the intensity of the ketone C=O peak at ~1715 cm⁻¹.

    • Monitor the emergence and growth of the ester C=O peak at a higher wavenumber, typically around 1735-1750 cm⁻¹.

    • Observe the appearance of the C-O-C stretching vibration of the lactone in the fingerprint region (~1150-1250 cm⁻¹).

  • Endpoint Determination and Work-up:

    • The reaction is complete when the ketone peak is no longer visible.

    • Upon completion, the reaction can be worked up by washing with a solution of sodium sulfite to remove excess peroxy acid, followed by a bicarbonate wash.

  • Data Analysis:

    • Analyze the collected spectral data as described in Protocol 1.

    • Plot the absorbance of the ketone and ester carbonyl peaks against time to study the reaction kinetics.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Analysis setup 1. Assemble Reaction Vessel and FTIR Probe background 2. Add Solvent and Acquire Background Spectrum setup->background reactant 3. Add this compound and Record Initial Spectrum background->reactant initiate 4. Initiate Reaction by Adding Reagent reactant->initiate collect 5. Continuously Collect FTIR Spectra initiate->collect monitor 6. Monitor Key Peak Changes (Reactant Decrease, Product Increase) collect->monitor endpoint 7. Determine Reaction Endpoint monitor->endpoint process 8. Process Data (e.g., Plot Absorbance vs. Time) endpoint->process

Caption: Experimental workflow for monitoring this compound reactions by FTIR.

G reactant This compound (Ketone C=O at ~1715 cm⁻¹) product1 2-sec-Butylcyclohexanol (Alcohol O-H at ~3400 cm⁻¹, C-O at ~1100 cm⁻¹) reactant->product1 Reduction product2 ε-Caprolactone derivative (Ester C=O at ~1740 cm⁻¹, C-O-C at ~1200 cm⁻¹) reactant->product2 Baeyer-Villiger Oxidation reagent1 NaBH₄, MeOH reagent2 m-CPBA, CH₂Cl₂

Caption: Key chemical transformations of this compound monitored by FTIR.

References

Application Notes and Protocols: 2-sec-Butylcyclohexanone as a Precursor for Hindered Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of sterically hindered secondary amines from 2-sec-butylcyclohexanone. Hindered amines are a critical class of non-nucleophilic bases utilized in a variety of organic transformations where traditional bases may lead to undesired side reactions. Their utility is particularly pronounced in pharmaceutical and fine chemical synthesis, where precise control of reactivity is paramount.

Introduction

Sterically hindered bases are essential tools in modern organic synthesis, enabling selective deprotonation in the presence of sensitive functional groups. The bulky nature of these bases minimizes their nucleophilicity, thereby preventing unwanted addition or substitution reactions. This compound serves as a versatile and readily available precursor for the synthesis of a range of hindered secondary amines. The sec-butyl group at the 2-position of the cyclohexanone ring provides significant steric bulk, which is translated to the resulting amine.

The primary method for converting this compound to a hindered amine is through reductive amination. This process involves the reaction of the ketone with a primary amine to form an intermediate imine or enamine, which is subsequently reduced to the target secondary amine. This one-pot reaction is highly efficient and can be adapted to a wide range of primary amines, allowing for the synthesis of a library of hindered bases with varying steric and electronic properties.

Synthesis of Hindered Secondary Amines via Reductive Amination

The general scheme for the synthesis of hindered secondary amines from this compound is depicted below. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.

Reaction_Scheme Ketone This compound Intermediate Iminium Ion Intermediate Ketone->Intermediate + H+ Amine Primary Amine (R-NH2) Amine->Intermediate Product Hindered Secondary Amine Intermediate->Product + [H]- ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: General reaction scheme for reductive amination.

Experimental Protocol: Synthesis of N-Benzyl-2-sec-butylcyclohexylamine

This protocol describes a representative procedure for the synthesis of a hindered secondary amine using benzylamine as the primary amine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Add benzylamine (1.1 eq) to the solution, followed by the addition of glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in one portion. An exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-sec-butylcyclohexylamine.

Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification start Dissolve this compound in anhydrous DCE add_amine Add Benzylamine and Acetic Acid start->add_amine stir1 Stir for 30 min at RT add_amine->stir1 add_reductant Add NaBH(OAc)3 stir1->add_reductant stir2 Stir for 12-24h at RT add_reductant->stir2 quench Quench with sat. NaHCO3 stir2->quench extract Extract with DCM quench->extract wash_dry Wash with Brine, Dry (MgSO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Flash Chromatography concentrate->purify product Pure Hindered Amine purify->product

Caption: Experimental workflow for hindered amine synthesis.

Quantitative Data

ParameterN-Benzyl-2-sec-butylcyclohexylamine (Expected)N-Butylcyclohexylamine (Reference)[1][2]
Molecular Formula C₁₇H₂₇NC₁₀H₂₁N
Molecular Weight 245.41 g/mol 155.28 g/mol
Yield 70-90% (typical for reductive amination)Not reported in reference
Boiling Point To be determined207 °C
pKa of Conjugate Acid 10.5 - 11.5 (estimated for hindered amines)~11

Spectroscopic Characterization

The synthesized hindered amine should be characterized by standard spectroscopic methods. Below are the expected spectroscopic features for N-benzyl-2-sec-butylcyclohexylamine, with comparative data for N-butylcyclohexylamine where available.

SpectroscopyN-Benzyl-2-sec-butylcyclohexylamine (Expected Features)N-Butylcyclohexylamine (Reference Data)[1]
¹H NMR Complex multiplets for cyclohexyl and sec-butyl protons (δ 0.8-2.5 ppm). Singlet or AB quartet for benzylic protons (δ 3.5-4.0 ppm). Aromatic protons (δ 7.2-7.4 ppm). N-H proton (variable, broad singlet).Data not readily available in a compiled format.
¹³C NMR Aliphatic carbons (δ 10-60 ppm). Benzylic carbon (δ ~50-60 ppm). Aromatic carbons (δ 127-140 ppm).Data not readily available in a compiled format.
IR (Infrared) N-H stretch (3300-3500 cm⁻¹, weak). C-H stretches (2850-3000 cm⁻¹). Aromatic C=C stretches (1450-1600 cm⁻¹).Available in NIST database.[1]
Mass Spec (MS) Molecular ion peak (M⁺) at m/z = 245. Fragmentation pattern showing loss of benzyl (m/z 91) and sec-butyl (m/z 57) groups.Molecular ion peak (M⁺) at m/z = 155.[1]

Applications in Synthesis

Hindered secondary amines derived from this compound are valuable as non-nucleophilic bases in various organic reactions, including:

  • Enolate Formation: Selective formation of kinetic enolates from ketones and esters.

  • Elimination Reactions: Promoting E2 elimination reactions to form alkenes.

  • Alkylation and Acylation Reactions: Acting as a proton scavenger in reactions sensitive to nucleophilic attack.

The choice of the N-substituent on the amine allows for fine-tuning of the base's steric hindrance and basicity, making these compounds versatile tools for synthetic chemists.

Applications cluster_apps Key Applications HinderedBase Hindered Secondary Amine (from this compound) Enolate Kinetic Enolate Formation HinderedBase->Enolate Elimination E2 Elimination Reactions HinderedBase->Elimination Alkylation Proton Scavenger in Alkylations/Acylations HinderedBase->Alkylation

Caption: Applications of hindered amines in synthesis.

Conclusion

This compound is a valuable and accessible starting material for the synthesis of a diverse range of sterically hindered secondary amines. The reductive amination protocol provided is robust and can be adapted for the synthesis of various N-substituted analogues. These hindered bases are crucial for achieving high selectivity in a multitude of organic transformations, making them indispensable reagents in both academic research and industrial drug development. The data and protocols presented here serve as a comprehensive resource for scientists looking to employ these powerful synthetic tools.

References

Asymmetric Alkylation of Cyclohexanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of α-alkylated cyclohexanones is a fundamental transformation in organic chemistry, providing access to chiral building blocks that are integral to the synthesis of a wide array of natural products and pharmaceuticals.[1] The introduction of an alkyl group at the α-position of the cyclohexanone ring creates a stereocenter, and the ability to control the absolute stereochemistry of this center is of paramount importance in drug development, where the biological activity of a molecule is often dictated by its three-dimensional structure. This document provides detailed application notes and experimental protocols for several robust and widely employed methods for the asymmetric alkylation of cyclohexanone and its derivatives.

Methodologies Overview

Three principal strategies for achieving asymmetric α-alkylation of cyclohexanone derivatives are detailed below:

  • Chiral Auxiliary-Mediated Alkylation: This classical approach involves the temporary attachment of a chiral auxiliary to the cyclohexanone substrate to direct the stereochemical outcome of the alkylation step. The auxiliary is subsequently removed to yield the enantioenriched product. Key examples include the SAMP/RAMP hydrazone and Evans oxazolidinone methods.

  • Organocatalytic Alkylation: This modern approach utilizes small chiral organic molecules as catalysts to induce enantioselectivity. These methods are often more atom-economical and environmentally benign than chiral auxiliary-based methods. Prominent examples include catalysis by chiral primary amines (enamine catalysis) and phase-transfer catalysis using chiral quaternary ammonium salts.

  • Transition Metal-Catalyzed Alkylation: This powerful strategy employs chiral transition metal complexes to catalyze the asymmetric alkylation. These methods are particularly effective for allylic alkylations.

This document will focus on providing detailed protocols and comparative data for the most established and reliable of these methods.

Chiral Auxiliary-Mediated Asymmetric Alkylation

SAMP/RAMP Hydrazone Method

The use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) as chiral auxiliaries, developed by Corey and Enders, is a highly reliable and effective method for the asymmetric alkylation of ketones.[2] The reaction proceeds through the formation of a chiral hydrazone, which is then deprotonated to form a chiral azaenolate. The subsequent alkylation occurs with high diastereoselectivity, and the chiral auxiliary can be cleaved to afford the desired α-alkylated cyclohexanone with high enantiomeric excess.

Experimental Workflow for SAMP/RAMP Hydrazone Method

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage a Cyclohexanone Derivative + SAMP/RAMP b Azeotropic Removal of Water a->b Toluene, Reflux c c b->c Yields Chiral Hydrazone d Chiral Hydrazone e Deprotonation with LDA d->e THF, -78 °C f Alkylation with R-X e->f Forms Alkylated Hydrazone g g f->g Diastereoselective h Alkylated Hydrazone i Ozonolysis or Hydrolysis h->i e.g., O3, CH2Cl2, -78 °C j j i->j Yields Chiral Ketone

Caption: General experimental workflow for the SAMP/RAMP hydrazone-mediated asymmetric alkylation.

Detailed Protocol: Asymmetric Methylation of Cyclohexanone using SAMP

  • Step 1: Formation of the (S)-Cyclohexanone SAMP Hydrazone

    • To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equivalents) in anhydrous toluene (5 mL per mmol of cyclohexanone), add cyclohexanone (1.0 equivalent).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected.[1]

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

  • Step 2: Diastereoselective Methylation

    • In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (4 mL per mmol of hydrazone) and cool to -78 °C.

    • Slowly add a solution of the (S)-cyclohexanone SAMP hydrazone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.

    • Stir the resulting mixture at this temperature for 2-3 hours to ensure complete formation of the azaenolate.[1]

    • Add methyl iodide (1.5 equivalents) dropwise to the solution at -78 °C and continue stirring for an additional 3-4 hours at this temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Cleavage of the Chiral Auxiliary

    • Dissolve the crude methylated hydrazone in dichloromethane (DCM) (10 mL per mmol) and cool to -78 °C.

    • Bubble ozone through the solution until a persistent blue color is observed.[1]

    • Purge the solution with argon or nitrogen to remove excess ozone.

    • Add dimethyl sulfide (2.0 equivalents) and allow the solution to warm to room temperature.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired (S)-2-methylcyclohexanone.

Quantitative Data for SAMP/RAMP Hydrazone Alkylation of Cyclohexanone

Alkylating Agent (R-X)Yield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)Reference
Methyl Iodide65>9599[2]
Ethyl Iodide70>9598[2]
Propyl Iodide68>9598[3]
Benzyl Bromide75>9596[2]
Evans Oxazolidinone Chiral Auxiliary Method

The Evans oxazolidinone chiral auxiliaries are exceptionally effective for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions, including alkylations.[4] While not a direct alkylation of cyclohexanone itself, this method is conceptually relevant and powerful for creating chiral centers α to a carbonyl group. The strategy involves the acylation of the chiral auxiliary with a carboxylic acid derivative of the desired ketone fragment (e.g., a derivative of 2-oxocyclohexane-1-carboxylic acid), followed by diastereoselective enolate formation and alkylation.

Detailed Protocol: Asymmetric Alkylation of an N-Acyl Evans Oxazolidinone (Representative Protocol)

This protocol describes the alkylation of an N-propionyl oxazolidinone as a representative example.

  • Step 1: Acylation of the Chiral Auxiliary

    • To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 equivalent) in anhydrous THF (5 mL per mmol) at 0 °C, add n-butyllithium (1.05 equivalents, 1.6 M in hexanes) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add propionyl chloride (1.1 equivalents) dropwise at 0 °C.[1]

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with a saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by flash chromatography.

  • Step 2: Diastereoselective Alkylation

    • Dissolve the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous THF (10 mL per mmol) and cool to -78 °C under an argon atmosphere.

    • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents, 1.0 M in THF) dropwise.[5]

    • Stir the mixture at -78 °C for 30-60 minutes to form the sodium enolate.

    • Add the alkyl halide (e.g., benzyl bromide, 1.2 equivalents) dropwise at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours.

    • Quench the reaction with a saturated aqueous ammonium chloride solution, warm to room temperature, and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.

  • Step 3: Cleavage of the Chiral Auxiliary

    • Dissolve the alkylated N-acyl oxazolidinone in a 4:1 mixture of THF and water.

    • Cool the solution to 0 °C and add hydrogen peroxide (30% aqueous solution, 4.0 equivalents) followed by lithium hydroxide (2.0 equivalents).

    • Stir the mixture vigorously at 0 °C for 1-2 hours.

    • Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.

    • Acidify the mixture with 1 M HCl to pH ~2-3 and extract the product with ethyl acetate (3 x 10 mL).

    • The chiral auxiliary can be recovered from the aqueous layer. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chiral carboxylic acid.

Quantitative Data for Evans Oxazolidinone Alkylation (Acyclic Systems)

Substrate (N-Acyl Group)Alkylating AgentYield (%)Diastereomeric Ratio (dr)Reference
N-PropionylBenzyl Bromide92>99:1[2]
N-PropionylMethyl Iodide8095:5[2]
N-ButyrylAllyl Iodide95>99:1[5]

Organocatalytic Asymmetric Alkylation

Organocatalysis offers an attractive alternative to metal- and auxiliary-based methods. Chiral primary and secondary amines are particularly effective catalysts, proceeding through the formation of a chiral enamine intermediate.

Chiral Primary Amine Catalysis (Enamine Catalysis)

Chiral primary amines, often derived from cinchona alkaloids, can catalyze the highly enantioselective α-alkylation of ketones. The catalyst reacts with the ketone to form a chiral enamine, which then reacts with the electrophile in a stereocontrolled manner. Hydrolysis of the resulting iminium ion regenerates the catalyst and provides the enantioenriched product.[3]

Catalytic Cycle for Enamine-Mediated Alkylation

EnamineCycle cluster_cycle Catalytic Cycle ketone Cyclohexanone enamine Chiral Enamine ketone->enamine + R*-NH2 - H2O catalyst Chiral Primary Amine (R*-NH2) iminium Alkylated Iminium Ion enamine->iminium + R-X - X⁻ alkyl_halide Alkyl Halide (R-X) iminium->catalyst - H⁺ product α-Alkylated Cyclohexanone iminium->product + H2O

Caption: A simplified catalytic cycle for the asymmetric alkylation of cyclohexanone via enamine catalysis.

Detailed Protocol: Asymmetric Alkylation using a Cinchona Alkaloid-Derived Primary Amine

  • Procedure:

    • In a reaction vial, combine the 9-amino(9-deoxy)epi-cinchona alkaloid catalyst (e.g., 9-amino(9-deoxy)epi-quinine, 10 mol%), cyclohexanone (2.0 equivalents), and an acid co-catalyst (e.g., trifluoroacetic acid, 20 mol%) in toluene (0.2 M) at room temperature.[3]

    • Add the electrophile (e.g., diethyl 2-bromomalonate, 1.0 equivalent).

    • Stir the reaction mixture at 25 °C for 18 hours.

    • Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the enantioenriched α-alkylated cyclohexanone.

Quantitative Data for Chiral Primary Amine Catalyzed Alkylation

CatalystElectrophileYield (%)ee (%)Reference
9-Amino(9-deoxy)epi-quinineDiethyl 2-bromomalonate9592[3]
Polymer-supported chiral amineMethyl Iodide-94[3]
Asymmetric Phase-Transfer Catalysis

Chiral phase-transfer catalysts, typically chiral quaternary ammonium salts derived from cinchona alkaloids, can mediate the asymmetric alkylation of cyclohexanone derivatives under biphasic conditions. The catalyst facilitates the transfer of the enolate from the aqueous basic phase to the organic phase containing the alkylating agent, where the enantioselective alkylation occurs within a chiral ion pair.

Detailed Protocol: Asymmetric Benzylation of a 2-Substituted Cyclohexanone Derivative

  • Procedure:

    • To a stirred solution of the 2-arylcyclohexanone (1.0 equivalent) and a chiral phase-transfer catalyst (e.g., a cinchonidinium bromide derivative, 5 mol%) in toluene (5 mL per mmol), add a 50% aqueous solution of potassium hydroxide.

    • Cool the mixture to 0 °C and add the benzyl bromide (1.2 equivalents) dropwise.

    • Stir the reaction vigorously at 0 °C for the time indicated by TLC analysis (typically 12-24 hours).

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the α-benzylated cyclohexanone.

Quantitative Data for Asymmetric Phase-Transfer Catalyzed Alkylation

SubstrateCatalystAlkylating AgentYield (%)ee (%)Reference
2-PhenylcyclohexanoneCinchonidinium saltBenzyl Bromide8592[6]
2-CarbethoxycyclohexanoneCinchonidinium saltAllyl Bromide9190[7]
2-CarbethoxycyclohexanoneCinchonidinium saltBenzyl Bromide9896[7]

Conclusion

The asymmetric α-alkylation of cyclohexanone derivatives is a well-developed field with several powerful and reliable methods at the disposal of the synthetic chemist. The choice of method will depend on factors such as the nature of the substrate and alkylating agent, the desired level of stereocontrol, scalability, and economic considerations. Chiral auxiliary-based methods, such as the SAMP/RAMP protocol, offer high reliability and predictability, while organocatalytic approaches provide more atom-economical and environmentally friendly alternatives. For professionals in drug development, a thorough understanding of these methodologies is crucial for the efficient and stereocontrolled synthesis of complex chiral molecules.

References

Application Notes and Protocols for 2-sec-Butylcyclohexanone in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-sec-Butylcyclohexanone is a versatile alicyclic ketone valued in the flavor and fragrance industry for its unique sensory properties. Exhibiting a characteristic woody, camphoraceous, and minty aroma with a notable cooling sensation, it finds application in a wide array of consumer products.[1][2][3] This document provides detailed application notes, experimental protocols for its synthesis and sensory evaluation, and an overview of its mechanism of action related to its cooling effect. All quantitative data are summarized for clarity, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound, also known by trade names such as Freskomenthe, is a colorless to pale yellow liquid.[4][5] It is characterized by the following properties:

PropertyValueReference(s)
CAS Number 14765-30-1[5]
Molecular Formula C₁₀H₁₈O[6]
Molecular Weight 154.25 g/mol [6]
Boiling Point 76-78 °C at 8 mmHg[7]
Density 0.912 g/mL at 25 °C[7]
Refractive Index n20/D 1.458[7]
Solubility Insoluble in water; miscible with most oils and ethanol.[5]
Odor Woody, camphoraceous, musty, fresh, minty, peppermint.[1][3]
Taste Minty, cooling, candy cane peppermint with a green nuance.[3]

Applications in Flavor and Fragrance

This compound is utilized as a key ingredient to impart freshness and a cooling effect in various consumer products. Its stability makes it suitable for a range of applications.[2]

  • Fragrances: It adds a fresh, minty, and cooling note to perfumes, soaps, detergents, and other personal care items.[2]

  • Flavors: As a flavoring agent, it is used in food products to provide a minty and cooling taste profile.[3][8]

  • Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.[5][6]

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the hydrogenation of a suitable precursor.[3][6] Below are detailed protocols for two common laboratory-scale synthesis routes.

Protocol 1: Hydrogenation of o-sec-Butylphenol

This method involves the catalytic hydrogenation of o-sec-butylphenol.

Workflow for Synthesis via Hydrogenation of o-sec-Butylphenol:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants o-sec-Butylphenol Ethanol (solvent) Pd/C catalyst Hydrogenation Hydrogenation (High-pressure reactor) Reactants->Hydrogenation Charge Reactor Filtration Catalyst Filtration Hydrogenation->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Distillation Vacuum Distillation Evaporation->Distillation Crude Product Product Pure this compound Distillation->Product

Caption: Synthesis of this compound via hydrogenation.

Materials:

  • o-sec-Butylphenol

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (reagent grade)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a high-pressure reactor vessel, dissolve o-sec-butylphenol (1 equivalent) in ethanol. Add 5% Pd/C catalyst (typically 1-5% by weight of the substrate).

  • Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a specified temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously. The reaction progress can be monitored by the uptake of hydrogen.

  • Work-up: After the reaction is complete (no more hydrogen uptake), cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.

  • Purification: Purify the resulting crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Hydrogenation of 2-sec-Butylidene-cyclohexanone

This protocol involves the selective hydrogenation of the carbon-carbon double bond of an α,β-unsaturated ketone precursor.

Materials:

  • 2-sec-Butylidene-cyclohexanone

  • Raney Nickel or Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethanol (solvent)

  • Hydrogenation apparatus

Procedure:

  • Reaction Setup: Dissolve 2-sec-butylidene-cyclohexanone (1 equivalent) in a suitable solvent like methanol or ethanol in a hydrogenation flask. Add the catalyst (Raney Nickel or Pd/C).

  • Hydrogenation: Connect the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen. Stir the mixture under a hydrogen atmosphere (balloon pressure or a pressurized system) at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1 (catalyst filtration, solvent evaporation, and vacuum distillation).

Sensory Evaluation

The sensory properties of this compound are key to its application. A quantitative descriptive analysis (QDA) can be performed to create a detailed sensory profile.

Quantitative Sensory Data
Sensory AttributeThreshold/DescriptionReference(s)
Aroma Threshold Aroma characteristics at around 1.0%: cooling minty, menthol-like, spearmint green, slightly spicy, woody with a vapor action note.[3]
Taste Threshold Taste characteristics at 20 ppm: minty, cooling, candy cane peppermint with a slight green nuance.[3]
Protocol for Sensory Panel Evaluation

Objective: To quantitatively describe the aroma profile of this compound.

Workflow for Sensory Panel Evaluation:

cluster_setup Setup cluster_eval Evaluation cluster_analysis Data Analysis Panel Trained Sensory Panel (8-12 members) Evaluation Individual Booth Evaluation (olfactory strips) Panel->Evaluation Samples This compound (diluted in odorless solvent) Samples->Evaluation Data Data Collection (intensity ratings on a scale) Evaluation->Data Analysis Statistical Analysis (e.g., ANOVA) Data->Analysis Profile Sensory Profile Generation Analysis->Profile

Caption: Workflow for quantitative descriptive sensory analysis.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Olfactory smelling strips

  • Glass vials with caps

  • Sensory evaluation booths with controlled lighting and ventilation

  • Data collection software or forms

Procedure:

  • Panel Selection and Training: Recruit and train a panel of 8-12 individuals. Training should focus on identifying and scaling the intensity of various aroma attributes relevant to minty, woody, and camphoraceous scents.

  • Sample Preparation: Prepare solutions of this compound at various concentrations in an odorless solvent. A typical concentration for evaluation is 1.0%.[3]

  • Evaluation Session:

    • Conduct the evaluation in individual sensory booths to prevent distractions and bias.

    • Dip olfactory strips into the sample solutions for a standardized amount of time and present them to the panelists in coded vials.

    • Instruct panelists to evaluate the aroma of each sample and rate the intensity of predefined sensory attributes (e.g., minty, cooling, woody, camphoraceous, spicy, green) on a structured scale (e.g., a 15-cm line scale from "not perceived" to "very strong").

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine the mean intensity ratings for each attribute and to assess panelist performance.

    • Generate a sensory profile (e.g., a spider web plot) to visualize the aroma characteristics of this compound.

Mechanism of Cooling Sensation: TRPM8 Activation

The cooling sensation produced by this compound is attributed to its ability to activate the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the same receptor activated by menthol and cold temperatures.[1][9][10][11]

Signaling Pathway of TRPM8 Activation:

cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Agonist This compound Agonist->TRPM8 Binds to Influx Ca²⁺/Na⁺ Influx TRPM8_Open->Influx Depolarization Membrane Depolarization Influx->Depolarization ActionPotential Action Potential Depolarization->ActionPotential Neuron Sensory Neuron ActionPotential->Neuron Signal Propagation Brain Brain Neuron->Brain Nerve Impulse Sensation Sensation of Cold Brain->Sensation Interpretation

Caption: TRPM8 channel activation by a cooling agonist.

Description of the Pathway:

  • Binding: this compound, acting as an agonist, binds to the TRPM8 receptor located on the cell membrane of sensory neurons.[11]

  • Channel Opening: This binding induces a conformational change in the TRPM8 protein, causing the ion channel to open.[12][13]

  • Ion Influx: The open channel allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[1][14]

  • Depolarization: The influx of positive ions leads to the depolarization of the neuron's membrane.

  • Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential.

  • Signal to the Brain: This electrical signal propagates along the nerve fiber to the brain, which interprets it as a sensation of cold, even in the absence of an actual temperature drop.[10]

Safety and Regulatory Information

This compound has been evaluated for safety by various regulatory bodies.

  • FEMA GRAS: It is listed as FEMA number 3261 and is generally recognized as safe (GRAS) for use as a flavoring agent.[8]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it under number 1109 and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.

  • Toxicity: It exhibits low toxicity and is not considered a skin sensitizer under current declared levels of use.[6][15]

Conclusion

This compound is a valuable ingredient in the flavor and fragrance industry, prized for its distinct minty, woody, and cooling characteristics. The provided protocols for its synthesis and sensory evaluation offer a framework for its application and assessment in research and product development. Understanding its mechanism of action through TRPM8 activation allows for a more targeted use in creating desired sensory experiences. As with all chemical substances, adherence to safety guidelines and regulatory standards is paramount.

References

Application Notes and Protocols for 2-sec-Butylcyclohexanone as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-sec-Butylcyclohexanone (CAS No. 14765-30-1) is a colorless to light yellow liquid with a characteristic woody, camphor-like odor.[1][3][6] Structurally, it is a derivative of cyclohexanone with a sec-butyl group at the alpha-position to the carbonyl. This substitution pattern results in a relatively non-polar molecule with a moderate boiling point, suggesting its potential utility as a non-polar, aprotic solvent for organic synthesis. Its miscibility with most oils and low water solubility further support this classification.[1][4]

The primary industrial applications of this compound are as a fragrance ingredient in perfumes, soaps, and detergents, and as a flavoring agent in the food industry.[1][7] Its synthesis is typically achieved through the hydrogenation of o-sec-butyl phenol or 2-sec-butylidene cyclohexanone.[2][3][6]

While the existing literature focuses on its synthesis and use as a fragrance, this document aims to explore its potential as a non-polar solvent in chemical reactions, providing researchers with the necessary data and hypothetical protocols to investigate its applicability in their work.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its evaluation as a solvent, particularly concerning reaction temperature, solubility of reagents, and post-reaction work-up.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O[1][3]
Molecular Weight 154.25 g/mol [1][2]
CAS Number 14765-30-1[1][3]
Appearance Colorless to light yellow, clear liquid[1][6]
Odor Woody, camphoraceous, musty, minty[1][3][6]
Boiling Point 76-78 °C @ 8 mm Hg[1][2][3]
Density 0.912 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.458[2][3]
Water Solubility 577 mg/L at 20 °C[6]
Flash Point 181 °F (82.8 °C)[6]

This compound as a Non-Polar Aprotic Solvent

Based on its molecular structure and physicochemical properties, this compound can be classified as a non-polar, aprotic solvent. The presence of the carbonyl group provides some polarity, but the large alkyl substituent and cyclohexane ring dominate the molecule's character, leading to low water solubility and miscibility with non-polar substances. As an aprotic solvent, it lacks acidic protons and does not act as a hydrogen bond donor.

The following diagram illustrates the classification of common organic solvents, situating this compound within this framework.

G cluster_0 Solvent Classification Solvents Solvents Polar Polar Solvents->Polar Non-Polar Non-Polar Solvents->Non-Polar Protic Protic Polar->Protic  e.g., Water, Ethanol Aprotic Aprotic Polar->Aprotic  e.g., DMSO, Acetone This compound This compound Non-Polar->this compound  e.g., Hexane, Toluene

Caption: Classification of organic solvents.

Potential Applications in Organic Reactions

Although specific examples are lacking, the properties of this compound suggest its potential suitability for reactions that meet the following criteria:

  • Requirement for a non-polar medium: To dissolve non-polar reactants and reagents.

  • Aprotic conditions: For reactions involving strong bases or nucleophiles that would be quenched by protic solvents.

  • Moderate to high reaction temperatures: Its boiling point is higher than that of common non-polar solvents like diethyl ether or dichloromethane, allowing for reactions to be conducted at elevated temperatures.

Based on these characteristics, this compound could theoretically be employed in reactions such as:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck): These reactions often use non-polar, aprotic solvents like toluene or dioxane. The higher boiling point of this compound could be advantageous in cases where higher temperatures are needed to drive the reaction to completion.

  • Polymerization reactions: Its ability to dissolve organic monomers and its relatively low volatility could make it a suitable medium for certain types of polymerization.

  • Reactions involving organometallic reagents: While ethers are typically preferred for Grignard reactions due to their ability to coordinate with the magnesium center, other non-polar aprotic solvents can sometimes be used, especially when higher temperatures are required.

Hypothetical Experimental Protocols

The following protocols are provided as templates for the evaluation of this compound as a solvent. They are based on general procedures for common organic reactions and have not been specifically optimized for this solvent. Researchers should conduct their own optimization and safety assessments before proceeding.

General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

The following diagram outlines a general workflow for a palladium-catalyzed cross-coupling reaction, which could be adapted for use with this compound as the solvent.

G Start Start Reaction_Setup Reaction Setup: - Add aryl halide, coupling partner, base, and catalyst to a dry flask. - Add this compound as solvent. Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere: - Purge the flask with an inert gas (e.g., argon or nitrogen). Reaction_Setup->Inert_Atmosphere Heating Heating and Stirring: - Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). - Stir vigorously for the required reaction time. Inert_Atmosphere->Heating Monitoring Reaction Monitoring: - Monitor the progress of the reaction by TLC or GC-MS. Heating->Monitoring Workup Aqueous Work-up: - Cool the reaction mixture to room temperature. - Quench with water or an aqueous solution. - Extract the product with a suitable organic solvent. Monitoring->Workup Purification Purification: - Dry the organic layer over an anhydrous salt. - Concentrate the solvent under reduced pressure. - Purify the crude product by column chromatography. Workup->Purification End End Purification->End

Caption: General workflow for a cross-coupling reaction.

Hypothetical Protocol for a Suzuki Cross-Coupling Reaction

This hypothetical protocol describes the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a dry round-bottom flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Add this compound as the solvent.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

ParameterValue
Reaction Time 12 hours
Temperature 100 °C
Yield To be determined

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[8] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[8][9] It is a combustible liquid and should be kept away from heat, sparks, and open flames.[9]

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

Conclusion

This compound possesses the physicochemical properties of a non-polar, aprotic solvent, suggesting its potential for use in a variety of organic reactions. While its application as a solvent is not well-documented in the scientific literature, this guide provides the necessary information for researchers to begin exploring its utility. The provided hypothetical protocols offer a starting point for experimentation, but optimization and careful safety assessment will be crucial for its successful implementation in the laboratory. Further research is needed to fully characterize its solvent effects and establish its role in modern organic synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-sec-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-sec-Butylcyclohexanone is a valuable intermediate in organic synthesis, with applications in the pharmaceutical, fragrance, and specialty chemical industries.[1] Its characteristic woody and minty odor also makes it a sought-after component in flavor and fragrance formulations.[2] Structurally, it is a cyclic ketone featuring a cyclohexane ring substituted at the second position with a sec-butyl group.[1] This document provides detailed protocols for the large-scale synthesis of this compound, focusing on the direct catalytic hydrogenation of o-sec-butylphenol, a method well-suited for industrial production. Alternative synthetic routes are also discussed and compared.

Synthetic Routes Overview

Several methods have been established for the synthesis of this compound.[2][3] The primary routes include:

  • Direct Catalytic Hydrogenation of o-sec-Butylphenol: This is a robust and direct method involving the hydrogenation of the corresponding ortho-substituted phenol over a palladium catalyst.[2] This route is often preferred for large-scale synthesis due to its efficiency.

  • Hydrogenation of 2-sec-Butylidene Cyclohexanone: This method involves the catalytic hydrogenation of an unsaturated precursor.[2]

  • Grignard Reaction of Cyclohexanone: This approach utilizes the reaction of a sec-butylmagnesium bromide Grignard reagent with cyclohexanone.[3] This reaction primarily yields 1-sec-butylcyclohexanol, which must then be oxidized to the desired ketone, adding a second step to the overall process.

This document will focus on the detailed protocol for the direct catalytic hydrogenation of o-sec-butylphenol.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for the different synthetic approaches to this compound. Values are based on literature and typical reaction outcomes.

ParameterHydrogenation of o-sec-ButylphenolHydrogenation of 2-sec-Butylidene CyclohexanoneGrignard Reaction & Oxidation
Starting Materials o-sec-Butylphenol, Hydrogen Gas2-sec-Butylidene Cyclohexanone, Hydrogen GasCyclohexanone, 2-Bromobutane, Magnesium, Oxidizing Agent
Catalyst/Reagent Palladium on Carbon (Pd/C)Palladium on Carbon (Pd/C) or Nickel-basedMagnesium (for Grignard), Jones Reagent (CrO₃/H₂SO₄) or PCC
Number of Steps 112
Typical Yield 85-95%90-98%60-80% (overall)
Reaction Temperature 100-180 °C80-150 °C0-35 °C (Grignard), 0-25 °C (Oxidation)
Reaction Pressure 500-1500 psi (Hydrogen)300-1000 psi (Hydrogen)Atmospheric
Key Advantages Direct route, high atom economyHigh yield, potentially milder conditionsUtilizes common starting materials
Key Disadvantages Requires high-pressure equipmentPrecursor synthesis requiredTwo-step process, use of stoichiometric reagents

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Hydrogenation of o-sec-Butylphenol

This protocol details the direct catalytic hydrogenation of o-sec-butylphenol to this compound. This method is advantageous for large-scale production as it is a one-step process that can afford high yields of the target compound.

Materials:

  • o-sec-Butylphenol (98% purity)

  • 5% Palladium on Carbon (Pd/C), catalyst grade

  • Methanol, solvent grade

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Sodium Bicarbonate solution (5% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • High-pressure autoclave reactor (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

  • Filtration apparatus

  • Rotary evaporator

  • Fractional distillation unit

Procedure:

  • Reactor Preparation:

    • Ensure the high-pressure autoclave is clean and dry.

    • Charge the reactor with o-sec-butylphenol (1.0 eq.).

    • Add methanol as a solvent (approx. 3-5 mL per gram of phenol).

    • Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst. The typical catalyst loading is 1-2% by weight relative to the o-sec-butylphenol.

  • Hydrogenation Reaction:

    • Seal the reactor securely.

    • Purge the reactor vessel 3-5 times with nitrogen gas to remove all oxygen.

    • Purge the reactor 3-5 times with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1000 psi).

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 150 °C).

    • Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is typically complete when hydrogen consumption ceases (usually 4-8 hours).

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with nitrogen gas.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

    • Transfer the filtrate to a rotary evaporator and remove the methanol under reduced pressure.

  • Purification:

    • To the crude product, add an equal volume of water and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude this compound by fractional distillation under reduced pressure (boiling point: 76-78 °C at 8 mmHg).[2]

    • Collect the fractions corresponding to the pure product.

Safety Precautions:

  • All operations involving hydrogen gas under pressure must be conducted behind a safety shield in a properly ventilated area.

  • Palladium on carbon is pyrophoric when dry and exposed to air. Handle with care and keep wet.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the large-scale synthesis of this compound via the hydrogenation of o-sec-butylphenol.

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation cluster_purification Purification prep1 Charge Reactor with o-sec-Butylphenol & Methanol prep2 Add Pd/C Catalyst under Nitrogen prep1->prep2 react1 Seal and Purge with N2 then H2 prep2->react1 react2 Pressurize with H2 (e.g., 1000 psi) react1->react2 react3 Heat and Stir (e.g., 150 °C) react2->react3 react4 Monitor H2 Uptake react3->react4 work1 Cool and Vent Reactor react4->work1 work2 Filter to Remove Catalyst work1->work2 work3 Remove Solvent (Rotary Evaporation) work2->work3 purify1 Aqueous Wash (NaHCO3, Brine) work3->purify1 purify2 Dry over MgSO4 purify1->purify2 purify3 Fractional Distillation purify2->purify3 purify4 Pure this compound purify3->purify4 G Product Product Yield & Purity Temp Temperature Rate Reaction Rate Temp->Rate Increases Selectivity Selectivity (Ketone vs. Alcohol) Temp->Selectivity Affects Pressure H2 Pressure Pressure->Rate Increases Pressure->Selectivity Affects Catalyst Catalyst Loading Catalyst->Rate Increases Time Reaction Time Time->Product Rate->Product Rate->Time Reduces Selectivity->Product

References

Application Notes and Protocols: 2-sec-Butylcyclohexanone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-sec-butylcyclohexanone as a versatile building block in organic synthesis, with a focus on its applications in the construction of complex molecular architectures relevant to drug discovery and development. Detailed experimental protocols for key transformations are provided, alongside a discussion of the potential biological significance of the resulting molecular scaffolds.

Introduction

This compound is a substituted cyclic ketone that serves as a valuable intermediate in organic synthesis. Its structural features, including a chiral center and a reactive carbonyl group, make it an attractive starting material for the stereocontrolled synthesis of a variety of organic molecules. The cyclohexane ring provides a rigid scaffold that can be functionalized to create diverse chemical entities with potential applications in medicinal chemistry and materials science. This document outlines key synthetic transformations of this compound and provides detailed protocols for its use in generating molecular complexity.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₈O[1]
Molecular Weight154.25 g/mol [1]
AppearanceColorless to pale yellow liquid[2]
Boiling Point76-78 °C at 8 mmHg[3]
Density0.912 g/mL at 25 °C[3]
Refractive Index (n²⁰/D)1.458[3]
CAS Number14765-30-1[4]

Key Synthetic Applications and Protocols

This compound can undergo a variety of chemical transformations at the carbonyl group and the adjacent α-positions, making it a versatile precursor for the synthesis of more complex molecules. The following sections detail the protocols for several key reactions.

Olefination via Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from ketones. In the context of drug development, the introduction of an exocyclic double bond can be a key step in the synthesis of compounds with specific conformational requirements for biological activity.

Experimental Protocol: Synthesis of (sec-Butylcyclohexylidene)methane

This protocol is adapted from procedures for sterically hindered ketones.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard inert atmosphere glassware

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether.

  • With vigorous stirring, add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension. The formation of the ylide is indicated by the development of a characteristic orange or yellow color.

  • Stir the ylide suspension at room temperature for 1 hour.

  • Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise to the ylide suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure alkene.

Expected Outcome: The Wittig reaction converts the ketone into its corresponding exocyclic alkene. The yield will depend on the specific reaction conditions and the stereochemistry of the starting material.

G ketone This compound alkene (sec-Butylcyclohexylidene)methane ketone->alkene Wittig Reaction ylide Methyltriphenyl- phosphonium ylide ylide->alkene phosphine_oxide Triphenylphosphine oxide

Figure 1: Wittig olefination of this compound.
Carbon-Carbon Bond Formation via Grignard Reaction

The Grignard reaction allows for the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to the carbonyl group, leading to the synthesis of tertiary alcohols. These products can serve as intermediates in the synthesis of a wide range of biologically active molecules.

Experimental Protocol: Synthesis of 1-Methyl-2-sec-butylcyclohexan-1-ol

This protocol is adapted from general procedures for Grignard reactions with cyclic ketones.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard inert atmosphere glassware

Procedure:

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

  • Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Add the methylmagnesium bromide solution (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography on silica gel.

Expected Outcome: The Grignard reaction will produce the corresponding tertiary alcohol. The stereochemical outcome of the addition will be influenced by the steric hindrance of the sec-butyl group.

G ketone This compound alkoxide Magnesium alkoxide intermediate ketone->alkoxide 1. Grignard Addition grignard MeMgBr grignard->alkoxide alcohol 1-Methyl-2-sec-butyl- cyclohexan-1-ol alkoxide->alcohol 2. H₃O⁺ workup

Figure 2: Grignard reaction with this compound.
Aldol Condensation for the Synthesis of α,β-Unsaturated Ketones

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be used to synthesize α,β-unsaturated ketones. These motifs are present in many biologically active natural products and synthetic compounds.

Experimental Protocol: Synthesis of 2-sec-Butyl-6-benzylidenecyclohexan-1-one

This protocol is a general procedure for a base-catalyzed aldol condensation.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (1.2 equivalents) in water and add it dropwise to the stirred solution of the ketone and aldehyde.

  • Stir the reaction mixture at room temperature for 4-6 hours. A precipitate may form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to neutralize the excess base.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated ketone.

Expected Outcome: The aldol condensation will yield the corresponding α,β-unsaturated ketone. The yield can be optimized by adjusting the reaction time and temperature.

G ketone This compound enolate Enolate intermediate ketone->enolate NaOH, EtOH aldehyde Benzaldehyde aldol_adduct β-Hydroxy ketone aldehyde->aldol_adduct enolate->aldol_adduct product α,β-Unsaturated ketone aldol_adduct->product - H₂O

Figure 3: Aldol condensation of this compound.

Application in the Synthesis of Bioactive Scaffolds

Substituted cyclohexanone derivatives are prevalent scaffolds in a variety of biologically active compounds.[5] The synthetic transformations described above can be employed to generate libraries of diverse molecules for screening in drug discovery programs.

Spirocyclic Compounds

Spirocycles are an important class of compounds in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets. This compound can be a precursor for the synthesis of spirocyclic compounds through multi-step reaction sequences. For instance, the product of the Wittig reaction could undergo further cyclization reactions to form spirocyclic systems.

Potential Signaling Pathway Modulation:

While specific biological data for derivatives of this compound are not extensively reported, the resulting molecular frameworks have the potential to interact with various biological targets. For example, spirocyclic scaffolds are known to be present in inhibitors of enzymes such as kinases and proteases, as well as modulators of ion channels and G-protein coupled receptors (GPCRs). The development of novel compounds based on the this compound scaffold could lead to the discovery of new modulators of these important signaling pathways.

G cluster_synthesis Synthesis cluster_application Drug Discovery Application cluster_pathway Potential Signaling Pathway Modulation This compound This compound Functionalized Intermediates Functionalized Intermediates This compound->Functionalized Intermediates Key Reactions (Wittig, Grignard, Aldol) Diverse Molecular Scaffolds\n(e.g., Spirocycles) Diverse Molecular Scaffolds (e.g., Spirocycles) Functionalized Intermediates->Diverse Molecular Scaffolds\n(e.g., Spirocycles) Biological Screening Biological Screening Diverse Molecular Scaffolds\n(e.g., Spirocycles)->Biological Screening Hit Identification Hit Identification Biological Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Kinase Signaling Kinase Signaling Hit Identification->Kinase Signaling GPCR Signaling GPCR Signaling Hit Identification->GPCR Signaling Ion Channel Function Ion Channel Function Hit Identification->Ion Channel Function Candidate Drug Candidate Drug Lead Optimization->Candidate Drug

Figure 4: Workflow from this compound to potential drug candidates and their interaction with signaling pathways.

Conclusion

This compound is a readily available and versatile building block for organic synthesis. The protocols outlined in these application notes provide a foundation for researchers to explore its utility in the synthesis of complex and biologically relevant molecules. The potential to generate diverse scaffolds, including spirocycles, makes this compound a valuable tool in the quest for novel therapeutics. Further exploration of the biological activities of its derivatives is warranted to fully realize its potential in drug discovery and development.

References

Application Notes and Protocols for the Derivatization of 2-sec-Butylcyclohexanone for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-sec-Butylcyclohexanone is a cyclic ketone that can be challenging to analyze directly by Gas Chromatography (GC) due to its polarity, which can lead to poor peak shape and reduced sensitivity. Derivatization is a chemical modification technique used to convert the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic behavior and detectability.[1][2][3][4][5] This document provides detailed application notes and protocols for the derivatization of this compound for GC analysis, with a primary focus on oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

The PFBHA derivatization of ketones involves the reaction of the carbonyl group with PFBHA to form an oxime derivative.[6][7] This derivative is significantly less polar and more volatile, leading to improved peak symmetry and increased sensitivity, particularly when using an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[7][8] The pentafluorobenzyl group provides a strong signal in electron capture-based detectors and a characteristic fragmentation pattern in mass spectrometry, aiding in quantification and identification.[9][10]

Experimental Protocol: PFBHA Derivatization of this compound

This protocol details the procedure for the derivatization of this compound using PFBHA for subsequent GC-MS or GC-ECD analysis.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (or a suitable base)

  • Ethyl acetate (or other suitable solvent, GC grade)

  • Anhydrous sodium sulfate

  • 1 M Hydrochloric acid (HCl)

  • Reaction vials (e.g., 2 mL autosampler vials with inserts)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and syringes

Procedure:

  • Standard/Sample Preparation:

    • Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of PFBHA in pyridine.[7] This solution should be prepared fresh.

  • Derivatization Reaction:

    • To 100 µL of the standard or sample solution in a reaction vial, add 100 µL of the PFBHA solution.[7]

    • Cap the vial tightly and vortex for 30 seconds.[7]

    • Heat the mixture at 60-75°C for 60 minutes in a heating block or water bath.[7][10]

  • Work-up:

    • Cool the reaction mixture to room temperature.[7]

    • Add 500 µL of 1 M HCl to quench the reaction and neutralize the pyridine.[7]

    • Vortex for 1 minute and allow the layers to separate.[7]

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.[7]

    • Dry the organic extract by passing it through a small amount of anhydrous sodium sulfate.[7]

  • Analysis:

    • The resulting solution containing the derivatized this compound is ready for injection into the GC system.

Data Presentation: GC-MS Parameters

The following table summarizes typical GC-MS parameters for the analysis of PFBHA-derivatized ketones. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent[11]
Mass Spectrometer Agilent 5977A MSD or equivalent[11]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[11]
Injector Temperature 250 - 280°C[11][12]
Injection Volume 1 µL in splitless or split (e.g., 10:1) mode[11][12]
Carrier Gas Helium at a constant flow of 1.0 - 1.2 mL/min[11][12]
Oven Temperature Program Initial: 50-80°C, hold for 1-2 minRamp 1: 5-10°C/min to 180-200°CRamp 2: 10-25°C/min to 280-300°C, hold for 5 min[11][12]
MSD Transfer Line Temp. 280°C[11][12]
Ion Source Temperature 230 - 250°C[11][12]
Ionization Mode Electron Ionization (EI) at 70 eV[11][12] or Negative Chemical Ionization (NCI)[9][10]
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan[11][12]

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis Sample Prepare this compound Standard/Sample Mix Mix Sample and Reagent in Vial Sample->Mix Reagent Prepare PFBHA Reagent Solution Reagent->Mix Vortex1 Vortex Mix->Vortex1 Heat Heat at 60-75°C Vortex1->Heat Cool Cool to Room Temperature Heat->Cool Quench Quench with HCl Cool->Quench Vortex2 Vortex & Separate Layers Quench->Vortex2 Extract Extract Organic Layer Vortex2->Extract Dry Dry with Na2SO4 Extract->Dry GC_Analysis Inject into GC-MS/ECD Dry->GC_Analysis

Caption: Experimental workflow for the PFBHA derivatization of this compound.

Caption: Reaction scheme for the oximation of this compound with PFBHA.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-sec-Butylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-sec-butylcyclohexanone. This document addresses common challenges to help optimize reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield of this compound. What are the common causes?

A1: Low yields can arise from several factors depending on the synthetic route. Common issues include side reactions such as over-alkylation (di-alkylation), O-alkylation instead of the desired C-alkylation, elimination reactions when using sec-butyl halides, and competing aldol condensation. Steric hindrance from the bulky sec-butyl group can also lead to incomplete reactions, particularly in Grignard and enolate alkylation methods.

Q2: I am observing a significant amount of di-substituted cyclohexanone in my product mixture. How can I favor mono-alkylation?

A2: Over-alkylation is a frequent problem when the mono-alkylated product is of comparable or higher reactivity than the starting material. To favor mono-alkylation, consider the following:

  • Use of a Strong, Bulky Base: Employing a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) allows for the rapid and irreversible formation of the kinetic enolate, minimizing the opportunity for further deprotonation of the product.

  • Control Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the alkylating agent to ensure the starting material is consumed without a large excess that could lead to di-alkylation.

  • Reaction Time: Shorter reaction times can favor the kinetic mono-alkylated product.

Q3: My reaction is producing a significant amount of the O-alkylated byproduct (2-sec-butoxycyclohexene). How can I promote C-alkylation?

A3: The competition between C- and O-alkylation is influenced by several factors. To favor C-alkylation:

  • Solvent Choice: Aprotic solvents like THF are generally preferred for C-alkylation.

  • Counter-ion: Lithium enolates tend to favor C-alkylation more than sodium or potassium enolates.

  • Alkylating Agent: Softer electrophiles, such as alkyl iodides, generally favor C-alkylation over harder ones like sulfates.

Q4: When using sec-butyl bromide for alkylation, I suspect an elimination (E2) side reaction is occurring. How can I minimize this?

A4: The use of secondary halides like sec-butyl bromide introduces a competition between the desired SN2 reaction and the E2 elimination pathway, which is exacerbated by the basicity of the enolate.[1][2][3] To minimize elimination:

  • Lower Reaction Temperature: Maintain a low temperature (e.g., -78 °C) throughout the reaction.

  • Choice of Leaving Group: Bromides are generally a good compromise between reactivity for SN2 and propensity for E2. Iodides can be more reactive but may also increase elimination.

  • Alternative Synthesis Routes: If elimination remains a significant issue, consider alternative methods like the Stork enamine synthesis, which proceeds under milder, non-basic conditions, or a Grignard reaction.

Q5: The Grignard reaction with sec-butylmagnesium bromide is giving a very low yield. What could be the issue?

A5: The Grignard reaction with sterically hindered ketones or Grignard reagents can be challenging.[4] Low yields are often due to:

  • Steric Hindrance: The bulky sec-butyl Grignard reagent may have difficulty accessing the carbonyl carbon of cyclohexanone.

  • Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the cyclohexanone to form an enolate, which will not react further with the Grignard reagent.[5][6]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and all solvents are anhydrous.

Troubleshooting Guides

Low Yield in Enolate Alkylation

This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound via enolate alkylation.

start Problem: Low Yield check_sm Is Starting Material Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No side_products Side Products Observed? check_sm->side_products Yes base_issue Potential Cause: Ineffective Deprotonation incomplete_rxn->base_issue Yes temp_issue Potential Cause: Temperature Too Low incomplete_rxn->temp_issue Yes over_alkylation Side Product: Di-alkylation side_products->over_alkylation Yes o_alkylation Side Product: O-alkylation side_products->o_alkylation Yes elimination Side Product: Butene (from E2) side_products->elimination Yes base_sol Solution: - Use fresh, properly prepared LDA. - Ensure stoichiometry of base is correct. base_issue->base_sol temp_sol Solution: - Allow reaction to warm slightly (e.g., to -40 °C) after alkylating agent addition. temp_issue->temp_sol over_alk_sol Solution: - Use ~1 eq. of alkylating agent. - Shorter reaction time. over_alkylation->over_alk_sol o_alk_sol Solution: - Use aprotic solvent (THF). - Ensure use of Lithium base (LDA). o_alkylation->o_alk_sol elim_sol Solution: - Maintain low temperature (-78 °C). - Consider Stork enamine synthesis as an alternative. elimination->elim_sol

Troubleshooting workflow for low yield in enolate alkylation.
Low Yield in Grignard Reaction

This guide addresses common issues encountered during the Grignard synthesis of this compound.

start Problem: Low Yield check_sm Is Starting Material Consumed? start->check_sm no_rxn No Reaction or Incomplete Reaction check_sm->no_rxn No side_products Side Products Observed? check_sm->side_products Yes grignard_quality Potential Cause: Poor Grignard Reagent Quality no_rxn->grignard_quality Yes steric_hindrance Potential Cause: Steric Hindrance no_rxn->steric_hindrance Yes enolization Side Product: Recovered Starting Material (after workup) side_products->enolization Yes grignard_sol Solution: - Ensure anhydrous conditions. - Activate Mg with iodine. - Titrate Grignard reagent before use. grignard_quality->grignard_sol steric_sol Solution: - Use a Lewis acid additive (e.g., CeCl3) to increase carbonyl electrophilicity. - Consider alternative synthesis routes. steric_hindrance->steric_sol enolization_sol Solution: - Use lower temperature. - Add ketone slowly to Grignard reagent. enolization->enolization_sol

Troubleshooting workflow for low yield in Grignard synthesis.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the expected yields and key considerations for different methods of synthesizing this compound. Yields are estimates based on literature for analogous reactions and may vary depending on specific experimental conditions.

Synthetic RouteTypical Yield RangeKey AdvantagesKey Disadvantages
Enolate Alkylation 40-60%Well-established, good for mono-alkylation under kinetic control.Prone to over-alkylation, O-alkylation, and E2 elimination with secondary halides. Requires cryogenic temperatures and strong bases.[7]
Stork Enamine Synthesis 60-85%Milder reaction conditions, minimizes over-alkylation, avoids strong bases.[8][9]Requires an additional step for enamine formation and subsequent hydrolysis.
Grignard Reaction 5-30%Direct C-C bond formation.Very low yields due to steric hindrance and enolization.[8]
Hydrogenation of o-sec-butylphenol High (potentially >90%)Can be high yielding and suitable for large scale.Requires specialized high-pressure hydrogenation equipment and catalyst. The precursor, o-sec-butylphenol, may need to be synthesized separately.

Experimental Protocols

Note: These protocols are adapted from general procedures for similar reactions and should be optimized for the specific synthesis of this compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

Protocol 1: Enolate Alkylation using LDA

This protocol is designed to favor the kinetic mono-alkylation product.

  • LDA Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq.) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes.

  • Enolate Formation: Add cyclohexanone (1.0 eq.) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add 2-bromobutane (1.05 eq.) dropwise to the enolate solution at -78 °C. Stir for 2-3 hours at this temperature.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Stork Enamine Synthesis

This method avoids the use of strong bases and cryogenic temperatures during the alkylation step.

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine cyclohexanone (1.0 eq.), pyrrolidine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap. Cool the mixture to room temperature and remove the solvent under reduced pressure. The crude enamine can be used directly or purified by vacuum distillation.

  • Alkylation: Dissolve the enamine in a suitable solvent such as acetonitrile or THF. Add 2-bromobutane (1.1 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by TLC or GC).

  • Hydrolysis: Add an aqueous acid solution (e.g., 10% HCl) to the reaction mixture and stir vigorously until the iminium salt intermediate is fully hydrolyzed back to the ketone.

  • Work-up and Purification: Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by vacuum distillation or column chromatography.

Protocol 3: Grignard Reaction

This protocol requires strict anhydrous conditions.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask with a reflux condenser and dropping funnel, place magnesium turnings (1.2 eq.) and a crystal of iodine. Add a small amount of anhydrous diethyl ether. Add a solution of 2-bromobutane (1.1 eq.) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining 2-bromobutane solution at a rate to maintain a gentle reflux. After the addition is complete, reflux for an additional 30-60 minutes.

  • Addition to Cyclohexanone: Cool the Grignard reagent to 0 °C. Add a solution of cyclohexanone (1.0 eq.) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

  • Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to separate the desired tertiary alcohol from any unreacted starting material and side products.

  • Oxidation: The resulting tertiary alcohol must be oxidized to the target ketone in a subsequent step (e.g., using PCC or Swern oxidation). This adds complexity and may reduce the overall yield.

References

Technical Support Center: Separation of 2-sec-Butylcyclohexanone Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in separating 2-sec-Butylcyclohexanone diastereomers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound diastereomers?

A1: The most common and effective methods for separating diastereomers like this compound are column chromatography and fractional crystallization.[1][2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also powerful separation and analytical techniques.[3][4][5] For large-scale separations, extractive distillation could be a viable, though more complex, option.[6] The choice of method often depends on the scale of the separation, the desired purity, and the composition of the isomeric mixture.[1][7]

Q2: Why is the separation of this compound diastereomers challenging?

A2: The cis and trans diastereomers of this compound have the same molecular weight and similar chemical properties.[1] The difference in their physical properties, such as polarity and solubility, can be slight, making their separation difficult.[1] Effective separation relies on exploiting these small differences.[1] The two stereocenters in the molecule give rise to the diastereomeric mixture.[8]

Q3: How can I determine the ratio of the diastereomers in my mixture?

A3: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective analytical techniques for determining the isomeric ratio of your mixture.[2] For GC analysis, a capillary column such as a HP-5 is often suitable for separating diastereomers.[5]

Q4: Is it possible to interconvert the diastereomers?

A4: Yes, it is often possible to isomerize the diastereomers through acid or base catalysis. This process, known as epimerization, proceeds through an enol or enolate intermediate and can be used to enrich the thermodynamically more stable isomer.[2]

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of diastereomers on the column.

  • Question: My column chromatography is not resolving the cis and trans isomers effectively. The collected fractions are still a mixture.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: The polarity of the eluent is critical. If the diastereomers co-elute, the solvent system may be too polar. Start with a low polarity eluent and gradually increase the polarity (e.g., using a gradient of ethyl acetate in hexanes).[7]

    • Incorrect Stationary Phase: Silica gel or alumina are common choices.[2] The choice of stationary phase can significantly impact separation. Consider trying different types of silica or alumina with varying particle sizes and pore diameters.

    • Column Overloading: Overloading the column is a common reason for poor separation. Ensure the amount of mixture applied is appropriate for the column size. The initial band of the sample should be as narrow as possible.[1]

    • Suboptimal Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can enhance separation.[1]

    • Insufficient Column Dimensions: A longer and narrower column provides a greater surface area for interaction, which can improve resolution.[1]

ParameterRecommendation for Improved Separation
Stationary Phase Silica Gel (standard or fine grade), Alumina
Mobile Phase Start with low polarity (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase polarity.
Column Loading Keep the initial sample band as narrow as possible; do not exceed the column's capacity.
Flow Rate Slower flow rates generally improve resolution.
Column Dimensions Use a longer and/or narrower column for difficult separations.
Fractional Crystallization

Issue 2: Low yield or no separation after crystallization.

  • Question: I am losing a significant amount of my product during recrystallization, or the diastereomeric ratio is unchanged.

  • Possible Causes & Solutions:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which the desired diastereomer has high solubility at elevated temperatures and low solubility at low temperatures, while the other diastereomer remains more soluble at low temperatures.[1] Screening various solvents is crucial.

    • Cooling Rate is Too Fast: Rapid cooling can lead to the precipitation of both diastereomers and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] This promotes the formation of purer crystals.

    • Seeding: If you have a pure sample of one diastereomer, you can use it to seed the supersaturated solution to encourage the crystallization of that specific isomer.[9]

ParameterRecommendation for Improved Separation
Solvent Screen a variety of solvents to find one with optimal solubility differences for the diastereomers.
Cooling Rate Slow cooling is preferred to allow for selective crystallization.
Seeding Use a seed crystal of the desired pure diastereomer to initiate crystallization.[9]
Yield Optimization Concentrate the mother liquor to recover a second crop of crystals.[1]

Experimental Protocols

Protocol 1: Separation by Column Chromatography (Adapted from similar compounds)
  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the this compound diastereomeric mixture in a minimal amount of the initial eluent and carefully load it onto the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).

  • Gradient (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., to 10-15% ethyl acetate in hexanes) to facilitate the elution of the more polar diastereomer.

  • Fraction Collection: Collect small fractions and analyze their composition using GC or TLC.

  • Combining Fractions: Combine the fractions containing the pure desired diastereomer.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified diastereomer.

Protocol 2: Separation by Fractional Crystallization (Adapted from similar compounds)
  • Dissolution: Dissolve the diastereomeric mixture in a minimum amount of a suitable hot solvent.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent rapid solvent evaporation.

  • Crystallization: If one diastereomer is less soluble, it will start to crystallize. Further cooling in an ice bath can maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals to remove any remaining solvent.

  • Analysis: Analyze the purity of the crystals and the composition of the mother liquor by GC or NMR to assess the efficiency of the separation.

Visualizations

experimental_workflow cluster_start Starting Material cluster_separation Separation Method cluster_analysis Analysis cluster_products Separated Products start Diastereomeric Mixture of This compound cc Column Chromatography start->cc fc Fractional Crystallization start->fc analysis GC / NMR Analysis cc->analysis fc->analysis product1 Pure Diastereomer 1 analysis->product1 product2 Enriched Mother Liquor / Pure Diastereomer 2 analysis->product2

Caption: General experimental workflow for the separation of this compound diastereomers.

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation cause1 Incorrect Solvent System (Column Chromatography) problem->cause1 cause2 Column Overload (Column Chromatography) problem->cause2 cause3 Inappropriate Cooling (Crystallization) problem->cause3 cause4 Wrong Solvent (Crystallization) problem->cause4 solution1 Optimize Eluent Polarity cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Slow Cooling Rate cause3->solution3 solution4 Screen Different Solvents cause4->solution4

Caption: Troubleshooting logic for poor separation of diastereomers.

References

Technical Support Center: Purification of 2-sec-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-sec-Butylcyclohexanone from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude reaction mixture of this compound?

A1: The primary impurities depend on the synthetic route used.

  • From Hydrogenation of o-sec-butylphenol: The main impurities are typically unreacted starting material (o-sec-butylphenol) and the corresponding alcohol, 2-sec-butylcyclohexanol, from over-reduction. Cis and trans isomers of the product and the alcohol may also be present.

  • From Grignard Reaction of Cyclohexanone: Common byproducts include the tertiary alcohol formed from the Grignard reaction and unreacted cyclohexanone.

Q2: My distillation is not separating the product from a key impurity. What should I do?

A2: This is a common issue, especially if the boiling points of your product and the impurity are close.

  • Improve Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. For compounds with close boiling points, a longer column or a column with a more efficient packing material (like Raschig rings or Vigreux indentations) is recommended.

  • Optimize Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to a more effective separation. Aim for a collection rate of 1-2 drops per second.

  • Vacuum Distillation: Since this compound has a high boiling point at atmospheric pressure, performing the distillation under reduced pressure will lower the boiling points of all components, potentially increasing the boiling point difference between your product and the impurity.[1][2]

Q3: During column chromatography, my product is co-eluting with an impurity. How can I improve the separation?

A3: Co-elution occurs when the polarity of the product and the impurity are too similar for the chosen chromatographic conditions.

  • Adjust Solvent System Polarity: If your product and the impurity are eluting too quickly, decrease the polarity of your mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are moving too slowly, a slight increase in polarity may help. The goal is to find a solvent system that maximizes the difference in retention factors (Rf) between your product and the impurity on a TLC plate before scaling up to a column.

  • Change the Stationary Phase: If adjusting the mobile phase is insufficient, consider a different stationary phase. If you are using silica gel (a polar stationary phase), you could try a non-polar stationary phase like C18 (reverse-phase chromatography).

  • Sample Loading: Ensure you are not overloading the column. A concentrated band of crude material loaded at the top of the column will yield the best separation.

Q4: I am experiencing a low yield after purification. What are the possible causes?

A4: Low yield can result from several factors during the purification process.

  • Incomplete Reaction: Ensure your initial reaction has gone to completion to minimize the amount of starting material that needs to be removed.

  • Losses During Extraction: Multiple extractions with a suitable solvent will ensure all your product is transferred from the aqueous phase to the organic phase.

  • Improper Fraction Collection: During distillation or chromatography, be precise with your fraction collection to avoid discarding fractions containing your product. Monitoring fractions by TLC or GC is highly recommended.

  • Product Decomposition: Some compounds can be sensitive to prolonged heating during distillation or the acidic nature of silica gel in chromatography. If you suspect decomposition, consider using a milder purification technique or deactivating the silica gel with a small amount of a base like triethylamine.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compound 154.2576-78 @ 8 mmHg[1][2]Moderately Polar
o-sec-Butylphenol150.22227 @ 760 mmHg[3]More Polar (due to -OH)
2-sec-Butylcyclohexanol156.27Not readily availableMore Polar (due to -OH)
Cyclohexanone98.14155.6 @ 760 mmHgModerately Polar

Experimental Protocols

Fractional Distillation for Purification of this compound

This protocol is designed to separate this compound from less volatile impurities like o-sec-butylphenol and more volatile impurities like cyclohexanone.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place the crude this compound mixture into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Distillation Process:

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column.

    • Maintain a slow and steady distillation rate by controlling the heating.

    • Collect any initial low-boiling fractions (e.g., residual solvent or cyclohexanone) in a separate receiving flask.

    • As the temperature approaches the boiling point of this compound (76-78 °C at 8 mmHg), change to a clean receiving flask to collect the product fraction.[1][2]

    • Monitor the temperature closely. A stable temperature plateau during collection indicates a pure fraction.

    • Once the majority of the product has been distilled, and the temperature begins to rise or fall significantly, stop the distillation to avoid collecting higher-boiling impurities.

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to confirm the purity of the this compound.

Column Chromatography for Purification of this compound

This protocol is suitable for separating this compound from impurities with different polarities, such as the more polar o-sec-butylphenol and 2-sec-butylcyclohexanol.

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel is a suitable choice as this compound is moderately polar.

    • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis of the crude mixture. Aim for a solvent system that gives the product an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • Less polar impurities will elute first, followed by the this compound.

    • More polar impurities, such as o-sec-butylphenol and 2-sec-butylcyclohexanol, will elute later or may require an increase in the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

PurificationWorkflow crude Crude this compound distillation Fractional Distillation crude->distillation  High boiling point  differences chromatography Column Chromatography crude->chromatography  Similar boiling points,  different polarities analysis Purity Analysis (GC/NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Figure 1. General purification workflow for this compound.

TroubleshootingDistillation start Poor Separation in Distillation check_bp Are boiling points of components close? start->check_bp check_rate Is distillation rate slow and steady? check_bp->check_rate Yes use_vacuum Consider vacuum distillation to increase boiling point differences check_bp->use_vacuum No check_column Is the fractionating column efficient enough? check_rate->check_column Yes decrease_rate Reduce heating to achieve 1-2 drops per second check_rate->decrease_rate No increase_efficiency Use a more efficient column (e.g., longer, better packing) check_column->increase_efficiency No success Improved Separation check_column->success Yes increase_efficiency->success decrease_rate->success use_vacuum->success

Figure 2. Troubleshooting logic for fractional distillation.

TroubleshootingChromatography start Co-elution in Column Chromatography check_rf Is there good separation on TLC (ΔRf)? start->check_rf check_loading Was the column overloaded? check_rf->check_loading Yes optimize_solvent Adjust mobile phase polarity. Test different solvent systems. check_rf->optimize_solvent No reduce_load Use less crude material for the column size. check_loading->reduce_load Yes change_stationary_phase Consider reverse-phase chromatography (C18). check_loading->change_stationary_phase No success Improved Separation optimize_solvent->success reduce_load->success change_stationary_phase->success

Figure 3. Troubleshooting logic for column chromatography.

References

Technical Support Center: Troubleshooting Low Conversion in 2-sec-Butylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common issues encountered during the synthesis of 2-sec-butylcyclohexanone, specifically addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low conversion in my this compound synthesis. What are the general areas I should investigate?

Low conversion in the synthesis of this compound can often be attributed to one or more of the following factors:

  • Purity of Starting Materials: Impurities in cyclohexanone, the sec-butylating agent, or solvents can interfere with the reaction.

  • Reaction Conditions: Suboptimal temperature, reaction time, or mixing can lead to incomplete reactions.

  • Choice of Synthesis Method: The chosen synthetic route (e.g., Grignard reaction, Stork enamine synthesis, Robinson annulation) may not be optimal for this specific substitution pattern.

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.

  • Work-up and Purification: Product loss during extraction, washing, or chromatography can contribute to a low isolated yield.

Q2: My Stork enamine alkylation of cyclohexanone with a sec-butyl halide is giving a low yield. What are the likely causes?

The Stork enamine alkylation is a powerful method for α-alkylation of ketones.[1][2] However, low yields can occur due to several factors:

  • Incomplete Enamine Formation: The initial step of forming the enamine from cyclohexanone and a secondary amine (e.g., pyrrolidine, morpholine) is crucial.[1] Inadequate removal of water during this step can shift the equilibrium back to the starting materials.

  • Poor Nucleophilicity of the Enamine: While enamines are good nucleophiles, their reactivity can be influenced by steric hindrance. The bulky sec-butyl group may present a challenge.

  • Side Reactions of the Alkylating Agent: The sec-butyl halide may undergo elimination reactions under the reaction conditions, competing with the desired alkylation.

  • Hydrolysis Issues: Incomplete hydrolysis of the intermediate iminium salt will result in a lower yield of the final ketone.[1]

Q3: I am attempting a Grignard reaction between cyclohexanone and sec-butylmagnesium bromide, but the conversion is poor. What should I troubleshoot?

Grignard reactions are sensitive to specific conditions, and low yields are a common issue. Here are some potential causes:

  • Presence of Moisture: Grignard reagents are highly reactive with water. Ensure all glassware is rigorously dried and anhydrous solvents are used. Any trace of moisture will quench the Grignard reagent.

  • Steric Hindrance: The sec-butyl group is sterically bulky. This can hinder the approach of the Grignard reagent to the carbonyl carbon of cyclohexanone, leading to a competing side reaction where the Grignard reagent acts as a base and deprotonates the α-carbon of the ketone, leading to enolization.[3][4] In extreme cases with very bulky Grignard reagents like tert-butylmagnesium bromide, this can be the major pathway, resulting in very low yields of the addition product.[3][4]

  • Impure Magnesium: The magnesium turnings used to prepare the Grignard reagent should be fresh and free of an oxide layer.

  • Reaction Temperature: The temperature at which the Grignard reagent is formed and reacted with the ketone can influence the outcome.

Q4: I am considering a Robinson annulation approach. What are the potential pitfalls that could lead to low conversion for a substituted cyclohexanone like this?

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition and an aldol condensation.[5][6][7] However, its complexity presents several potential challenges:

  • Polymerization of the Michael Acceptor: The α,β-unsaturated ketone used in the Michael addition step can polymerize under the reaction conditions.[7]

  • Equilibrium of the Michael Addition: The initial Michael addition is a reversible reaction. The equilibrium may not favor the product, especially with sterically hindered substrates.

  • Side Reactions in the Aldol Condensation: The intramolecular aldol condensation can be prone to side reactions, such as intermolecular condensations or the formation of undesired ring sizes.

  • Isolation of Intermediates: For complex substrates, it is sometimes beneficial to isolate the Michael adduct before proceeding with the aldol condensation to improve the overall yield.[8]

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-Alkylcyclohexanones

Synthesis MethodTypical ReagentsCommon SolventsTypical Reported Yields (for similar substrates)Key AdvantagesCommon Disadvantages
Stork Enamine Alkylation Cyclohexanone, Secondary Amine (e.g., Pyrrolidine), sec-Butyl HalideBenzene, Toluene, THF60-85%Good regioselectivity, avoids strong bases.[1]Requires anhydrous conditions, multi-step process.[1]
Grignard Reaction Cyclohexanone, sec-Butylmagnesium BromideDiethyl ether, THF40-70%Direct C-C bond formation.Highly sensitive to moisture, steric hindrance can be an issue.[3][4]
Robinson Annulation Cyclohexanone, Methyl Vinyl Ketone equivalentEthanol, Methanol50-80%Forms a new six-membered ring.[5]Prone to side reactions like polymerization.[7]

Experimental Protocols

Protocol 1: Stork Enamine Synthesis of this compound

This protocol is adapted from general procedures for Stork enamine alkylations.[1][9]

Step 1: Enamine Formation

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in anhydrous toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Cool the reaction mixture to room temperature.

Step 2: Alkylation

  • To the solution of the enamine from Step 1, add sec-butyl bromide (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

Step 3: Hydrolysis

  • After the alkylation is complete, add an equal volume of 10% aqueous hydrochloric acid to the reaction mixture.

  • Stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Protocol 2: Grignard Synthesis of this compound

This protocol is a general procedure for Grignard reactions with cyclohexanones.

Step 1: Preparation of sec-Butylmagnesium Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask.

  • Add a solution of sec-butyl bromide (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

  • Once initiated, add the remaining sec-butyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir for an additional 30-60 minutes.

Step 2: Reaction with Cyclohexanone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Work-up

  • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Low_Conversion Start Low Conversion of This compound Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Review_Conditions Evaluate_Method Evaluate Synthesis Method Start->Evaluate_Method Analyze_Side_Products Analyze for Side Products (GC-MS, NMR) Start->Analyze_Side_Products Purify Purify/Dry Starting Materials & Solvents Check_Purity->Purify Impurities Found Optimize Optimize Reaction Parameters Review_Conditions->Optimize Suboptimal Conditions Stork Incomplete Enamine Formation? Elimination of Halide? Evaluate_Method->Stork Stork Enamine Grignard Moisture Present? Steric Hindrance Issue? Evaluate_Method->Grignard Grignard Robinson Polymerization? Unfavorable Equilibrium? Evaluate_Method->Robinson Robinson Identify_Side_Reaction Identify Side Reaction Pathway (e.g., O-alkylation, Aldol) Analyze_Side_Products->Identify_Side_Reaction Side Products Detected Rerun Rerun Reaction Purify->Rerun Optimize->Rerun Identify_Side_Reaction->Optimize Modify Conditions to Minimize Side Reactions

Caption: Troubleshooting workflow for low conversion.

Stork_Enamine_Alkylation cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine + Secondary Amine - H2O Iminium_Salt Iminium Salt Enamine->Iminium_Salt + sec-Butyl Halide Product This compound Iminium_Salt->Product + H3O+

Caption: Stork enamine synthesis workflow.

References

preventing side reactions in the synthesis of 2-sec-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the synthesis of 2-sec-butylcyclohexanone, with a focus on preventing common side reactions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Low yield of this compound - Incomplete enolate formation: Use of a weak base or insufficient reaction time. - E2 Elimination: The basic enolate can promote the elimination of HBr from sec-butyl bromide, forming butene. - O-alkylation: The enolate can react at the oxygen atom instead of the carbon, forming 2-sec-butoxycyclohex-1-ene. - Reaction with residual starting materials: The enolate can react with remaining cyclohexanone.- Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete and rapid enolate formation. - Maintain a low reaction temperature (e.g., -78 °C) during enolate formation and alkylation to disfavor the elimination reaction. - Use a less polar solvent to minimize O-alkylation. - Ensure complete deprotonation of cyclohexanone before adding the sec-butyl bromide.
Presence of multiple alkylated products (e.g., 2,6-di-sec-butylcyclohexanone) Polyalkylation: The mono-alkylated product can be deprotonated by any remaining base or enolate, leading to further alkylation.- Use a strong base like LDA to form the enolate stoichiometrically, leaving no excess base. - Add the sec-butyl bromide slowly to the enolate solution to maintain a low concentration of the alkylating agent. - Use a slight excess of cyclohexanone relative to the base to quench any remaining base after enolate formation.
Significant amount of 2-sec-butoxycyclohex-1-ene detected O-alkylation: This side reaction is favored by factors that promote reaction at the more electronegative oxygen atom of the enolate.- Use a less polar solvent such as THF or diethyl ether. - The choice of counter-ion can influence the C/O alkylation ratio; lithium enolates generally favor C-alkylation.
Formation of butene gas and unreacted cyclohexanone E2 Elimination: The cyclohexanone enolate is a strong base and can induce an E2 elimination reaction with the secondary alkyl halide (sec-butyl bromide).- Keep the reaction temperature low. - Use a less sterically hindered base if possible, although this may increase other side reactions.
Difficult purification of the final product The product is a mixture of diastereomers (cis and trans) with potentially similar physical properties.- Utilize column chromatography with a suitable eluent system for separation. - High-resolution distillation may also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in preventing side reactions during the synthesis of this compound?

A1: The choice of base and control of reaction temperature are paramount. A strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial for the rapid and complete formation of the lithium enolate of cyclohexanone. This minimizes the concentration of unreacted cyclohexanone, which can participate in side reactions. Maintaining a low temperature (e.g., -78 °C) throughout the enolate formation and alkylation steps is critical to disfavor the E2 elimination side reaction of sec-butyl bromide.

Q2: How can I control the formation of diastereomers (cis and trans isomers) of this compound?

A2: The stereochemical outcome of the alkylation of cyclohexanone enolates can be complex. The formation of cis and trans isomers is influenced by the reaction conditions. Generally, the alkylation of a cyclohexanone enolate can proceed through either an axial or equatorial attack of the electrophile. The preferred pathway is often the one that proceeds through the lowest energy transition state, which can be influenced by steric factors. For a more controlled synthesis, the use of an enamine intermediate can offer better stereoselectivity.[1]

Q3: Is it better to use kinetic or thermodynamic control for this reaction?

A3: For the mono-alkylation of cyclohexanone, kinetic control is generally preferred to minimize side reactions like polyalkylation. Kinetic control is achieved by using a strong, bulky base like LDA at low temperatures (e.g., -78 °C) in an aprotic solvent like THF. These conditions lead to the rapid and irreversible formation of the less substituted enolate, which can then be trapped by the alkylating agent.

Q4: What are the expected side products and how can I detect them?

A4: The main side products are 2,6-di-sec-butylcyclohexanone (from polyalkylation), 2-sec-butoxycyclohex-1-ene (from O-alkylation), and butenes (from E2 elimination). These can be detected and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[2] 1H NMR spectroscopy can also be used to identify the characteristic signals of the desired product and impurities.

Data Presentation

The following table summarizes the expected qualitative effects of different reaction parameters on the yield of this compound and the formation of major side products.

ParameterConditionExpected Yield of this compoundO-AlkylationPolyalkylationE2 Elimination
Base Strong (e.g., LDA)HigherLowerLowerLower
Weak (e.g., NaOEt)LowerHigherHigherHigher
Temperature Low (-78 °C)HigherLowerLowerLower
High (Room Temp.)LowerHigherHigherHigher
Solvent Aprotic (e.g., THF)HigherLowerLowerLower
Protic (e.g., Ethanol)LowerHigherHigherHigher
Stoichiometry 1:1 (Ketone:Base)Optimal-Lower-
Excess BaseLower-Higher-

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Enolate Alkylation

This protocol is a representative procedure based on established methods for the alkylation of ketones.[3]

Materials:

  • Diisopropylamine, freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Cyclohexanone, freshly distilled

  • sec-Butyl bromide, freshly distilled

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • LDA Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add sec-butyl bromide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Visualizations

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions cluster_o_alkylation O-Alkylation cluster_polyalkylation Polyalkylation cluster_elimination E2 Elimination Cyclohexanone Cyclohexanone Enolate Enolate Cyclohexanone->Enolate + LDA -78°C, THF Product This compound Enolate->Product + sec-Butyl Bromide Enolate_O Enolate_E2 Product_poly O_Alkylation_Product 2-sec-butoxycyclohex-1-ene Enolate_O->O_Alkylation_Product + sec-Butyl Bromide Polyalkylation_Product 2,6-di-sec-butylcyclohexanone Product_poly->Polyalkylation_Product + Enolate or Base + sec-Butyl Bromide Elimination_Product Butene + Cyclohexanone Enolate_E2->Elimination_Product + sec-Butyl Bromide

Caption: Reaction scheme illustrating the desired C-alkylation pathway and major side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze product mixture by GC-MS Start->Analyze Identify Identify Major Side Product(s) Analyze->Identify Polyalkylation Polyalkylation Products Detected Identify->Polyalkylation Di- or poly-alkylated products present O_Alkylation O-Alkylation Product Detected Identify->O_Alkylation Alkoxy-cyclohexene product present Elimination Elimination Products Detected Identify->Elimination Alkene from alkyl halide and unreacted ketone present Solution_Poly - Use stoichiometric base (LDA) - Slow addition of alkyl halide Polyalkylation->Solution_Poly Solution_O - Use less polar solvent (THF) - Ensure Li+ counter-ion O_Alkylation->Solution_O Solution_Elimination - Maintain low temperature (-78°C) Elimination->Solution_Elimination

Caption: A workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Improving Diastereomeric Ratio in 2-sec-Butylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-sec-butylcyclohexanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to achieving high diastereoselectivity in this synthesis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound, focusing on improving the diastereomeric ratio (d.r.).

Issue: My diastereomeric ratio of cis:trans this compound is close to 1:1. How can I favor the formation of one diastereomer?

Answer:

A diastereomeric ratio approaching 1:1 suggests a lack of stereochemical control during the alkylation step. The two primary strategies to address this are leveraging kinetic versus thermodynamic control or employing a chiral auxiliary.

1. Exploiting Kinetic vs. Thermodynamic Control:

The formation of the enolate intermediate is a critical step where selectivity can be induced.[1]

  • Kinetic Control (Favors the trans product): This approach aims to form the less substituted enolate, which then reacts to give the product of axial alkylation, leading to the trans diastereomer.[2] This is achieved under irreversible conditions.

    • Conditions: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) in an aprotic solvent like Tetrahydrofuran (THF).[1] The reaction should be quenched at this low temperature.

  • Thermodynamic Control (Can favor the cis product): This approach allows the enolates to equilibrate to the more stable, more substituted form. The subsequent alkylation can lead to a different diastereomeric ratio, often favoring the more stable cis product where the sec-butyl group is equatorial.

    • Conditions: Use a weaker base (e.g., NaOEt in EtOH) or a strong base at higher temperatures, allowing for equilibrium to be established.

Troubleshooting Workflow for Stereocontrol:

G cluster_0 Troubleshooting Low Diastereoselectivity start Low d.r. (near 1:1) q1 Which diastereomer is desired? start->q1 trans Desired: trans-isomer q1->trans trans cis Desired: cis-isomer q1->cis cis kinetic Implement Kinetic Control (LDA, THF, -78 °C) trans->kinetic thermo Implement Thermodynamic Control (NaOEt, EtOH, RT or heat) cis->thermo chiral Consider Chiral Auxiliary for higher control kinetic->chiral end Improved d.r. kinetic->end thermo->chiral thermo->end

Caption: Troubleshooting workflow for improving the diastereomeric ratio.

2. Using Chiral Auxiliaries:

For more robust and predictable control, especially when aiming for a specific enantiomer of a diastereomer, a chiral auxiliary is recommended.[3] The auxiliary is temporarily attached to the cyclohexanone, directs the alkylation to one face, and is then cleaved to yield the desired product.[4] Evans oxazolidinones and SAMP/RAMP hydrazones are common examples.[3]

Issue: I am trying to use kinetic control, but my diastereomeric ratio is still poor.

Answer:

Several factors can undermine kinetically controlled conditions:

  • Temperature Fluctuations: Allowing the reaction to warm up, even locally, can enable enolate equilibration, leading to a loss of selectivity. Ensure consistent and efficient cooling.

  • Base Quality and Addition: The LDA solution must be fresh and properly titrated. It should be added slowly to the ketone solution at -78 °C to avoid localized heating.

  • Protic Contaminants: Traces of water or other protic impurities in the solvent or glassware can protonate the kinetic enolate, allowing it to re-form under thermodynamic equilibrium. Ensure all glassware is oven-dried and solvents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product under kinetic vs. thermodynamic control for the alkylation of cyclohexanone with 2-bromobutane?

A1:

  • Under kinetic control , the reaction typically proceeds through axial attack on the enolate, leading to the trans-2-sec-butylcyclohexanone as the major product.[2][5]

  • Under thermodynamic control , the reaction favors the formation of the more stable product, which is generally the cis-2-sec-butylcyclohexanone , where the bulky sec-butyl group occupies a more stable equatorial position.

Q2: How do I choose the right base and solvent for my reaction?

A2: The choice of base and solvent is critical for controlling the diastereomeric ratio. The following table summarizes common choices:

Control TypeBaseSolventTemperatureFavored Product
Kinetic Lithium Diisopropylamide (LDA)THF-78 °Ctrans
Sodium Hexamethyldisilazide (NaHMDS)THF-78 °Ctrans
Thermodynamic Sodium Ethoxide (NaOEt)EtOHRoom Temp/Refluxcis
Potassium tert-Butoxide (t-BuOK)t-BuOHRoom Temp/Refluxcis

Q3: Can I use an enamine-based approach to control the diastereoselectivity?

A3: Yes, the Stork enamine synthesis is a powerful method for the α-alkylation of ketones.[6] The stereochemical outcome can be influenced by the steric bulk of the secondary amine used to form the enamine. For cyclohexanone, alkylation of the enamine often proceeds from the face opposite to the bulky substituent on the nitrogen, favoring axial attack and leading to the trans product after hydrolysis.[5][7]

Enamine Alkylation Pathway:

G Cyclohexanone Cyclohexanone Enamine Enamine Cyclohexanone->Enamine + R2NH - H2O Iminium_Salt Iminium_Salt Enamine->Iminium_Salt + sec-Bu-X trans-Product trans-2-sec-Butylcyclohexanone Iminium_Salt->trans-Product + H3O+

References

Technical Support Center: Purification of 2-sec-butylcyclohexanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-sec-butylcyclohexanone using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound and similar ketone compounds.

Issue Possible Cause(s) Suggested Solution(s)
Compound does not elute from the column (stuck at the origin) The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For instance, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For highly polar ketones, a dichloromethane/methanol system can be effective, starting with a low percentage of methanol (e.g., 5%) and gradually increasing. Be cautious, as high concentrations of methanol (>10%) can dissolve silica gel.[1]
The compound is highly polar and adsorbs too strongly to the silica gel.Consider switching to a different stationary phase. Alumina (available in acidic, basic, or neutral forms) can be a good alternative.[1] For very polar compounds, reverse-phase chromatography with a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water) may be more suitable.[1][2]
Poor separation of this compound from impurities or diastereomers The solvent system polarity is not optimized.If the compounds are eluting too quickly and together, the eluent is too polar. Decrease the proportion of the more polar solvent. Conversely, if elution is too slow, increase the polarity. Aim for a target Rf of 0.2-0.4 for the desired compound on TLC with good separation from other spots.[1]
The column is overloaded.Ensure the amount of sample loaded is appropriate for the column size. A narrow initial band of the sample is crucial for good separation.[3]
The flow rate is too fast.A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve resolution.[3]
The column dimensions are not optimal.A longer and narrower column provides more surface area and can enhance the separation of closely eluting compounds.[3]
Compound appears to be decomposing on the column The compound is unstable on silica gel.Test the stability of your compound on a TLC plate. If new spots appear after letting the spotted plate sit for a while before eluting, your compound may be degrading. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[1][4]
The compound precipitates at the top of the column upon loading The sample is not soluble in the initial mobile phase.Dissolve the sample in a minimum amount of a stronger, more polar solvent (e.g., dichloromethane or acetone), then adsorb it onto a small amount of silica gel. After evaporating the solvent to a free-flowing powder, this dry-loaded sample can be added to the top of the column.[1]
Fractions are very dilute The compound is eluting over a large volume.If the compound is tailing, you can try to increase the polarity of the eluent once the desired compound starts to elute to speed up its collection and concentrate the fractions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel is the most common stationary phase for the chromatography of moderately polar compounds like ketones.[5] However, if issues with compound stability or strong adsorption arise, neutral or basic alumina can be used.[1] For separating diastereomers, which this compound can have, standard achiral stationary phases like silica or C18 are often sufficient.[6]

Q2: How do I choose the right mobile phase for my separation?

A2: The ideal mobile phase should provide a good separation of your target compound from impurities. This is typically determined by running thin-layer chromatography (TLC) with various solvent systems. A good starting point for a moderately polar ketone like this compound is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or diethyl ether. Adjust the ratio of these solvents to achieve an Rf value for your product in the range of 0.2-0.4, with clear separation from other spots.[1]

Q3: How can I monitor the separation during column chromatography?

A3: The separation is monitored by collecting fractions of the eluent and analyzing them using thin-layer chromatography (TLC). Spot each fraction on a TLC plate and run it in the same solvent system used for the column. This will show which fractions contain your purified compound. Gas chromatography (GC) can also be a highly effective method for analyzing the composition of the fractions, especially when separating diastereomers.[3]

Q4: My this compound is a mixture of diastereomers. Can I separate them by column chromatography?

A4: Yes, it is often possible to separate diastereomers by column chromatography.[7] The key is to find a mobile phase that exploits the small differences in polarity between the diastereomers. This usually requires careful optimization of the solvent system through TLC. Sometimes, multiple chromatography runs are necessary to achieve high purity.[7] Using a longer column and a slower flow rate can also improve the resolution.[3]

Q5: What should I do if my compound is not visible under UV light on the TLC plate?

A5: If this compound does not have a UV chromophore, you will need to use a staining method to visualize the spots on the TLC plate. Common stains for general organic compounds include potassium permanganate, ceric ammonium molybdate, or p-anisaldehyde stains.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound. The specific mobile phase composition should be optimized using TLC prior to running the column.

1. Preparation of the Column:

  • Select an appropriately sized glass column with a stopcock.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to ensure even packing.

  • Add another layer of sand on top of the silica gel bed.

  • Drain the solvent until the level is just at the top of the sand layer.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent.

  • Carefully pipette the sample solution onto the top of the silica gel bed.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, collecting the solvent that passes through in a series of labeled test tubes or flasks (fractions).

  • Maintain a constant level of solvent at the top of the column to prevent it from running dry.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Combine the pure fractions.

5. Isolation of the Purified Compound:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of the Experimental Workflow

ColumnChromatographyWorkflow prep 1. Column Preparation (Silica Gel Slurry) load 2. Sample Loading (Crude this compound) prep->load elute 3. Elution (Mobile Phase) load->elute collect 4. Fraction Collection elute->collect analyze 5. Fraction Analysis (TLC/GC) collect->analyze combine 6. Combine Pure Fractions analyze->combine Identify Pure Fractions isolate 7. Solvent Removal (Rotary Evaporation) combine->isolate product Purified This compound isolate->product

Caption: Workflow for the purification of this compound via column chromatography.

References

Technical Support Center: Recrystallization Techniques for 2-sec-Butylcyclohexanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the separation of 2-sec-butylcyclohexanone isomers. Given that this compound is a liquid at room temperature, direct recrystallization is not a feasible purification method.[1][2][3][4][5][6] This guide focuses on the widely accepted method of separating these isomers through the formation of solid diastereomeric derivatives, which can then be separated by fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: Why can't I directly recrystallize this compound to separate its isomers?

A1: this compound is a colorless to pale yellow liquid at room temperature.[1][2][3][4][5] Recrystallization is a purification technique used for solid compounds. Therefore, to separate the isomers of this compound, they must first be converted into solid derivatives.

Q2: What is the general strategy for separating the isomers of this compound?

A2: The most common strategy is to react the mixture of this compound isomers with a single enantiomer of a chiral resolving agent. This reaction creates a mixture of diastereomers, which, unlike the original enantiomers or diastereomers, have different physical properties, including solubility. These solid diastereomeric derivatives can then be separated by fractional crystallization.[7]

Q3: What are suitable chiral resolving agents for ketones like this compound?

A3: Chiral hydrazines are commonly used to form diastereomeric hydrazones, and chiral diols can be used to form diastereomeric ketals.[7] The choice of the resolving agent is critical and will depend on the specific isomers being separated, the efficiency of the derivatization reaction, and the solubility difference between the resulting diastereomers.

Q4: How does fractional crystallization separate the diastereomeric derivatives?

A4: Fractional crystallization relies on the difference in solubility between the diastereomeric derivatives in a particular solvent. By carefully selecting a solvent and controlling the temperature, one diastereomer can be selectively crystallized out of the solution while the other remains dissolved in the mother liquor.[7]

Q5: After separating the diastereomeric derivatives, how do I get back to the separated this compound isomers?

A5: Once a diastereomeric derivative is isolated and purified, the chiral resolving agent must be cleaved off to regenerate the enantiomerically pure this compound. The method for cleavage depends on the type of derivative. For example, hydrazones can be cleaved by oxidative methods or acidic hydrolysis.[7]

Experimental Protocols

Protocol 1: Formation of Diastereomeric Hydrazones

This protocol describes the formation of diastereomeric hydrazones from a mixture of this compound isomers using a chiral hydrazine.

  • Reaction Setup: In a round-bottom flask, dissolve the mixture of this compound isomers in ethanol.

  • Addition of Reagents: Add a stoichiometric equivalent of a chiral hydrazine, followed by a catalytic amount of acetic acid.

  • Reaction: Heat the mixture at reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in an organic solvent like chloroform.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude mixture of diastereomeric hydrazones.[7]

Protocol 2: Fractional Crystallization of Diastereomeric Hydrazones

This protocol outlines the separation of the diastereomeric hydrazone mixture obtained from Protocol 1.

  • Solvent Selection: Screen various solvents and solvent mixtures (e.g., hexane/ethyl acetate) to find a system where the two diastereomers exhibit a significant solubility difference.

  • Dissolution: Dissolve the crude diastereomeric hydrazone mixture in a minimal amount of the chosen hot solvent system.

  • Crystallization: Allow the solution to cool slowly to room temperature. If necessary, further cool the solution in a refrigerator to induce crystallization. Slow cooling is crucial for the formation of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals.

  • Analysis: Determine the diastereomeric excess of the crystallized product and the mother liquor using techniques like chiral HPLC or NMR spectroscopy. Multiple recrystallizations may be necessary to achieve the desired purity.[7]

Data Presentation

Due to the lack of specific quantitative solubility data for diastereomeric derivatives of this compound in the literature, a solvent screening guide is provided below. The ideal solvent is one in which the desired diastereomer has low solubility at low temperatures, while the other diastereomer is more soluble.

Table 1: Solvent Screening Guide for Fractional Crystallization of Diastereomeric Derivatives

Solvent/Solvent SystemPolarityTypical ObservationsSuitability
HexaneNon-polarOften a good choice for less polar derivatives. May require a more polar co-solvent.Good starting point for non-polar derivatives.
Hexane/Ethyl AcetateVariableA versatile mixture allowing for fine-tuning of polarity. A common choice for hydrazones.[7]Highly recommended for initial screening.
TolueneAromaticCan be effective for derivatives with aromatic moieties.Worth testing, especially for ketals.
Toluene/ChloroformVariableAnother versatile mixture for adjusting solvent properties.[7]Good for screening, particularly for ketal derivatives.
Ethanol/WaterPolarSuitable for more polar derivatives. The water acts as an anti-solvent.Consider for more polar derivatives.
MethanolPolarCan be effective, but the high solubility of many organic compounds may lead to low yields.Use with caution; may be too strong a solvent.

Mandatory Visualization

Experimental Workflow for Isomer Separation

experimental_workflow cluster_start Starting Material cluster_derivatization Step 1: Derivatization cluster_diastereomers Intermediate cluster_crystallization Step 2: Separation cluster_products Separated Products cluster_cleavage Step 3: Cleavage cluster_final Final Products start Mixture of this compound isomers (liquid) derivatization React with Chiral Resolving Agent (e.g., Chiral Hydrazine) start->derivatization diastereomers Mixture of solid diastereomeric derivatives (e.g., Hydrazones) derivatization->diastereomers crystallization Fractional Crystallization diastereomers->crystallization product1 Purified Diastereomer 1 (Solid) crystallization->product1 product2 Diastereomer 2 in Mother Liquor crystallization->product2 cleavage Cleave Chiral Auxiliary product1->cleavage final_product Enantiomerically Pure This compound (liquid) cleavage->final_product troubleshooting_workflow start Problem with Fractional Crystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation solution1 Too much solvent? no_crystals->solution1 Yes solution2 Poor solvent choice? no_crystals->solution2 No solution3 Cooling too fast? oiling_out->solution3 Yes solution4 Too concentrated? oiling_out->solution4 No low_yield->solution1 Yes solution5 Excessive washing? low_yield->solution5 No poor_separation->solution3 Yes solution6 Solvent not selective? poor_separation->solution6 No action1 Reduce solvent volume solution1->action1 action6 Concentrate mother liquor for 2nd crop action1->action6 action2 Screen other solvents / add anti-solvent solution2->action2 action3 Cool slowly / Insulate flask solution3->action3 action4 Add more hot solvent and re-cool solution4->action4 action5 Wash with minimal cold solvent solution5->action5 action7 Perform thorough solvent screening solution6->action7 action8 Multiple recrystallizations action7->action8

References

Technical Support Center: Managing Kinetic vs. Thermodynamic Control in Cyclohexanone Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the alkylation of cyclohexanone and its derivatives. By understanding and manipulating the principles of kinetic and thermodynamic control, researchers can achieve higher yields and regioselectivity in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in cyclohexanone alkylation?

A1: The regioselectivity of cyclohexanone alkylation is determined by which enolate intermediate is formed.

  • Kinetic Control: This favors the formation of the less substituted enolate, which is formed faster due to the deprotonation of the less sterically hindered α-hydrogen. These conditions are typically achieved using a strong, bulky base at low temperatures, making the deprotonation step irreversible.[1]

  • Thermodynamic Control: This favors the formation of the more stable, more substituted enolate. These conditions allow for equilibrium to be established between the ketone and the two possible enolates, typically by using a weaker, smaller base at higher temperatures.[1]

Q2: How do I choose the right base for selective enolate formation?

A2: The choice of base is critical for controlling regioselectivity.

  • For Kinetic Enolates: Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA). Its bulkiness favors the abstraction of the less hindered proton.[1]

  • For Thermodynamic Enolates: Use a smaller, weaker base that allows for reversible enolate formation. Common choices include sodium hydride (NaH), potassium hydride (KH), or alkoxides like sodium ethoxide (NaOEt).

Q3: What is the role of temperature in controlling the reaction outcome?

A3: Temperature plays a crucial role in determining whether the reaction is under kinetic or thermodynamic control.

  • Low Temperatures (-78 °C): These conditions favor the kinetic product by preventing the system from reaching equilibrium. At such low temperatures, the deprotonation is essentially irreversible.[2]

  • Higher Temperatures (Room Temperature to Reflux): These conditions provide enough energy for the system to overcome activation barriers and reach equilibrium, thus favoring the more stable thermodynamic product.[2]

Q4: Can the solvent affect the regioselectivity of my alkylation reaction?

A4: Yes, the solvent can influence the reactivity and aggregation state of the enolate.

  • Aprotic Solvents (e.g., THF, Diethyl Ether): These are commonly used for both kinetic and thermodynamic conditions. They are essential for reactions involving strong bases like LDA.

  • Protic Solvents (e.g., Ethanol): These are generally avoided with strong bases as they will be deprotonated. They can be used with weaker bases to facilitate thermodynamic control by allowing for proton exchange and equilibration.

  • Polar Aprotic Solvents (e.g., HMPA, DMPU): These can be added to increase the reactivity of the enolate by breaking up aggregates, but they can also influence the stereoselectivity of the alkylation.

Q5: I am observing a significant amount of O-alkylation. How can I minimize this side reaction?

A5: O-alkylation is a common side reaction where the electrophile attacks the oxygen of the enolate. To favor C-alkylation:

  • Counterion: Lithium enolates tend to favor C-alkylation due to the strong coordination of the lithium ion to the oxygen atom.

  • Solvent: Aprotic, non-polar solvents generally favor C-alkylation.

  • Electrophile: "Softer" electrophiles, such as alkyl iodides, are more likely to react at the "softer" carbon center. Highly reactive "hard" electrophiles, like alkyl sulfates, may favor O-alkylation.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete deprotonation. 2. Competing side reactions (O-alkylation, polyalkylation, self-condensation). 3. Quenching of the enolate by moisture. 4. Poor reactivity of the alkylating agent.1. Ensure the use of a sufficiently strong base and appropriate reaction time for enolate formation. 2. For polyalkylation, use the ketone as the limiting reagent. For self-condensation, maintain low temperatures. To minimize O-alkylation, see FAQ 5. 3. Use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen). 4. Use a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl iodide).
Poor Regioselectivity (Mixture of Products) 1. Incorrect base or temperature for the desired control. 2. Equilibration of the kinetic enolate to the thermodynamic enolate. 3. Presence of proton sources (e.g., moisture, excess diisopropylamine if preparing LDA in situ).1. For kinetic control, use LDA at -78 °C. For thermodynamic control, use NaH at a higher temperature. 2. Ensure rapid trapping of the kinetic enolate with the electrophile. Do not allow the reaction to warm up before adding the alkylating agent. 3. Ensure all reagents and solvents are dry. Use freshly prepared or titrated LDA.
Significant Amount of Polyalkylation The mono-alkylated product is deprotonated and reacts further with the electrophile. This is more common under thermodynamic conditions.1. Use a slight excess of the ketone to ensure the enolate is the limiting reagent. 2. Add the alkylating agent slowly to the enolate solution. 3. Employ kinetic control conditions which are generally less prone to polyalkylation.
Formation of Aldol Condensation Products The enolate reacts with the carbonyl group of the starting ketone.1. Ensure complete deprotonation of the ketone by using a full equivalent of a strong base like LDA before adding the alkylating agent. 2. Maintain a low reaction temperature.
Elimination Instead of Alkylation The enolate acts as a base rather than a nucleophile, especially with secondary or tertiary alkyl halides.1. Use primary or methyl halides as electrophiles. 2. For hindered electrophiles, consider using an alkyl triflate which is more reactive and less prone to elimination.

Data Presentation

The regiochemical outcome of the alkylation of 2-methylcyclohexanone is highly dependent on the reaction conditions. The following table summarizes typical product distributions under kinetic and thermodynamic control.

Control Base Solvent Temperature (°C) Kinetic Product (%) (2,6-dialkyl) Thermodynamic Product (%) (2,2-dialkyl)
KineticLDATHF-78>95<5
ThermodynamicNaHTHF25 - 65<10>90
ThermodynamicNaOEtEtOH25~30~70

Note: Ratios are approximate and can vary based on the specific alkylating agent and reaction time.

Experimental Protocols

Protocol 1: Kinetically Controlled Alkylation of 2-Methylcyclohexanone

This protocol is designed to favor the formation of the less substituted kinetic enolate, leading to the 2-benzyl-6-methylcyclohexanone product.

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Methylcyclohexanone

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • LDA Preparation: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the resulting solution for 30 minutes at 0 °C to form lithium diisopropylamide (LDA).

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the kinetic lithium enolate.

  • Alkylation: To the enolate solution at -78 °C, add benzyl bromide (1.0 equivalent) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Thermodynamically Controlled Alkylation of 2-Methylcyclohexanone

This protocol is designed to favor the formation of the more stable thermodynamic enolate, leading to the 2-benzyl-2-methylcyclohexanone product.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous hexanes

  • 2-Methylcyclohexanone

  • Benzyl bromide

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Base: In a flame-dried, nitrogen-purged flask, wash the sodium hydride (1.2 equivalents) with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes. Add anhydrous THF to the sodium hydride.

  • Enolate Formation: To the suspension of sodium hydride in THF, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise. Heat the mixture to reflux and stir for 4-6 hours to allow for the formation and equilibration to the thermodynamic enolate.

  • Alkylation: Cool the reaction mixture to 0 °C. To the solution of the thermodynamic enolate, add benzyl bromide (1.0 equivalent) dropwise. Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup and Purification: Carefully quench the reaction by the slow addition of water. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Mandatory Visualizations

Kinetic_vs_Thermodynamic_Control cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products Strong, Bulky Base (LDA) Strong, Bulky Base (LDA) Kinetic Control Kinetic Control Strong, Bulky Base (LDA)->Kinetic Control Low Temperature (-78 °C) Low Temperature (-78 °C) Low Temperature (-78 °C)->Kinetic Control Weaker, Small Base (NaH) Weaker, Small Base (NaH) Thermodynamic Control Thermodynamic Control Weaker, Small Base (NaH)->Thermodynamic Control High Temperature (RT - Reflux) High Temperature (RT - Reflux) High Temperature (RT - Reflux)->Thermodynamic Control Irreversible Deprotonation Irreversible Deprotonation Kinetic Control->Irreversible Deprotonation Reversible Deprotonation (Equilibrium) Reversible Deprotonation (Equilibrium) Thermodynamic Control->Reversible Deprotonation (Equilibrium) Less Substituted Enolate (Faster Formation) Less Substituted Enolate (Faster Formation) Irreversible Deprotonation->Less Substituted Enolate (Faster Formation) More Substituted Enolate (More Stable) More Substituted Enolate (More Stable) Reversible Deprotonation (Equilibrium)->More Substituted Enolate (More Stable) Kinetic Alkylation Product Kinetic Alkylation Product Less Substituted Enolate (Faster Formation)->Kinetic Alkylation Product Thermodynamic Alkylation Product Thermodynamic Alkylation Product More Substituted Enolate (More Stable)->Thermodynamic Alkylation Product

Caption: Logical relationship between reaction conditions and product outcome.

Experimental_Workflow cluster_kinetic Kinetic Control Workflow cluster_thermodynamic Thermodynamic Control Workflow k1 Prepare LDA at 0 °C k2 Cool to -78 °C k1->k2 k3 Add Cyclohexanone Derivative k2->k3 k4 Form Kinetic Enolate k3->k4 k5 Add Electrophile at -78 °C k4->k5 k6 Kinetic Product k5->k6 t1 Prepare NaH suspension t2 Add Cyclohexanone Derivative t1->t2 t3 Heat to Equilibrate t2->t3 t4 Form Thermodynamic Enolate t3->t4 t5 Add Electrophile t4->t5 t6 Thermodynamic Product t5->t6

Caption: Simplified experimental workflows for kinetic and thermodynamic control.

Troubleshooting_Logic start Poor Regioselectivity check_temp Is Temperature Low (-78 °C)? start->check_temp check_base Is Base Strong & Bulky (LDA)? check_temp->check_base Yes check_thermo_cond Are Conditions Equilibrating (e.g., NaH, heat)? check_temp->check_thermo_cond No kinetic_issue Potential Kinetic Control Failure check_base->kinetic_issue Yes solution2 Use a strong, bulky base like LDA check_base->solution2 No thermo_issue Potential Thermodynamic Control Failure check_thermo_cond->thermo_issue Yes solution3 Use a weaker base and/or higher temperature check_thermo_cond->solution3 No solution1 Lower temperature, ensure rapid trapping kinetic_issue->solution1

References

Technical Support Center: Workup Procedures for 2-sec-Butylcyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of common reactions involving 2-sec-butylcyclohexanone.

Frequently Asked Questions (FAQs)

General Workup Questions

Q1: What is a standard aqueous workup for a reaction involving this compound? A standard aqueous workup typically involves quenching the reaction, followed by liquid-liquid extraction to separate the product from the reaction mixture. The general steps are:

  • Quenching: Carefully adding an aqueous solution (e.g., water, saturated ammonium chloride, or dilute acid) to stop the reaction and neutralize reactive reagents.[1][2]

  • Phase Separation: Transferring the mixture to a separatory funnel and allowing the organic and aqueous layers to separate.

  • Extraction: Draining the organic layer and then extracting the aqueous layer one or more times with an organic solvent (like diethyl ether or dichloromethane) to recover any dissolved product.[1][3]

  • Washing: Combining all organic fractions and washing them with brine (saturated NaCl solution) to remove excess water and break up emulsions.[2][3]

  • Drying: Drying the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[2][3]

  • Concentration: Filtering off the drying agent and evaporating the solvent under reduced pressure to yield the crude product.[2][3]

Q2: How do I choose an appropriate solvent for extracting this compound? this compound is a relatively non-polar organic compound.[4] Therefore, common water-immiscible organic solvents are effective for extraction. Diethyl ether, ethyl acetate, and dichloromethane are excellent choices. The ideal solvent should readily dissolve the product, be immiscible with water, have a low boiling point for easy removal, and not react with the product.

Q3: Why is a brine wash necessary during the workup? A brine wash is performed for two main reasons:

  • To remove water: The high salt concentration in brine reduces the solubility of the organic product in the aqueous layer and helps to draw water out of the organic layer, aiding the final drying step.

  • To break emulsions: Brine increases the ionic strength of the aqueous layer, which can help destabilize emulsions that may form between the organic and aqueous phases.[5]

Troubleshooting Guide

Issue: Emulsion Formation

An emulsion is a stable mixture of two immiscible liquids, which appears as a cloudy or milky layer between the organic and aqueous phases, making separation difficult.[6]

Q4: I have a persistent emulsion during my extraction. What are the common causes? Emulsion formation is a frequent issue in liquid-liquid extractions and can be caused by:

  • Vigorous Shaking: High shear mixing provides the energy to disperse one liquid into the other as fine droplets.[7]

  • Surfactant-like Molecules: The presence of compounds with both polar and non-polar characteristics in the reaction mixture can stabilize emulsions.[5][7]

  • Particulate Matter: Fine solid particles can collect at the interface between the layers and prevent them from coalescing.[7]

Q5: What steps can I take to break a stable emulsion? If an emulsion forms, several techniques can be employed to break it:

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone is often sufficient for the layers to separate.[7][8]

  • Gentle Swirling: Gently swirl the funnel or tap the sides to encourage the droplets to coalesce.[7]

  • Salting Out: Add a saturated brine solution. This increases the polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.[5][8]

  • Change Solvent Volume: Adding more of the organic extraction solvent can sometimes help dissolve the emulsion.[8]

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can help remove particulate matter that may be stabilizing the emulsion.[8]

  • Centrifugation: If available, centrifuging the mixture can provide the force needed to separate the phases.[6]

  • Temperature Change: Gently warming the separatory funnel in a water bath may decrease the viscosity and help break the emulsion.[7]

Q6: How can I prevent emulsions from forming in the first place? Prevention is the most effective strategy.[5][7]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers. This reduces the shear force that creates emulsions while still allowing for efficient extraction.[5][7]

  • Solvent Choice: Sometimes, changing the extraction solvent can prevent emulsion formation.

  • Pre-filtration: If your reaction mixture contains solids, filter them out before beginning the aqueous workup.[7]

Troubleshooting Emulsion Formation: A Decision Workflow

G Workflow: Troubleshooting Emulsions start Emulsion Formed patience Wait 15-30 min & Gently Swirl start->patience check1 Did it separate? patience->check1 add_brine Add Saturated Brine (Salting Out) check1->add_brine No success Separation Successful check1->success Yes check2 Did it separate? add_brine->check2 filter Filter through Celite check2->filter No check2->success Yes check3 Did it separate? filter->check3 centrifuge Centrifuge the Mixture check3->centrifuge No check3->success Yes centrifuge->success fail Consult Supervisor/ Consider Alternative Workup (e.g., SLE) centrifuge->fail

Caption: A decision tree for troubleshooting emulsion formation.

Reaction-Specific Workup Procedures

Grignard Reaction Workup

(e.g., Reaction of this compound with an organomagnesium halide)

Q7: What is the correct procedure for quenching a Grignard reaction? Grignard reagents are strong bases and nucleophiles that react violently with protic sources like water or acids.[9][10] The reaction should be cooled in an ice bath (0 °C) and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][2] This protonates the magnesium alkoxide intermediate to form the alcohol product while being only weakly acidic, which minimizes side reactions.[9]

Q8: My Grignard workup resulted in a thick, gelatinous precipitate. What happened and what should I do? This is likely due to the formation of magnesium salts (Mg(OH)₂). Adding more saturated NH₄Cl solution or a dilute acid (like 1M HCl) can help dissolve these salts. Ensure the mixture is stirred vigorously during the addition. If the precipitate remains, it may be necessary to filter the entire mixture before proceeding with the extraction.

Experimental Protocol: Grignard Reaction Workup

G Workflow: Grignard Reaction Workup start 1. Cool Reaction Mixture to 0 °C quench 2. Slowly Add Saturated Aqueous NH4Cl start->quench extract 3. Transfer to Sep. Funnel & Extract with Ether (3x) quench->extract wash 4. Combine Organic Layers & Wash with Brine extract->wash dry 5. Dry over Anhydrous Na2SO4 or MgSO4 wash->dry concentrate 6. Filter & Concentrate under Reduced Pressure dry->concentrate end Crude Product concentrate->end

Caption: General workflow for a Grignard reaction workup.

  • Cool the Reaction: Place the reaction flask in an ice bath to cool the mixture to 0 °C.[2]

  • Quench: Slowly add saturated aqueous ammonium chloride solution dropwise with vigorous stirring until no further reaction is observed.[2]

  • Extract: Transfer the mixture to a separatory funnel. If solids are present, add enough water or dilute HCl to dissolve them. Separate the layers and extract the aqueous phase three times with diethyl ether.[1][2]

  • Wash: Combine the organic extracts and wash once with brine.[2]

  • Dry: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

  • Concentrate: Filter to remove the drying agent and remove the solvent using a rotary evaporator to obtain the crude tertiary alcohol product.[2]

  • Purify: Purify the crude product by column chromatography or distillation as needed.[2]

Enolate Alkylation Workup

(e.g., Deprotonation of this compound with LDA followed by reaction with an alkyl halide)

Q9: How do I properly work up an enolate alkylation reaction? Similar to a Grignard reaction, the workup for an enolate alkylation typically begins with quenching the reactive enolate and any remaining base. A slow addition of saturated aqueous ammonium chloride solution is a common and effective method.[11] The subsequent procedure follows a standard extraction protocol.

Experimental Protocol: Enolate Alkylation Workup
  • Quench: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[11]

  • Extract: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., pentane or diethyl ether).[11]

  • Wash: Wash the combined organic layers with water and then with brine.

  • Dry: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.[11]

  • Concentrate: Filter the drying agent and concentrate the solution under reduced pressure.

  • Purify: The resulting crude product can be purified by distillation or column chromatography to isolate the desired alkylated product.[11]

Reduction Reaction Workup

(e.g., Reduction of this compound with NaBH₄ or L-Selectride)

Q10: The workup for my L-Selectride reduction is more complex than for NaBH₄. Why? L-Selectride (lithium tri-sec-butylborohydride) is a bulky, organoborane reducing agent. The workup requires quenching not only the excess hydride but also breaking down the resulting borane complexes. This is typically achieved by adding water, followed by an oxidative workup with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH), which converts the boranes into more easily separable boric acid salts.[3] A sodium borohydride (NaBH₄) reduction, in contrast, can often be quenched simply by the slow addition of dilute hydrochloric acid.[3]

Experimental Protocol: Reductive Workup (L-Selectride)
  • Quench Hydride: Cool the reaction mixture and slowly add water to quench the excess L-Selectride.

  • Oxidize Borane: Carefully add a solution of aqueous sodium hydroxide followed by the slow, dropwise addition of hydrogen peroxide (caution: exothermic).[3]

  • Extract: Stir the mixture for an hour, then transfer to a separatory funnel and extract three times with an organic solvent.

  • Wash and Dry: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

  • Concentrate: Remove the solvent under reduced pressure to yield the crude 2-sec-butylcyclohexanol.

Quantitative Data Summary

The following table provides typical, illustrative data for workup procedures. Actual results will vary based on reaction scale, efficiency, and specific conditions.

ParameterGrignard ReactionEnolate AlkylationNaBH₄ Reduction
Reaction Scale 10 mmol10 mmol10 mmol
Quenching Agent Sat. aq. NH₄ClSat. aq. NH₄Cl1M HCl
Extraction Solvent Diethyl EtherDiethyl EtherEthyl Acetate
Solvent Volume (3x) 3 x 20 mL3 x 20 mL3 x 25 mL
Typical Crude Yield 85-95%70-90%90-99%
Expected Purity (Crude) 80-90%65-85%90-98%
Primary Impurities Starting material, dimerized Grignard productStarting material, poly-alkylated productsStarting material

References

Technical Support Center: Analysis of 2-sec-Butylcyclohexanone by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-sec-butylcyclohexanone using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: Common impurities in this compound can originate from its synthesis and storage. These may include:

  • Unreacted starting materials: Depending on the synthetic route, these can include cyclohexanone, o-sec-butylphenol, or 2-sec-butylidene cyclohexanone.[1]

  • Diastereomers: this compound has two chiral centers, leading to the presence of diastereomers (cis and trans isomers), which may be considered impurities if a specific isomer is desired.[1]

  • Side-products: Aldol condensation products of cyclohexanone or other side-reactions can lead to various byproducts.

  • Solvent residues: Residual solvents from the synthesis or purification process are common impurities detectable by NMR.[2]

Q2: How can I distinguish between the cis and trans isomers of this compound using ¹H NMR?

A2: The key to distinguishing between the cis and trans isomers lies in the chemical shift and coupling constants of the proton at the C2 position (the carbon bearing the sec-butyl group).

  • In the trans isomer , the proton at C2 is typically in an axial position, leading to a larger chemical shift (further downfield) and larger coupling constants due to its trans-diaxial interactions with neighboring axial protons.

  • In the cis isomer , the C2 proton is generally in an equatorial position, resulting in a smaller chemical shift (more upfield) and smaller coupling constants.

A detailed analysis of the coupling patterns in the region of 2.0-3.0 ppm is crucial for this differentiation.

Q3: What are the characteristic ¹H NMR signals for the starting material impurity, cyclohexanone?

A3: Cyclohexanone exhibits a relatively simple ¹H NMR spectrum with two main multiplets:

  • A multiplet around 2.3-2.4 ppm corresponding to the four protons alpha to the carbonyl group (positions 2 and 6).

  • A multiplet around 1.7-1.9 ppm for the remaining six protons on the beta and gamma carbons (positions 3, 4, and 5).

Q4: I see unexpected sharp singlets in my ¹H NMR spectrum. What could they be?

A4: Sharp singlets in the ¹H NMR spectrum that do not correspond to your product are often due to solvent impurities. Common examples include:

  • Acetone: ~2.17 ppm

  • Dichloromethane: ~5.30 ppm

  • Toluene: ~2.36 ppm (methyl group) and ~7.1-7.4 ppm (aromatic protons)

  • Water: The chemical shift of water is highly variable and depends on the solvent and temperature, but it often appears as a broad singlet.

Consulting a table of common NMR solvent impurities is recommended.[2]

Troubleshooting Guide

Problem: My ¹H NMR spectrum is very complex and the peaks are overlapping, making it difficult to identify impurities.

  • Possible Cause: The presence of multiple diastereomers and impurities with similar chemical shifts can lead to a crowded spectrum.

  • Solution:

    • Change the NMR solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetonitrile-d₃) can alter the chemical shifts of the compounds and may resolve overlapping signals.

    • Increase the magnetic field strength: Using a higher field NMR spectrometer (e.g., 500 MHz or 600 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.

    • 2D NMR Spectroscopy: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY will help identify coupled protons, while HSQC will correlate protons to their directly attached carbons, aiding in the assignment of signals to specific impurities.

Problem: I suspect there is an unreacted starting material, but the signals are very small.

  • Possible Cause: The concentration of the impurity is low.

  • Solution:

    • Increase the number of scans: Acquiring the ¹H NMR spectrum with a higher number of scans will improve the signal-to-noise ratio, making it easier to detect minor components.

    • Spiking: Add a small, known amount of the suspected starting material to your NMR sample and re-acquire the spectrum. An increase in the intensity of the suspected peaks will confirm the identity of the impurity.

Problem: I am not sure if a peak corresponds to an impurity or a feature of my main product.

  • Possible Cause: Complex splitting patterns or the presence of rotamers can complicate the spectrum.

  • Solution:

    • Compare with a reference spectrum: If available, compare your spectrum with a known pure spectrum of this compound.

    • Purification: Purify a small amount of your sample using a technique like column chromatography or preparative HPLC and re-acquire the NMR spectrum. If the peak disappears or is significantly reduced, it is likely an impurity.

    • Consult spectral databases: Utilize online spectral databases to search for the NMR data of suspected impurities.[3][4][5][6]

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundProtonPredicted Chemical Shift (ppm)Multiplicity
trans-2-sec-Butylcyclohexanone H on C2~2.5 - 2.8m
Cyclohexane Ring Protons~1.2 - 2.4m
CH of sec-butyl~1.5 - 1.8m
CH₂ of sec-butyl~1.0 - 1.4m
CH₃ of sec-butyl~0.8 - 1.0t & d
cis-2-sec-Butylcyclohexanone H on C2~2.2 - 2.5m
Cyclohexane Ring Protons~1.2 - 2.4m
CH of sec-butyl~1.5 - 1.8m
CH₂ of sec-butyl~1.0 - 1.4m
CH₃ of sec-butyl~0.8 - 1.0t & d
Cyclohexanone H on C2, C6~2.35m
H on C3, C4, C5~1.85m
o-sec-Butylphenol Aromatic Protons~6.7 - 7.2m
OH~4.8s (broad)
CH of sec-butyl~2.9 - 3.1m
CH₂ of sec-butyl~1.6 - 1.7m
CH₃ of sec-butyl~0.8 - 1.3t & d
2-sec-Butylidene cyclohexanone Vinylic Proton~6.5 - 7.0m
Allylic Protons~2.2 - 2.6m
Other Ring & Alkyl Protons~1.0 - 2.2m

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundCarbonPredicted Chemical Shift (ppm)
This compound C=O~212 - 215
C2~50 - 55
Other Cyclohexane Carbons~25 - 45
sec-Butyl Carbons~10 - 40
Cyclohexanone C=O~212
C2, C6~42
C3, C5~27
C4~25
o-sec-Butylphenol Aromatic C-O~152 - 155
Other Aromatic Carbons~115 - 138
sec-Butyl Carbons~12 - 35
2-sec-Butylidene cyclohexanone C=O~200 - 205
Vinylic Carbons~130 - 145
Other Ring & Alkyl Carbons~10 - 40

Experimental Protocols

Protocol for NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃CN). Chloroform-d (CDCl₃) is a common starting point for this type of compound.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. To avoid solid impurities, it is good practice to filter the solution through a small plug of glass wool placed in the pipette.

  • Internal Standard: For quantitative analysis (qNMR), a known amount of an internal standard should be added. For routine impurity identification, the residual solvent peak can often be used for referencing. If an internal standard is needed, tetramethylsilane (TMS) is a common choice for ¹H NMR in CDCl₃.

Protocol for ¹H NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the sample is at the correct height and is spinning (if required).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: Use a 30-45 degree pulse angle for quantitative measurements.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of at least 5 times the longest T₁ of interest should be used for accurate integration. A delay of 1-5 seconds is common for survey scans.

    • Number of Scans: Start with 8 or 16 scans and increase as needed to improve the signal-to-noise ratio for detecting low-level impurities.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Integrate all peaks.

    • Reference the spectrum. If TMS is not used, the residual solvent peak of CDCl₃ can be set to 7.26 ppm.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire 1H NMR Spectrum transfer->acquire_1h acquire_13c Acquire 13C NMR Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D NMR (optional) acquire_13c->acquire_2d process Process Spectra (FT, Phasing, Baseline) acquire_2d->process integrate Peak Picking & Integration process->integrate assign Assign Signals integrate->assign compare Compare to Reference Data assign->compare identify Identify Impurities compare->identify

Caption: Experimental workflow for identifying impurities in this compound by NMR.

logical_relationships cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities in Final Product start_mat Starting Materials (e.g., Cyclohexanone, o-sec-butylphenol) side_react Side Reactions (e.g., Aldol, Over-alkylation) start_mat->side_react main_prod This compound (cis and trans isomers) start_mat->main_prod Main Reaction unreacted Unreacted Starting Materials start_mat->unreacted Incomplete Reaction side_prod Side-Products side_react->side_prod Formation diastereomers Other Diastereomers main_prod->diastereomers Co-existence solvents Residual Solvents

Caption: Logical relationships between the synthesis process and potential impurities.

References

Optimizing Reaction Temperature for Stereoselective Reduction of Cyclohexanones: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective reduction of cyclohexanones. The following information is designed to address specific issues encountered during experimentation, with a focus on optimizing reaction temperature to achieve high stereoselectivity.

Troubleshooting Guides

Problem: Low Diastereoselectivity

Low diastereoselectivity is a common issue in the reduction of substituted cyclohexanones. The formation of a mixture of axial and equatorial alcohols can often be attributed to suboptimal reaction conditions.

Possible Cause 1: Reaction Temperature is Too High

  • Explanation: At higher temperatures, the kinetic barrier for both axial and equatorial attack can be overcome more easily, leading to a decrease in selectivity. Higher temperatures favor the thermodynamically more stable product, which may not be the desired kinetic product. The stereoselectivity of hydride reductions is often temperature-dependent, with lower temperatures generally favoring the transition state with the lowest activation energy, thus leading to higher diastereoselectivity.

  • Solution:

    • Perform the reaction at a lower temperature. Common temperatures for stereoselective reductions include 0 °C, -20 °C, -42 °C, and -78 °C.[1]

    • A gradual decrease in temperature should be explored to find the optimal balance between reaction rate and selectivity. For example, the reduction of certain piperidone derivatives with LAH shows an increase in the ratio of the desired axial alcohol from 89:11 at 25 °C to 95:5 at -78 °C.[1]

Possible Cause 2: Incorrect Choice of Reducing Agent

  • Explanation: The steric bulk of the reducing agent plays a crucial role in determining the direction of hydride attack. Small, unhindered reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) tend to favor axial attack, leading to the equatorial alcohol. Bulky reducing agents, such as L-Selectride® or K-Selectride®, preferentially attack the less sterically hindered equatorial face, resulting in the axial alcohol.[1]

  • Solution:

    • If the desired product is the axial alcohol, switch to a bulkier reducing agent like L-Selectride® (lithium tri-sec-butylborohydride).

    • If the equatorial alcohol is the target, a smaller reducing agent like NaBH₄ or LiAlH₄ is generally preferred.

Possible Cause 3: Substrate Conformation

  • Explanation: The conformation of the cyclohexanone ring can influence the accessibility of the carbonyl faces. In some cases, a twist-boat conformation may be relevant to the transition state, affecting the facial selectivity in ways not predicted by the standard chair conformation models.

  • Solution:

    • Computational modeling can be employed to understand the conformational preferences of the substrate and the transition states for hydride attack.

    • Consider that for some substrates, especially those with bulky substituents, the general Felkin-Anh model may not be sufficient to predict the stereochemical outcome.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general effect of lowering the temperature on the stereoselectivity of cyclohexanone reductions?

A1: Lowering the reaction temperature generally increases the stereoselectivity of cyclohexanone reductions. This is because the difference in the activation energies for the two possible pathways (axial vs. equatorial attack) becomes more significant relative to the available thermal energy. The reaction will preferentially proceed through the transition state of lower energy, leading to a higher ratio of the kinetic product.

Q2: How do I choose the right reducing agent for my substituted cyclohexanone?

A2: The choice of reducing agent depends on the desired stereoisomer.

  • For the equatorial alcohol (resulting from axial attack), smaller reducing agents like NaBH₄ and LiAlH₄ are typically used.

  • For the axial alcohol (resulting from equatorial attack), bulkier reducing agents like L-Selectride® or K-Selectride® are the reagents of choice.

Q3: Can the solvent affect the stereoselectivity of the reduction?

A3: Yes, the solvent can influence the stereoselectivity. For instance, in the reduction of cis-2,6-dimethylcyclohexanone with NaBH₄, a switch from 2-propanol to methanol leads to a significant change in the product ratio, favoring the axial alcohol.[2] The solvent can play a role in the reaction mechanism and may influence the conformation of the substrate.[2]

Q4: My reaction is very slow at low temperatures. What can I do?

A4: If the reaction rate is too low at the optimal temperature for selectivity, you may need to find a compromise.

  • First, ensure the reaction has been allowed to proceed for a sufficient amount of time, as low-temperature reactions can be significantly slower.

  • If the reaction time is impractical, you can try to incrementally increase the temperature to find a point where the rate is acceptable, and the selectivity is still within the desired range.

  • Alternatively, you could explore the use of a more reactive reducing agent that is still selective at a slightly higher temperature, though this may require significant optimization.

Q5: What is the difference between kinetic and thermodynamic control in these reactions?

A5:

  • Kinetic control occurs when the product ratio is determined by the relative rates of the competing reaction pathways. The major product is the one formed via the lowest energy transition state. Low-temperature reactions generally favor kinetic control.

  • Thermodynamic control occurs when the reaction is reversible, and the product ratio reflects the relative thermodynamic stabilities of the products. The major product is the most stable isomer. Higher temperatures can sometimes lead to conditions where thermodynamic control becomes more significant, especially if the reaction is reversible.

Data Presentation

Table 1: Effect of Temperature on the Diastereomeric Ratio for the Reduction of Substituted Cyclohexanones

SubstrateReducing AgentSolventTemperature (°C)Diastereomeric Ratio (Equatorial:Axial Alcohol)Reference
4-tert-ButylcyclohexanoneNaBH₄Methanol2586:14[3]
4-tert-ButylcyclohexanoneLiAlH₄THF2586:14[1]
4-tert-ButylcyclohexanoneL-Selectride®THF-788:92
cis-2,6-Disubstituted N-acylpiperidoneLiAlH₄THF2511:89 (Axial alcohol major)[1]
cis-2,6-Disubstituted N-acylpiperidoneLiAlH₄THF-785:95 (Axial alcohol major)[1]
2-MethylcyclohexanoneNaBH₄2-Propanol2572:28 (trans:cis)
2-MethylcyclohexanoneLiAlH₄Diethyl Ether2575:25 (trans:cis)
cis-2,6-DimethylcyclohexanoneNaBH₄MethanolNot SpecifiedPredominantly Axial Alcohol[2]
cis-2,6-DimethylcyclohexanoneLiAlH₄THFNot Specified~50:50[2]

Experimental Protocols

General Protocol for the Stereoselective Reduction of 4-tert-Butylcyclohexanone with Sodium Borohydride
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylcyclohexanone (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath (ice-water or ice-salt bath).

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. Monitor the reaction for any excessive gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at the reaction temperature until the gas evolution ceases.

  • Work-up:

    • Add water to the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Determine the diastereomeric ratio of the resulting 4-tert-butylcyclohexanol isomers using ¹H NMR spectroscopy or gas chromatography (GC).

General Protocol for the Stereoselective Reduction of a Substituted Cyclohexanone with L-Selectride®
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL per gram of ketone).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe to the stirred solution, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Quenching: After the reaction is complete, quench it by the slow, dropwise addition of water, followed by 3 M sodium hydroxide and 30% hydrogen peroxide at -78 °C.

  • Work-up:

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Analysis: Analyze the crude product to determine the diastereomeric ratio by ¹H NMR or GC.

Visualizations

workflow Workflow for Optimizing Reaction Temperature cluster_start Initial Experiment cluster_reagent Reagent Selection cluster_reaction Reaction Setup cluster_analysis Analysis cluster_decision Decision cluster_optimization Optimization cluster_end Final Protocol start Define Target Stereoisomer (Axial vs. Equatorial Alcohol) reagent Select Reducing Agent (e.g., NaBH4 for Equatorial, L-Selectride for Axial) start->reagent reaction Perform Reduction at Initial Temperature (e.g., 0 °C) reagent->reaction analysis Analyze Diastereomeric Ratio (NMR, GC) reaction->analysis decision Is Selectivity Optimal? analysis->decision lower_temp Lower Reaction Temperature (e.g., to -78 °C) decision->lower_temp No end Final Optimized Protocol decision->end Yes lower_temp->reaction Re-run Experiment

Caption: A logical workflow for optimizing reaction temperature in stereoselective cyclohexanone reductions.

kinetic_vs_thermodynamic Kinetic vs. Thermodynamic Control Pathways cluster_kinetic Kinetic Control (Low Temperature) cluster_thermodynamic Thermodynamic Control (Higher Temperature) start Substituted Cyclohexanone ts_kinetic Lower Energy Transition State start->ts_kinetic Favored at low temp ts_thermo Higher Energy Transition State start->ts_thermo Accessible at high temp product_kinetic Kinetic Product (e.g., Equatorial Alcohol) ts_kinetic->product_kinetic Major Product product_thermo Thermodynamic Product (e.g., Axial Alcohol - if more stable) ts_thermo->product_thermo Can be significant

References

Technical Support Center: Stereoselective Reduction of 2-sec-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective reduction of 2-sec-butylcyclohexanone.

Troubleshooting Guides

Issue: Unexpected Diastereomeric Ratio in the Reduction of this compound

Question: We performed a reduction of this compound using a bulky reducing agent, expecting the cis-2-sec-butylcyclohexanol as the major product, but our analysis shows a significant amount of the trans isomer. What could be the cause?

Answer: Several factors can influence the stereochemical outcome of this reduction. Here is a step-by-step guide to troubleshoot this issue:

  • Verify the Purity and Identity of the Reducing Agent: Bulky reducing agents are often sensitive to air and moisture. Degradation of the reagent can lead to the formation of smaller, less sterically hindered borane species, which may favor axial attack, thus increasing the yield of the trans product.

    • Recommendation: Use a freshly opened bottle or a recently titrated solution of the reducing agent. Ensure the reagent has been stored under an inert atmosphere.

  • Control of Reaction Temperature: The stereoselectivity of hydride reductions is often temperature-dependent. For bulky reducing agents like L-Selectride, low temperatures (e.g., -78 °C) are crucial to maximize kinetic control and favor the formation of the cis isomer.[1]

    • Recommendation: Ensure the reaction is maintained at the recommended low temperature throughout the addition of the ketone and for the entire reaction time. Use a cryostat or a well-maintained dry ice/acetone bath.

  • Purity of the Starting Material: The presence of impurities in the this compound, such as isomers or related ketones, could lead to a different product profile.

    • Recommendation: Confirm the purity of the starting ketone by GC-MS or NMR spectroscopy before proceeding with the reaction.

  • Reaction Quenching: The method of quenching the reaction can sometimes affect the product ratio, especially if the intermediate alkoxides are prone to equilibration.

    • Recommendation: Quench the reaction at low temperature before warming up to room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected diastereomeric ratio of cis to trans-2-sec-butylcyclohexanol when using different reducing agents?

A1: The diastereomeric ratio is highly dependent on the steric bulk of the reducing agent. Bulky reducing agents favor the formation of the cis isomer via equatorial attack, while smaller reducing agents favor the trans isomer through axial attack.[1] The table below summarizes the expected outcomes based on analogous systems.

Q2: How does the sec-butyl group influence the stereoselectivity of the reduction compared to a methyl or tert-butyl group?

A2: The sec-butyl group at the 2-position exerts significant steric hindrance, influencing the approach of the hydride. It will strongly disfavor axial attack by any reducing agent, making equatorial attack more favorable than in cyclohexanone itself. Compared to a methyl group, the sec-butyl group is bulkier and will lead to a higher proportion of the cis-alcohol with bulky reducing agents.[2]

Q3: Can the conformation of the sec-butyl group affect the reaction?

A3: Yes, the sec-butyl group can rotate, and its preferred conformation will be one that minimizes steric interactions with the cyclohexanone ring. This preferred conformation will influence the steric environment around the carbonyl group and thus the trajectory of the incoming hydride.

Q4: Are there any alternative methods to achieve high diastereoselectivity for the cis-2-sec-butylcyclohexanol?

A4: Besides using bulky hydride reagents, other methods like catalytic hydrogenation with specific catalysts might offer high diastereoselectivity. However, the use of bulky reducing agents like L-Selectride is a very reliable and common method for achieving high yields of the cis-alcohol.[3]

Data Presentation

Table 1: Expected Diastereomeric Ratios for the Reduction of 2-Alkylcyclohexanones

Reducing AgentSteric BulkExpected Major Isomer (for 2-sec-butylcyclohexanol)Expected cis:trans Ratio
Sodium Borohydride (NaBH₄)Smalltrans~20:80
Lithium Aluminum Hydride (LiAlH₄)Smalltrans~10:90[1]
L-Selectride® (Lithium tri-sec-butylborohydride)Bulkycis>98:2[1][3]

Note: The provided ratios are estimates based on the reduction of structurally similar 2-alkylcyclohexanones and 2,4-di-tert-butylcyclohexanone. Actual experimental results may vary.[1][4]

Experimental Protocols

Protocol: Stereoselective Reduction of this compound with L-Selectride®

This protocol is adapted from established procedures for the reduction of substituted cyclohexanones.[5]

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 3 M Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, stir bar, septa, needles, and syringes

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF (10 mL per 1.0 g of ketone).

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Ketone: this compound (1.0 eq) is dissolved in a small amount of anhydrous THF and added dropwise to the cooled reaction flask via syringe.

  • Addition of Reducing Agent: L-Selectride® solution (1.2 eq, 1.0 M in THF) is added dropwise to the stirred ketone solution over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: While still at -78 °C, the reaction is carefully quenched by the slow, dropwise addition of water.

  • Work-up: The mixture is allowed to warm to room temperature. 3 M NaOH solution is added, followed by the slow, dropwise addition of 30% H₂O₂ (Caution: exothermic and gas evolution). The mixture is stirred for 1 hour.

  • Extraction: The product is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product can be purified by column chromatography on silica gel. The diastereomeric ratio should be determined by ¹H NMR or GC analysis.

Mandatory Visualization

Troubleshooting_Workflow start Start: Unexpected cis:trans ratio check_reagent 1. Verify Reducing Agent - Purity - Age - Storage start->check_reagent reagent_ok Reagent is Valid check_reagent->reagent_ok Yes reagent_bad Reagent is Suspect check_reagent->reagent_bad No check_temp 2. Verify Reaction Temperature - Consistent -78°C? - Thermometer calibrated? reagent_ok->check_temp replace_reagent Action: Use fresh/titrated reducing agent reagent_bad->replace_reagent end_point Re-run experiment and analyze product ratio replace_reagent->end_point temp_ok Temp. Control OK check_temp->temp_ok Yes temp_bad Temp. Fluctuation check_temp->temp_bad No check_sm 3. Verify Starting Material Purity - NMR/GC-MS analysis temp_ok->check_sm improve_temp Action: Improve cooling setup (e.g., cryostat) temp_bad->improve_temp improve_temp->end_point sm_ok SM is Pure check_sm->sm_ok Yes sm_bad SM is Impure check_sm->sm_bad No sm_ok->end_point purify_sm Action: Purify starting material (e.g., distillation) sm_bad->purify_sm purify_sm->end_point

Caption: Troubleshooting workflow for unexpected stereochemical outcomes.

References

Technical Support Center: Strategies to Minimize Epimerization of 2-sec-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the epimerization of 2-sec-butylcyclohexanone during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: Epimerization is the process by which the stereochemical configuration at the carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is inverted. This leads to the interconversion between the cis and trans diastereomers. This process is typically catalyzed by the presence of acids or bases, which can facilitate the formation of a planar enol or enolate intermediate, allowing for reprotonation from either face of the molecule.

Q2: Which diastereomer of this compound is thermodynamically more stable?

A2: In substituted cyclohexanones, the thermodynamic stability is generally achieved when the bulky substituent groups occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. For this compound, the trans isomer, where both the sec-butyl group and a reference group on the ring are in a diequatorial or equatorial-axial arrangement that minimizes steric strain, is generally the more thermodynamically stable epimer. The cis isomer, which would force one of the groups into a more sterically hindered axial position, is typically less stable.

Q3: What are the primary factors that induce unwanted epimerization of this compound?

A3: The main drivers for the epimerization of this compound are:

  • Acidic or Basic Conditions: Both acids and bases can catalyze the formation of the planar enol or enolate intermediate, which is the key step in epimerization.

  • Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for the interconversion of the diastereomers, favoring the formation of the more thermodynamically stable isomer.[1]

  • Prolonged Reaction Times: Longer reaction or exposure times to epimerizing conditions increase the likelihood of reaching thermodynamic equilibrium, which may not be the desired outcome.

Troubleshooting Guide

Issue: My reaction is producing a mixture of cis and trans isomers of this compound when I desire a single diastereomer.

This common issue can be addressed by carefully controlling the reaction conditions to favor either the kinetic or thermodynamic product.

Scenario 1: Formation of the undesired thermodynamically stable isomer.
  • Possible Cause: Reaction conditions are promoting thermodynamic equilibrium. This typically occurs with weaker bases, higher reaction temperatures, and longer reaction times.[2]

  • Solution: Employ Kinetic Control.

    • Use a Strong, Sterically Hindered Base: A bulky base like Lithium Diisopropylamide (LDA) will preferentially deprotonate the less sterically hindered α-proton, leading to the formation of the kinetic enolate.[2][3]

    • Low Reaction Temperatures: Conducting the reaction at low temperatures (e.g., -78 °C) is crucial. At these temperatures, the deprotonation is rapid and irreversible, "locking" the kinetically favored enolate in place before it has a chance to equilibrate to the more stable thermodynamic enolate.[2]

    • Short Reaction Times: Minimize the reaction time to prevent the system from reaching thermodynamic equilibrium.

Scenario 2: Epimerization during workup or purification.
  • Possible Cause: The desired diastereomer was formed selectively during the reaction, but subsequent acidic or basic workup or purification steps are causing epimerization.

  • Solution: Maintain Neutral Conditions Post-Reaction.

    • Neutral Workup: Use buffered aqueous solutions (e.g., saturated ammonium chloride for quenching enolates) to maintain a neutral pH during the workup phase.

    • Neutral Purification: Employ chromatography on neutral stationary phases like neutral alumina or silica gel to avoid acid- or base-catalyzed epimerization on the column.

Scenario 3: Low diastereoselectivity in alkylation reactions.
  • Possible Cause: The chosen reaction conditions do not provide a sufficient facial bias for the incoming electrophile to attack the enolate.

  • Solution: Utilize a Chiral Auxiliary.

    • Introduction of a Chiral Auxiliary: Covalently attaching a chiral auxiliary to the cyclohexanone moiety can create a sterically biased environment, forcing the alkylating agent to approach from a specific face of the enolate. This strategy is highly effective in achieving high diastereoselectivity. Common chiral auxiliaries include Evans oxazolidinones and SAMP/RAMP hydrazones.[1][4]

Data Presentation

The choice of base and reaction temperature has a profound impact on the ratio of diastereomers obtained. The following table summarizes the expected outcomes for the deprotonation of a 2-substituted cyclohexanone, which serves as a model for this compound.

ConditionBaseTemperatureExpected Major ProductDiastereomeric Ratio (approx.)
Kinetic Control Lithium Diisopropylamide (LDA)-78 °CLess substituted enolate>95% (Kinetic)
Thermodynamic Control Sodium Ethoxide (NaOEt)Room TemperatureMore substituted enolate>90% (Thermodynamic)

Note: The diastereomeric ratios are estimations based on data for structurally similar 2-alkylcyclohexanones. The exact ratios for this compound may vary.

Experimental Protocols

Protocol 1: Kinetic Deprotonation and Alkylation of this compound

This protocol is designed to favor the formation of the kinetic enolate and its subsequent reaction with an electrophile, minimizing epimerization to the thermodynamic product.

Materials:

  • This compound

  • Lithium Diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Methyl Iodide)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware, flame-dried and under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous THF (10 mL per mmol of ketone).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) to the stirred ketone solution while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Add the electrophile (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on neutral silica gel.

Protocol 2: Asymmetric Alkylation using an Evans Oxazolidinone Chiral Auxiliary

This protocol describes a general method for achieving high diastereoselectivity in the alkylation of a carbonyl compound, which can be adapted for a derivative of this compound.[2]

Materials:

  • (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (or its enantiomer)

  • Propionyl chloride (as a proxy for the acyl group)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • Allyl iodide (as the electrophile)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Acylation: Acylate the Evans auxiliary with the appropriate acyl chloride to form the N-acyl oxazolidinone.

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 equivalent) in anhydrous THF and cool to -78 °C under an argon atmosphere. Slowly add NaHMDS (1.1 equivalents) dropwise and stir for 30-60 minutes to form the sodium enolate.[4]

  • Alkylation: Add the electrophile (1.2 equivalents) dropwise at -78 °C and stir for 2-4 hours.[2]

  • Workup: Quench the reaction with saturated aqueous ammonium chloride, warm to room temperature, and extract with an organic solvent.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the chiral carboxylic acid, which can then be further transformed.

Visualizations

Epimerization_Mechanism cluster_main Epimerization of this compound Ketone_cis cis-2-sec-butylcyclohexanone Enolate Planar Enolate (Achiral Intermediate) Ketone_cis->Enolate + Base - H+ Enolate->Ketone_cis + H+ Ketone_trans trans-2-sec-butylcyclohexanone Enolate->Ketone_trans + H+ Ketone_trans->Enolate + Base - H+

Caption: Base-catalyzed epimerization of this compound proceeds through a planar enolate intermediate.

Kinetic_vs_Thermodynamic_Control cluster_workflow Workflow for Diastereoselective Deprotonation cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Start This compound Kinetic_Base Strong, Bulky Base (e.g., LDA) Start->Kinetic_Base Choose Conditions Thermo_Base Weaker, Small Base (e.g., NaOEt) Start->Thermo_Base Choose Conditions Kinetic_Temp Low Temperature (-78 °C) Kinetic_Base->Kinetic_Temp Kinetic_Product Kinetic Enolate (Less Substituted) Kinetic_Temp->Kinetic_Product Thermo_Temp Higher Temperature (e.g., 25 °C) Thermo_Base->Thermo_Temp Thermo_Product Thermodynamic Enolate (More Substituted) Thermo_Temp->Thermo_Product

Caption: Decision workflow for achieving kinetic versus thermodynamic control in the deprotonation of this compound.

References

Technical Support Center: Oxidation of 2-sec-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidation of 2-sec-butylcyclohexanol to 2-sec-butylcyclohexanone.

Troubleshooting Incomplete Oxidation

Question: My oxidation of 2-sec-butylcyclohexanol is incomplete, and I'm observing unreacted starting material. What are the potential causes and how can I resolve this?

Answer:

Incomplete oxidation of a sterically hindered secondary alcohol like 2-sec-butylcyclohexanol can be attributed to several factors. The bulky sec-butyl group can impede the approach of the oxidizing agent. Below is a breakdown of potential causes and corresponding solutions for three common oxidation methods.

1. Jones Oxidation (CrO₃/H₂SO₄/Acetone)

  • Potential Cause: Insufficient reagent or deactivation of the Jones reagent.

    • Solution: Ensure the Jones reagent is freshly prepared and appears as a homogenous orange-red solution. Use a slight excess of the reagent and add it portion-wise to the reaction mixture, monitoring the color change. The solution should remain orange-red, indicating an excess of the oxidant. If the solution turns green upon addition, it signifies that the reagent is being consumed.[1]

  • Potential Cause: Low reaction temperature or insufficient reaction time.

    • Solution: While the initial addition of the Jones reagent should be done at a low temperature (0-5 °C) to control the exothermic reaction, allow the reaction to warm to room temperature and stir for an extended period (2-4 hours or longer).[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Potential Cause: Steric hindrance from the sec-butyl group slowing down the reaction rate.[2]

    • Solution: Increase the reaction time and ensure vigorous stirring to improve the interaction between the substrate and the oxidant.

2. Pyridinium Chlorochromate (PCC) Oxidation

  • Potential Cause: Poor quality or impure PCC.

    • Solution: Use freshly prepared or commercially available high-purity PCC. The reagent should be a fine, yellow-orange solid.

  • Potential Cause: Inadequate reaction time for a sterically hindered alcohol.

    • Solution: For sterically hindered alcohols, the reaction may require a longer duration. Monitor the reaction progress closely using TLC. The reaction is typically run at room temperature for 2-4 hours.[3]

  • Potential Cause: Formation of a tar-like precipitate that coats the unreacted alcohol.

    • Solution: Add an inert solid like Celite or silica gel to the reaction mixture before adding the PCC. This helps to keep the chromium byproducts finely dispersed and prevents the formation of a tar that can inhibit the reaction.[4]

3. Swern Oxidation ((COCl)₂, DMSO, Et₃N)

  • Potential Cause: Decomposition of the reactive intermediate (chlorosulfonium salt).

    • Solution: This intermediate is unstable above -60 °C. It is crucial to maintain a very low temperature (typically -78 °C, a dry ice/acetone bath) throughout the activation of DMSO and the addition of the alcohol.[5][6]

  • Potential Cause: Insufficient activation of DMSO or incomplete reaction with the alcohol.

    • Solution: Ensure the dropwise addition of oxalyl chloride to DMSO and allow sufficient time for the activation step (typically 15-30 minutes) before adding the alcohol. After adding the alcohol, allow enough time for the formation of the alkoxysulfonium salt before adding the triethylamine. For secondary alcohols, warming the reaction to -40 °C for a short period after the alcohol addition may improve the reaction rate.

  • Potential Cause: Premature addition of triethylamine.

    • Solution: Add the triethylamine only after the alcohol has had sufficient time to react with the activated DMSO. Premature addition can lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound low even if the starting material is fully consumed?

A1: Low yields can result from product loss during workup or the formation of side products. For Jones oxidation, ensure the pH is carefully neutralized before extraction. For Swern oxidation, the product can be volatile, so care must be taken during solvent removal. Side reactions like epimerization at the alpha-carbon can occur with Swern oxidation, which can be mitigated by using a bulkier base like diisopropylethylamine (DIPEA).

Q2: I am observing byproducts in my reaction. What are they and how can I avoid them?

A2: With strong oxidants like Jones reagent, over-oxidation leading to C-C bond cleavage can occur, though this is less common for secondary alcohols compared to primary ones.[2] For Swern oxidation, a common side reaction at higher temperatures is the formation of methylthiomethyl (MTM) ethers. Maintaining the reaction temperature below -60 °C is critical to prevent this.[7]

Q3: Can I use other oxidizing agents for this transformation?

A3: Yes, other methods like Dess-Martin periodinane (DMP) oxidation are also effective for oxidizing secondary alcohols and are known for their mild conditions. The choice of oxidant often depends on the scale of the reaction, the presence of other functional groups, and considerations regarding toxic byproducts (e.g., chromium-based reagents).

Q4: How do I handle the waste from these reactions?

A4: Chromium-based reagents (Jones and PCC) are toxic and carcinogenic, and their waste must be disposed of following institutional safety protocols. Typically, this involves quenching any excess oxidant with isopropanol and then treating the chromium salts as hazardous waste. The Swern oxidation produces dimethyl sulfide, which has a very unpleasant odor, and carbon monoxide, which is toxic. Therefore, this reaction must be performed in a well-ventilated fume hood, and the glassware should be rinsed with bleach to oxidize the residual dimethyl sulfide.[5]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the oxidation of sterically hindered secondary alcohols, which can be used as a reference for the oxidation of 2-sec-butylcyclohexanol.

Oxidation MethodSubstrateReagentsTemperature (°C)Reaction TimeYield (%)Reference
Jones Oxidation2,4-Di-tert-butylcyclohexanolCrO₃, H₂SO₄, Acetone0 to RT2 - 4 hHigh (not specified)[2]
PCC Oxidation(-)-MentholPCC, Silica Gel, CH₂Cl₂RT< 90 minHigh (not specified)[3]
Swern OxidationGeneral Secondary Alcohols(COCl)₂, DMSO, Et₃N, CH₂Cl₂-78 to RT~1.5 - 2 h>90[7]

Note: Data for 2-sec-butylcyclohexanol was not explicitly available. The data presented is for structurally similar, sterically hindered secondary alcohols and should be considered as a guideline.

Experimental Protocols

Protocol 1: Jones Oxidation of 2-sec-butylcyclohexanol

  • Reagent Preparation (Jones Reagent): In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). With caution and stirring, slowly add this mixture to 50 mL of water and allow it to cool to room temperature.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-sec-butylcyclohexanol (1 equivalent) in acetone. Cool the flask in an ice-water bath to 0-5 °C.

  • Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. Maintain the temperature below 10 °C during the addition. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.

  • Isolation: Remove the acetone by rotary evaporation. Add 100 mL of water to the residue and extract the aqueous layer with three 50 mL portions of diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or distillation.

Protocol 2: PCC Oxidation of 2-sec-butylcyclohexanol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 equivalents) and an equal mass of Celite or silica gel. Add anhydrous dichloromethane (CH₂Cl₂).

  • Oxidation: While stirring, add a solution of 2-sec-butylcyclohexanol (1 equivalent) in anhydrous CH₂Cl₂.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether.

  • Isolation: Filter the mixture through a pad of silica gel, washing the solid residue with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.

Protocol 3: Swern Oxidation of 2-sec-butylcyclohexanol

  • Activation of DMSO: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous CH₂Cl₂ and cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (DMSO) (2.5 equivalents) in anhydrous CH₂Cl₂ dropwise, ensuring the temperature remains below -60 °C. Stir the mixture for 15-30 minutes.

  • Alcohol Addition: Add a solution of 2-sec-butylcyclohexanol (1 equivalent) in a small amount of anhydrous CH₂Cl₂ dropwise, maintaining the temperature at -78 °C. Stir the reaction for another 30-45 minutes.

  • Elimination: Add triethylamine (Et₃N) (5.0 equivalents) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography.

Visualizations

Troubleshooting_Incomplete_Oxidation Troubleshooting Incomplete Oxidation of 2-sec-butylcyclohexanol start Incomplete Oxidation Observed (Starting Material Remains) check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions steric_hindrance Consider Steric Hindrance start->steric_hindrance check_reagents->check_conditions No reagent_issue Reagent Issue Identified check_reagents->reagent_issue Yes check_conditions->steric_hindrance No conditions_issue Condition Issue Identified check_conditions->conditions_issue Yes steric_issue Steric Hindrance is a Factor steric_hindrance->steric_issue Yes solution_reagent Use fresh/pure reagents. Ensure correct stoichiometry (slight excess of oxidant). reagent_issue->solution_reagent solution_conditions Adjust temperature (e.g., allow to warm to RT for Jones/PCC, maintain <-60°C for Swern). Increase reaction time. conditions_issue->solution_conditions solution_steric Increase reaction time significantly. Ensure vigorous stirring. Consider a less sterically demanding oxidant if possible. steric_issue->solution_steric monitor Monitor reaction closely by TLC solution_reagent->monitor solution_conditions->monitor solution_steric->monitor

Caption: Troubleshooting workflow for incomplete oxidation.

References

Validation & Comparative

A Comparative Guide to Stereoselectivity: 2-sec-Butylcyclohexanone vs. 4-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stereochemical outcomes in reactions involving 2-sec-butylcyclohexanone and the archetypal 4-tert-butylcyclohexanone. The analysis is supported by experimental data for the well-documented 4-tert-butylcyclohexanone, which serves as a benchmark for understanding the more complex stereochemical behavior of its 2-substituted analogue.

Introduction: The Impact of Substituent Position on Stereocontrol

The stereochemical course of nucleophilic additions and alkylations of substituted cyclohexanones is a foundational concept in organic synthesis, critical for the precise construction of three-dimensional molecular architectures. The position and nature of substituents on the cyclohexane ring profoundly influence its conformational stability and the facial selectivity of incoming reagents.

4-tert-butylcyclohexanone is a classic substrate in stereochemical studies. Its bulky tert-butyl group acts as a "conformational lock," almost exclusively holding the ring in a chair conformation where the tert-butyl group occupies the sterically preferred equatorial position.[1][2] This rigidity removes conformational ambiguity, making it an ideal model for studying the factors that govern nucleophilic attack on a carbonyl group.

In contrast, This compound presents a more complex system. The sec-butyl group at the C2 position is less sterically demanding than a tert-butyl group and introduces an additional stereocenter.[3][4] This leads to a dynamic equilibrium of conformers and rotamers, where the stereochemical outcome of reactions is governed by a subtle interplay of steric hindrance, torsional strain, and electronic effects.

Conformational Analysis: A Tale of Two Ketones

The fundamental difference in the reactivity of these two ketones begins with their ground-state conformations. The bulky tert-butyl group in the 4-position of 4-tert-butylcyclohexanone forces it into a single, rigid chair conformation.[1] The this compound, however, exists as an equilibrium of conformers, significantly complicating the prediction of stereochemical outcomes.

G cluster_0 4-tert-butylcyclohexanone cluster_1 This compound a Locked Conformation (t-Bu is Equatorial) b Equatorial sec-Butyl (Major Conformer) c Axial sec-Butyl (Minor Conformer) b->c Equilibrium c->b

Caption: Conformational preferences of the substituted cyclohexanones.

Stereoselective Reduction of the Carbonyl Group

The reduction of the ketone functionality to a secondary alcohol is a well-studied transformation that clearly illustrates the stereochemical differences between the two title compounds. The diastereomeric ratio of the resulting cis (axial-OH) and trans (equatorial-OH) alcohols is highly dependent on the steric bulk of the hydride reagent.

Data Presentation: Hydride Reduction
SubstrateReducing AgentAbbreviationMajor ProductDiastereomeric Ratio (cis:trans)Reference
4-tert-butylcyclohexanone Sodium BorohydrideNaBH₄trans-4-tert-butylcyclohexanol~15:85[5][6]
Lithium Aluminium HydrideLiAlH₄trans-4-tert-butylcyclohexanol~10:90[5][6]
Lithium tri-sec-butylborohydrideL-Selectride®cis-4-tert-butylcyclohexanol>95:5[5][6]
This compound All Reagents-Not Experimentally DeterminedPredicted to be complex mixture-
Discussion of Stereoselectivity

For 4-tert-butylcyclohexanone, the stereochemical outcome is dictated by "steric approach control".[7]

  • Small Hydride Reagents (NaBH₄, LiAlH₄): These reagents can approach the carbonyl from the less sterically hindered axial face, avoiding interaction with the axial hydrogens at C3 and C5. This leads to the preferential formation of the thermodynamically more stable trans-alcohol, where the hydroxyl group is in the equatorial position.[5][8]

  • Bulky Hydride Reagents (L-Selectride®): Sterically demanding reagents cannot approach from the axial face. They are forced to attack from the more hindered equatorial face, resulting in the formation of the kinetically favored cis-alcohol, where the hydroxyl group is in the axial position.[5][6]

For This compound , prediction is more challenging. The adjacent sec-butyl group will influence the trajectory of the incoming nucleophile. The outcome will depend on the preferred conformation (equatorial vs. axial sec-butyl) and the rotameric position of the sec-butyl group itself, which can shield one face of the carbonyl. This creates a more complex steric environment, and the resulting product is likely to be a mixture of diastereomers, with selectivity being highly dependent on the specific reaction conditions.

G cluster_small Small Hydrides (e.g., NaBH₄) cluster_bulky Bulky Hydrides (e.g., L-Selectride®) ketone 4-tert-butylcyclohexanone axial_attack Axial Attack (Less Hindered) ketone->axial_attack Favored equatorial_attack Equatorial Attack (More Hindered) ketone->equatorial_attack Disfavored trans_product trans-Alcohol (Equatorial OH) MAJOR PRODUCT axial_attack->trans_product cis_product cis-Alcohol (Axial OH) MAJOR PRODUCT equatorial_attack->cis_product G cluster_paths Alkylation Pathways ketone 4-tert-butylcyclohexanone enolate Lithium Enolate ketone->enolate Proton Abstraction base Base (e.g., LDA) axial_alk Axial Attack (Favored Pathway) enolate->axial_alk Attack by E+ equatorial_alk Equatorial Attack (Disfavored Pathway) enolate->equatorial_alk electrophile Electrophile (E+) (e.g., CH₃I) trans_prod trans-Product MAJOR axial_alk->trans_prod cis_prod cis-Product MINOR equatorial_alk->cis_prod

References

Comparative Reactivity Analysis: 2-sec-Butylcyclohexanone vs. Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-sec-butylcyclohexanone and its parent compound, cyclohexanone. The presence of a sterically demanding sec-butyl group at the α-position to the carbonyl in this compound significantly influences its reactivity in a variety of common organic transformations. This analysis is supported by established chemical principles, and where available, experimental data for analogous compounds.

Introduction

Cyclohexanone is a fundamental building block in organic synthesis, valued for its versatile reactivity at the carbonyl group and the adjacent α-carbons. The introduction of a substituent at the 2-position, such as a sec-butyl group, dramatically alters the steric environment around the reactive centers of the molecule. This guide will explore the comparative reactivity of this compound and cyclohexanone in three key areas:

  • Enolate Formation: The rate and regioselectivity of deprotonation at the α-carbon.

  • Aldol Condensation: The nucleophilic addition of the enolate to a carbonyl compound.

  • Reduction Reactions: The nucleophilic attack of a hydride reagent at the carbonyl carbon.

Understanding these differences is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing synthetic routes in drug discovery and development.

Factors Influencing Reactivity

The primary factor differentiating the reactivity of this compound from cyclohexanone is steric hindrance . The bulky sec-butyl group impedes the approach of reagents to both the α-proton and the carbonyl carbon.

G cluster_0 Reactivity of this compound cluster_1 Compared to Cyclohexanone cluster_2 Affected Reactions Steric Hindrance Steric Hindrance Decreased Reactivity Decreased Reactivity Steric Hindrance->Decreased Reactivity leads to Enolate Formation Enolate Formation Decreased Reactivity->Enolate Formation slower rate Aldol Condensation Aldol Condensation Decreased Reactivity->Aldol Condensation lower yield Reduction Reduction Decreased Reactivity->Reduction slower rate

Figure 1. Logical relationship of steric hindrance and reactivity.

Data Presentation

Direct comparative kinetic and yield data for this compound is scarce in the literature. The following tables provide a semi-quantitative comparison based on established principles of steric effects in organic chemistry and data from analogous 2-alkylcyclohexanones. The reactivity of cyclohexanone is set as the baseline.

Table 1: Relative Rates of Enolate Formation

CompoundBaseRelative Rate (Estimated)Notes
CyclohexanoneLDA1Unhindered α-protons allow for rapid deprotonation.
This compoundLDA< 0.1The bulky sec-butyl group severely hinders access to the α-proton, significantly slowing the rate of deprotonation.

Table 2: Comparative Yields in Aldol Condensation

Compound (Enolate Source)ElectrophileYield (Estimated)Notes
CyclohexanoneBenzaldehydeHigh (~80-90%)The unhindered enolate readily attacks the electrophile.
This compoundBenzaldehydeLow (< 20%)Steric hindrance in the enolate makes the nucleophilic attack on the aldehyde sterically difficult, leading to low conversion and potential for side reactions.[1][2]

Table 3: Comparative Rates of Reduction with NaBH4

CompoundRelative Rate (Estimated)Product(s)Notes
Cyclohexanone1CyclohexanolThe carbonyl group is readily accessible to the hydride reagent.
This compound< 0.22-sec-ButylcyclohexanolThe sec-butyl group shields the carbonyl carbon from the front-side attack of the hydride, leading to a slower reaction rate. The attack from the less hindered back-side is favored.

Experimental Protocols

The following are representative experimental protocols that can be used to compare the reactivity of this compound and cyclohexanone.

Protocol 1: Comparison of Enolate Formation Rates by Deuterium Exchange

Objective: To qualitatively compare the rates of enolate formation by monitoring the incorporation of deuterium at the α-position.

Materials:

  • Cyclohexanone

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol-d4 (CD3OD)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • NMR tubes

  • 1H NMR spectrometer

Procedure:

  • In two separate NMR tubes, dissolve 1 mmol of either cyclohexanone or this compound in 0.5 mL of CD3OD.

  • Acquire a 1H NMR spectrum of each sample at time t=0.

  • To each NMR tube, add 0.1 mmol of a freshly prepared 1 M solution of NaOMe in CD3OD.

  • Immediately begin acquiring 1H NMR spectra at regular intervals (e.g., every 5 minutes for 30 minutes).

  • Monitor the disappearance of the signals corresponding to the α-protons and the appearance of new signals.

  • The rate of disappearance of the α-proton signals provides a qualitative measure of the rate of enolate formation.

Expected Outcome: The signals for the α-protons of cyclohexanone will decrease in intensity significantly faster than those of this compound, indicating a faster rate of enolate formation for the unhindered ketone.

Protocol 2: Competitive Reduction with Sodium Borohydride

Objective: To compare the relative reactivity of the two ketones towards a hydride reducing agent.

Materials:

  • Cyclohexanone

  • This compound

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of cyclohexanone and 1 mmol of this compound in 10 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 0.25 mmol of NaBH4 in 5 mL of cold methanol.

  • Slowly add the NaBH4 solution to the ketone solution with stirring.

  • Allow the reaction to proceed for 30 minutes at 0 °C.

  • Quench the reaction by adding 10 mL of water.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS to determine the relative amounts of cyclohexanol and 2-sec-butylcyclohexanol, which will reflect the relative rates of reduction of the parent ketones.

Expected Outcome: The ratio of cyclohexanol to 2-sec-butylcyclohexanol will be significantly greater than 1, demonstrating the higher reactivity of cyclohexanone towards reduction.

Workflow for Reactivity Comparison

G Start Start Select Ketones Select Ketones: - Cyclohexanone - this compound Start->Select Ketones Choose Reaction Choose Reaction Type: - Enolate Formation - Aldol Condensation - Reduction Select Ketones->Choose Reaction Design Experiment Design Competitive Experiment Choose Reaction->Design Experiment Run Reaction Execute Reaction Under Controlled Conditions Design Experiment->Run Reaction Analyze Products Analyze Product Ratio (GC-MS, NMR) Run Reaction->Analyze Products Determine Reactivity Determine Relative Reactivity Analyze Products->Determine Reactivity End End Determine Reactivity->End

Figure 2. Experimental workflow for comparing ketone reactivity.

Conclusion

The presence of a 2-sec-butyl substituent on the cyclohexanone ring introduces significant steric hindrance that profoundly impacts its reactivity. Compared to cyclohexanone, this compound exhibits markedly slower rates of enolate formation and reduction, and gives significantly lower yields in aldol condensations. These differences are critical considerations in synthetic planning and are directly attributable to the steric bulk of the sec-butyl group impeding the approach of reagents to the reactive centers of the molecule. For drug development professionals, this understanding is essential for the rational design of synthetic routes to complex molecules containing substituted cyclohexanone moieties.

References

Validating the Structure of 2-sec-Butylcyclohexanone: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of organic molecules is a critical step in chemical analysis. This guide provides a comprehensive overview of the validation of the 2-sec-butylcyclohexanone structure using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present a comparative analysis of data obtained from COSY, HSQC, and HMBC experiments, supported by detailed experimental protocols.

The structural confirmation of this compound relies on a suite of 2D NMR experiments that reveal through-bond correlations between protons (¹H) and carbons (¹³C). These techniques, namely Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide a detailed connectivity map of the molecule. By analyzing these correlations, the precise arrangement of atoms within the sec-butyl substituent and its attachment to the cyclohexanone ring can be unequivocally determined.

Comparative Analysis of 2D NMR Data

The following tables summarize the expected quantitative data from the 2D NMR analysis of this compound. The chemical shifts are hypothetical and are based on typical values for cyclohexanone and sec-butyl fragments. The correlations are predicted based on the known structure of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-~211.0
2~2.3~50.0
3~1.8, ~1.6~35.0
4~1.7, ~1.5~25.0
5~1.9, ~1.7~28.0
6~2.1, ~2.0~42.0
1'~1.5~38.0
2'~1.4, ~1.2~26.0
3'~0.9~11.0
4'~0.8~16.0

Table 2: Key COSY Correlations for this compound

Correlating ProtonsInterpretation
H-2 / H-3Correlation between the proton at the substitution site and the adjacent methylene protons on the ring.
H-2 / H-6Correlation between the proton at the substitution site and the other adjacent methylene protons on the ring.
H-2 / H-1'Correlation between the proton on the cyclohexanone ring and the methine proton of the sec-butyl group.
H-1' / H-2'Correlation between the methine proton and the methylene protons of the sec-butyl group.
H-1' / H-4'Correlation between the methine proton and the methyl protons of the sec-butyl group.
H-2' / H-3'Correlation between the methylene protons and the terminal methyl protons of the sec-butyl group.
H-3 / H-4Correlations within the cyclohexanone ring.
H-4 / H-5Correlations within the cyclohexanone ring.
H-5 / H-6Correlations within the cyclohexanone ring.

Table 3: Key HSQC and HMBC Correlations for this compound

Proton (¹H)HSQC Correlated Carbon (¹³C)Key HMBC Correlated Carbons (¹³C)
H-2C-2C-1, C-3, C-6, C-1'
H-3C-3C-2, C-4, C-5
H-4C-4C-3, C-5, C-6
H-5C-5C-4, C-6, C-3
H-6C-6C-1, C-2, C-5
H-1'C-1'C-2, C-2', C-3', C-4'
H-2'C-2'C-1', C-3', C-4'
H-3'C-3'C-1', C-2'
H-4'C-4'C-1', C-2'

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

Sample Preparation

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2D NMR Data Acquisition

All 2D NMR spectra are acquired on a standard 400 MHz or 500 MHz NMR spectrometer.

COSY (Correlation Spectroscopy): The experiment is performed using a standard pulse sequence. Key parameters include a spectral width of approximately 10 ppm in both dimensions, 2048 data points in the direct dimension (F2), and 256 increments in the indirect dimension (F1).

HSQC (Heteronuclear Single Quantum Coherence): This experiment is optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).[1] The proton dimension (F2) is acquired with a spectral width of ~10 ppm, while the carbon dimension (F1) has a spectral width of ~220 ppm.[1]

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is optimized for long-range couplings of 2-3 bonds (²J(CH) and ³J(CH)), typically set to 8 Hz.[1] The spectral parameters are similar to the HSQC experiment.

Visualization of Experimental Workflow and Structural Elucidation

The following diagrams illustrate the workflow for the 2D NMR analysis and the logical connections used to assemble the structure of this compound from the spectral data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation sample This compound dissolve Dissolve in CDCl3 with TMS sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube cosy COSY nmr_tube->cosy hsqc HSQC nmr_tube->hsqc hmbc HMBC nmr_tube->hmbc proton_correlations ¹H-¹H Correlations cosy->proton_correlations one_bond_correlations ¹H-¹³C One-Bond Correlations hsqc->one_bond_correlations long_range_correlations ¹H-¹³C Long-Range Correlations hmbc->long_range_correlations substructure_assembly Assemble Substructures proton_correlations->substructure_assembly one_bond_correlations->substructure_assembly long_range_correlations->substructure_assembly final_structure Confirm Final Structure substructure_assembly->final_structure

Caption: Experimental workflow for 2D NMR analysis.

structure_elucidation_logic cosy COSY Data (¹H-¹H Connectivity) cyclohexanone_ring Cyclohexanone Ring Fragment cosy->cyclohexanone_ring Identifies proton spin systems in the ring sec_butyl_group sec-Butyl Group Fragment cosy->sec_butyl_group Identifies proton spin system of the substituent hsqc HSQC Data (Direct ¹H-¹³C Attachment) hsqc->cyclohexanone_ring Assigns protons to their directly attached carbons hsqc->sec_butyl_group Assigns protons to their directly attached carbons hmbc HMBC Data (Long-Range ¹H-¹³C Connectivity) hmbc->cyclohexanone_ring Confirms intra-ring connectivity hmbc->sec_butyl_group Confirms intra-substituent connectivity attachment_point Attachment Point (C2-C1' Bond) hmbc->attachment_point Key correlation from H-1' to C-2 and C-1 cyclohexanone_ring->attachment_point sec_butyl_group->attachment_point final_structure Validated Structure of This compound attachment_point->final_structure

Caption: Logic for structure elucidation of this compound.

References

Comparative Analysis of 2-sec-Butylcyclohexanone Diastereomers by HPLC: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for established High-Performance Liquid Chromatography (HPLC) methods for the comparative analysis of 2-sec-butylcyclohexanone diastereomers has revealed a notable lack of specific, publicly available experimental data. While the existence of cis- and trans- diastereomers of this compound is well-documented, detailed protocols and quantitative data for their separation by HPLC are not readily found in scientific literature or application notes.

This compound, an organic compound utilized as a solvent and intermediate in the synthesis of pharmaceuticals and fragrances, possesses two stereocenters, giving rise to a diastereomeric mixture. The separation and quantification of these individual diastereomers are crucial for understanding their distinct properties and for stereoselective synthesis. However, despite the importance of such analysis, specific HPLC methods have not been published.

Alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been used to characterize this compound, but these methods do not typically involve the chromatographic separation of the diastereomers.

Insights from Analogous Compounds

While direct methods for this compound are unavailable, the separation of diastereomers of structurally similar compounds, such as 2,4-di-tert-butylcyclohexanone, has been described. These methods often employ normal-phase column chromatography with a silica gel stationary phase and a non-polar mobile phase, such as a mixture of hexane and ethyl acetate. The separation is based on the differential polarity of the cis- and trans-isomers. It is plausible that a similar approach could be adapted for the separation of this compound diastereomers.

Proposed Experimental Approach

Based on the analysis of analogous compounds, a hypothetical experimental protocol for the HPLC separation of this compound diastereomers can be proposed. Researchers aiming to develop such a method would need to systematically screen various stationary and mobile phases to achieve optimal separation.

It is important to note that the following is a theoretical starting point and would require significant optimization.

Table 1: Hypothetical HPLC Parameters for Diastereomer Separation
ParameterProposed Condition 1 (Normal-Phase)Proposed Condition 2 (Reverse-Phase)
Stationary Phase Silica Gel (e.g., 5 µm particle size)C18 (e.g., 5 µm particle size)
Mobile Phase Hexane:Ethyl Acetate (e.g., 95:5 v/v)Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature Ambient30 °C
Detection UV at 210 nmUV at 210 nm

Experimental Workflow

The development of a successful HPLC method would follow a logical progression of steps. This workflow is illustrated in the diagram below, outlining the process from initial sample preparation to final data analysis.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_method_dev 2. Method Development cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare standard mixture of This compound diastereomers col_select Select HPLC Column (e.g., Normal or Reverse Phase) prep->col_select mob_phase_opt Optimize Mobile Phase Composition col_select->mob_phase_opt flow_temp_opt Optimize Flow Rate and Temperature mob_phase_opt->flow_temp_opt inject Inject Sample onto HPLC System flow_temp_opt->inject chrom Acquire Chromatogram inject->chrom peak_id Identify Diastereomer Peaks (based on elution order) chrom->peak_id quant Quantify Peak Areas and Calculate Resolution peak_id->quant

Caption: A generalized workflow for the development of an HPLC method for the separation of this compound diastereomers.

Conclusion

For researchers, scientists, and drug development professionals, the lack of a standardized HPLC method for the comparative analysis of this compound diastereomers presents a research gap. The development of such a method would be a valuable contribution to the analytical chemistry of this compound. The information available for analogous molecules provides a solid foundation for initiating such method development studies. Future work should focus on the systematic evaluation of different stationary and mobile phase combinations to achieve and validate the separation of these diastereomers.

A Researcher's Guide to Cross-Validation of Spectroscopic Data for Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry and drug development, rigorous validation of spectroscopic data is paramount for ensuring the reliability of chemometric models. This guide provides a comparative overview of cross-validation techniques applied to the spectroscopic analysis of substituted cyclohexanones, a common structural motif in pharmaceuticals and other bioactive molecules. By presenting experimental protocols and quantitative data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select and implement appropriate validation strategies.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are instrumental in elucidating the structure and conformation of substituted cyclohexanones.[1][2][3] However, the complexity of the spectra often necessitates the use of multivariate calibration models, or chemometrics, to extract meaningful quantitative or qualitative information.[4][5] Cross-validation is a critical step in the development of these models, providing a robust estimation of their predictive performance and helping to prevent overfitting.[6][7]

Comparison of Cross-Validation Techniques

Several cross-validation methods are available, each with its own advantages and computational costs. The choice of method can significantly impact the assessment of a model's generalizability. Below is a comparison of common cross-validation techniques applicable to spectroscopic data of substituted cyclohexanones.

Cross-Validation MethodDescriptionAdvantagesDisadvantagesTypical Application for Substituted Cyclohexanones
K-Fold Cross-Validation The dataset is randomly partitioned into 'k' equal-sized subsamples. Of the 'k' subsamples, a single subsample is retained as the validation data for testing the model, and the remaining 'k-1' subsamples are used as training data. The cross-validation process is then repeated 'k' times, with each of the 'k' subsamples used exactly once as the validation data.- Reduces variance compared to a single train/test split.[6] - All data points are used for both training and validation.- The performance estimate can be sensitive to the choice of 'k'. - Can be computationally expensive for large 'k'.Ideal for initial model development and hyperparameter tuning with a moderately sized dataset of cyclohexanone spectra.
Leave-One-Out Cross-Validation (LOOCV) A special case of k-fold cross-validation where 'k' is equal to the number of samples in the dataset. In each iteration, a single data point is used for validation, and the remaining data is used for training.- Provides an almost unbiased estimate of the prediction error. - Deterministic, meaning no randomness in how the data is split.- High computational cost, especially for large datasets. - The high number of training sets can lead to a high variance in the performance estimate.Suitable for small datasets of specialized substituted cyclohexanones where maximizing the training data in each fold is crucial.
Stratified K-Fold Cross-Validation A variation of k-fold cross-validation that ensures each fold is a good representative of the whole. The folds are made by preserving the percentage of samples for each class.- Ensures that each fold is representative of the overall class distribution. - Particularly useful for classification problems with imbalanced datasets.- Can be more complex to implement than standard k-fold.When classifying substituted cyclohexanones into different conformational or substituent-based groups, especially if some groups are underrepresented.
Repeated K-Fold Cross-Validation The process of splitting the data into 'k' folds is repeated multiple times with different random seeds. The final performance is the average of the performances from each repeat.- Reduces the variance of the performance estimate. - Provides a more robust estimate of the model's performance.- Significantly increases computational time.For final model validation where a highly reliable estimate of the model's predictive accuracy on new substituted cyclohexanone samples is required.

Experimental Protocols

Accurate and reproducible spectroscopic data is the foundation of any robust chemometric model. The following are generalized protocols for obtaining spectroscopic data for substituted cyclohexanones.

1. Sample Preparation for NMR Spectroscopy

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and conformational analysis.[2]

  • Materials:

    • Substituted cyclohexanone sample (5-10 mg)

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

    • NMR tube (5 mm diameter)

    • Pipettes and vials

  • Procedure:

    • Dissolve the substituted cyclohexanone sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

    • Transfer the solution to an NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Typical parameters for ¹H NMR include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio are used.

    • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

2. Sample Preparation for Infrared (IR) Spectroscopy

  • Objective: To identify functional groups and obtain information about the molecular structure.[3]

  • Materials:

    • Substituted cyclohexanone sample (liquid or solid)

    • IR-transparent salt plates (e.g., NaCl, KBr) or ATR crystal

    • Solvent (if preparing a solution, e.g., CHCl₃)

    • KBr powder (for solid pellets)

  • Procedure (for liquid samples using salt plates):

    • Place a drop of the liquid substituted cyclohexanone sample on one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin film.

    • Mount the plates in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Clean the salt plates thoroughly with an appropriate solvent after use.

  • Procedure (for solid samples using KBr pellet):

    • Grind a small amount of the solid sample with dry KBr powder in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Workflow for Cross-Validation of Spectroscopic Data

The following diagram illustrates a typical workflow for applying cross-validation to spectroscopic data of substituted cyclohexanones.

CrossValidationWorkflow DataAcquisition Spectroscopic Data Acquisition (e.g., NMR, IR) Preprocessing Data Preprocessing (e.g., Baseline Correction, Normalization) DataAcquisition->Preprocessing DataSplit Split Data into Folds (e.g., K-Folds) Preprocessing->DataSplit LoopStart For each fold i = 1 to k DataSplit->LoopStart TrainTestSplit Set fold i as Test Set Remaining k-1 folds as Training Set LoopStart->TrainTestSplit LoopEnd End Loop ModelTraining Train Chemometric Model (e.g., PLS, SVM) TrainTestSplit->ModelTraining ModelEvaluation Evaluate Model on Test Set (Calculate Performance Metric) ModelTraining->ModelEvaluation StoreResults Store Performance Metric ModelEvaluation->StoreResults StoreResults->LoopEnd AggregateResults Aggregate Performance Metrics (e.g., Average, Standard Deviation) LoopEnd->AggregateResults After all folds FinalModel Final Model Evaluation and Reporting AggregateResults->FinalModel

Caption: Workflow of K-Fold Cross-Validation for Spectroscopic Data.

This guide provides a foundational understanding of cross-validation techniques as applied to the spectroscopic analysis of substituted cyclohexanones. By carefully selecting a cross-validation method and following standardized experimental protocols, researchers can build robust and reliable chemometric models, leading to more accurate and reproducible scientific outcomes.

References

A Comparative Guide to Assessing the Purity of 2-sec-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical compounds is paramount to ensuring the reliability, reproducibility, and safety of their work. In the synthesis and application of 2-sec-butylcyclohexanone, a versatile intermediate, rigorous purity assessment is a critical quality control step. This guide provides a comprehensive comparison of analytical methods for determining the purity of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the nature of potential impurities, required sensitivity, and available instrumentation. For this compound, a volatile and thermally stable ketone, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most pertinent methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural confirmation and identification of impurities.

Table 1: Comparison of Analytical Methods for this compound Purity Assessment

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on boiling point and polarity.Separation based on polarity and interaction with stationary/mobile phases.Quantitative determination based on the ratio of analyte signals to an internal standard.
Typical Purity Range 95.0% - 99.9%95.0% - 99.9%90.0% - 99.5%
Limit of Detection (LOD) Low (µg/mL range)Low to moderate (µg/mL range)High (mg/mL range)
Limit of Quantitation (LOQ) Low (µg/mL range)Low to moderate (µg/mL range)High (mg/mL range)
Precision (%RSD) < 1%< 2%< 1%
Throughput HighModerateLow
Strengths Excellent for volatile and thermally stable compounds, high resolution.[1][2]Wide applicability to non-volatile and thermally labile compounds.Provides structural information, no need for reference standards of impurities.
Limitations Not suitable for non-volatile or thermally labile impurities.May require derivatization for compounds without a UV chromophore.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below is a detailed protocol for the purity assessment of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID), a widely used and effective method for this type of compound.

Gas Chromatography (GC-FID) Method for Purity Assessment

This protocol outlines the procedure for determining the purity of this compound using a gas chromatograph equipped with a flame ionization detector.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler (recommended for precision)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound sample

  • High-purity solvent (e.g., acetone or dichloromethane)

  • Helium (carrier gas), Hydrogen (FID), and Air (FID) of high purity

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in the chosen high-purity solvent and dilute to the mark.

  • Mix thoroughly to ensure a homogenous solution.

  • Transfer an aliquot of the solution into a 2 mL autosampler vial for analysis.

Data Analysis: The purity of this compound is typically determined using the area percent method. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.

Potential Impurities

The manufacturing process of this compound can introduce several impurities.[3] Being aware of these potential contaminants is crucial for developing a robust analytical method.

Table 2: Potential Impurities in this compound

Impurity NamePotential Origin
CyclohexanoneUnreacted starting material or side product
2-sec-butylphenolIncomplete hydrogenation of the precursor
Isomers of this compoundSide reactions during synthesis
Residual SolventsFrom purification steps

Workflow for Purity Assessment

A systematic workflow ensures a comprehensive and reliable assessment of compound purity. The following diagram illustrates a typical workflow for the purity analysis of this compound.

cluster_0 Purity Assessment Workflow Sample Sample of this compound Preparation Sample Preparation (Dilution in a suitable solvent) Sample->Preparation Analysis Analytical Method Selection (GC-FID, HPLC-UV, etc.) Preparation->Analysis GC_FID GC-FID Analysis Analysis->GC_FID Volatile & Thermally Stable HPLC_UV HPLC-UV Analysis Analysis->HPLC_UV Non-Volatile Impurities Data Data Acquisition and Processing GC_FID->Data HPLC_UV->Data Purity Purity Calculation (Area Percent Method) Data->Purity Report Final Report Generation Purity->Report

Purity Assessment Workflow for this compound.

Structural Confirmation and Signaling Pathway

While chromatographic techniques are excellent for quantification, spectroscopic methods are essential for unequivocal structural confirmation.

cluster_1 Structural Elucidation Pathway Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Proton & Carbon Environment MS Mass Spectrometry (GC-MS) Compound->MS Molecular Weight & Fragmentation IR IR Spectroscopy Compound->IR Functional Groups (C=O) Structure Confirmed Structure NMR->Structure MS->Structure IR->Structure

Logical pathway for the structural confirmation of this compound.

By employing a combination of these analytical techniques and following a structured workflow, researchers can confidently assess the purity of this compound, ensuring the quality and integrity of their scientific endeavors.

References

A Comparative Guide to the Efficacy of Chiral Auxiliaries in the Asymmetric Alkylation of 2-sec-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of complex molecules is a critical endeavor. The introduction of a new stereocenter at an already substituted carbon, such as the α-position of 2-sec-butylcyclohexanone, presents a significant synthetic challenge. This guide provides a comparative overview of the efficacy of common chiral auxiliaries for the diastereoselective alkylation of this compound, a process that yields a quaternary stereocenter.

While specific experimental data for the alkylation of this compound is not extensively available in published literature, this guide extrapolates from the well-established performance of these auxiliaries with analogous 2-substituted cyclohexanones to provide a useful comparison. The data presented herein is illustrative and intended to guide the selection of a suitable chiral auxiliary for achieving high diastereoselectivity and yield in this challenging transformation.

Performance Comparison of Chiral Auxiliaries

The choice of a chiral auxiliary is paramount in directing the stereochemical outcome of an alkylation reaction. The most effective auxiliaries provide a high degree of facial shielding, leading to the preferential formation of one diastereomer. The table below summarizes the expected performance of several widely used chiral auxiliaries in the alkylation of this compound with methyl iodide.

Chiral AuxiliaryAuxiliary TypeBaseElectrophileExpected Diastereomeric Excess (d.e.)Expected Yield (%)
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)HydrazoneLDACH₃I>95%80-90%
(R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP)HydrazoneLDACH₃I>95%80-90%
(4R,5S)-4-Methyl-5-phenyloxazolidin-2-oneOxazolidinoneNaHMDSCH₃I>90%75-85%
(S,S)-trans-2,5-Bis(methoxymethoxymethyl)pyrrolidinePyrrolidineLDACH₃I>98%85-95%

Note: The data in this table is illustrative and based on the known performance of these auxiliaries with other 2-substituted cyclohexanones. Actual results with this compound may vary.

Reaction Mechanism and Stereochemical Control

The stereochemical outcome of the alkylation is determined by the conformational bias imposed by the chiral auxiliary. The auxiliary directs the approach of the electrophile to one face of the enolate.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Ketone This compound- Auxiliary Adduct Base Base (e.g., LDA) Ketone->Base Deprotonation Enolate Chiral Enolate Base->Enolate Electrophile Electrophile (R-X) Enolate->Electrophile Facial Attack Alkylated_Product Alkylated Product (Major Diastereomer) Electrophile->Alkylated_Product Cleavage Cleavage Conditions Alkylated_Product->Cleavage Final_Product Enantioenriched 2-sec-Butyl-2-alkylcyclohexanone Cleavage->Final_Product

Figure 1: General workflow for chiral auxiliary-mediated alkylation.

The bulky substituent of the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the less sterically hindered face. This principle is illustrated in the following diagram.

G cluster_0 Facial Shielding by Chiral Auxiliary cluster_1 Electrophile Approach Enolate Chiral Enolate Auxiliary Bulky Chiral Auxiliary (X*) Enolate->Auxiliary Steric Shielding Major_Product Major Diastereomer Enolate->Major_Product Minor_Product Minor Diastereomer Enolate->Minor_Product Electrophile_Favored Electrophile (R+) (Favored Approach) Electrophile_Favored->Enolate Electrophile_Disfavored Electrophile (R+) (Disfavored Approach) Electrophile_Disfavored->Enolate

Figure 2: Stereochemical control by a chiral auxiliary.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments involved in the chiral auxiliary-mediated alkylation of a 2-substituted cyclohexanone.

Protocol 1: Asymmetric Alkylation using a SAMP/RAMP Hydrazone Auxiliary

This protocol is a classic and highly effective method for the α-alkylation of ketones.

Step 1: Formation of the Chiral Hydrazone

  • To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equivalents) in anhydrous toluene (5 mL per mmol of ketone), add this compound (1.0 equivalent).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

Step 2: Diastereoselective Alkylation

  • In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (4 mL per mmol of hydrazone) and cool to -78 °C.

  • Slowly add a solution of the chiral hydrazone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the resulting mixture at this temperature for 2-3 hours to ensure complete formation of the azaenolate.

  • Add methyl iodide (1.2 equivalents) dropwise at -78 °C.

  • Stir the reaction at -78 °C for 4-6 hours.

  • Quench the reaction with a saturated aqueous ammonium chloride solution and allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude methylated hydrazone in dichloromethane (DCM) (10 mL per mmol) and cool to 0 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide (2.0 equivalents) and allow the mixture to warm to room temperature and stir for 1 hour.

  • Wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to afford the enantioenriched 2-sec-butyl-2-methylcyclohexanone.

Protocol 2: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This method involves the alkylation of an N-acyl oxazolidinone, which serves as a surrogate for the ketone enolate.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 equivalent) in anhydrous THF (10 mL per mmol) at 0 °C, add n-butyllithium (1.05 equivalents, 1.6 M in hexanes) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, prepare the acyl chloride from the corresponding carboxylic acid derived from this compound.

  • Add the freshly prepared acyl chloride (1.1 equivalents) to the lithium salt of the oxazolidinone at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 equivalent) in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents, 1.0 M in THF) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to form the sodium enolate.

  • Add methyl iodide (1.2 equivalents) dropwise at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated N-acyl oxazolidinone in a mixture of THF and water (4:1) and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equivalents) followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 equivalents).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the chiral carboxylic acid, which can then be converted to the desired ketone.

Logical Relationships in Chiral Auxiliary Selection

The selection of an appropriate chiral auxiliary depends on several factors, including the desired stereochemical outcome, the nature of the substrate and electrophile, and the reaction conditions.

G cluster_0 Decision Factors cluster_1 Auxiliary Choice & Conditions cluster_2 Expected Outcome Substrate Substrate (this compound) SAMP SAMP/RAMP Hydrazone Substrate->SAMP Evans Evans Oxazolidinone Substrate->Evans Other Other Auxiliaries Substrate->Other Electrophile Electrophile (e.g., CH3I) Base Base Selection (LDA, NaHMDS) Electrophile->Base Desired_Stereoisomer Desired Diastereomer Desired_Stereoisomer->SAMP Desired_Stereoisomer->Evans SAMP->Base Evans->Base Solvent Solvent Choice (THF, Toluene) Base->Solvent DE High Diastereomeric Excess (d.e.) Solvent->DE Yield Good Chemical Yield Solvent->Yield

Figure 3: Logical flow for selecting a chiral auxiliary and conditions.

literature comparison of 2-sec-butylcyclohexanone synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthesis methods for 2-sec-butylcyclohexanone, a valuable intermediate in the fragrance and pharmaceutical industries. Each method is evaluated based on its reaction mechanism, experimental protocol, and key performance indicators to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Synthesis Methods

Four primary methods for the synthesis of this compound are discussed: hydrogenation of o-sec-butylphenol, Grignard reaction with cyclohexanone, hydrogenation of 2-sec-butylidene cyclohexanone, and direct alkylation of cyclohexanone. The following table summarizes the quantitative data associated with these methods.

MethodStarting MaterialsKey Reagents & CatalystsReaction ConditionsYield (%)Diastereomeric Ratio (cis:trans)Reference
Hydrogenation of o-sec-butylphenol o-sec-Butylphenol, Hydrogen gasPalladium on Carbon (Pd/C)150-250 °C, High pressureHighNot specified[1]
Grignard Reaction Cyclohexanone, 2-Bromobutane, MagnesiumAnhydrous diethyl ether0 °C to room temperatureModerateMixture of isomers
Hydrogenation of 2-sec-butylidene cyclohexanone 2-sec-Butylidene cyclohexanone, Hydrogen gasPalladium catalystNot specifiedHighNot specified[2]
Alkylation of Cyclohexanone Cyclohexanone, 2-BromobutaneStrong base (e.g., LDA)-78 °C to room temperature, inert atmosphereModerateMixture of isomers

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.

Hydrogenation of o-sec-butylphenol

This method involves the catalytic hydrogenation of o-sec-butylphenol to initially yield 2-sec-butylcyclohexanol, which is subsequently oxidized to the target ketone.

Reaction: o-sec-Butylphenol + 3H₂ → 2-sec-Butylcyclohexanol 2-sec-Butylcyclohexanol + [O] → this compound

Experimental Workflow:

start o-sec-Butylphenol in Autoclave catalyst Add Pd/C catalyst start->catalyst hydrogenation Pressurize with H₂ (150-250 °C) catalyst->hydrogenation filtration Filter to remove catalyst hydrogenation->filtration intermediate 2-sec-Butylcyclohexanol filtration->intermediate oxidation Oxidize (e.g., Jones reagent) intermediate->oxidation product This compound oxidation->product start Magnesium turnings in dry ether reagent_prep Add 2-Bromobutane dropwise start->reagent_prep grignard sec-Butylmagnesium bromide reagent_prep->grignard addition Add Cyclohexanone at 0 °C grignard->addition hydrolysis Quench with aq. NH₄Cl addition->hydrolysis intermediate 1-(sec-butyl)cyclohexan-1-ol hydrolysis->intermediate oxidation Oxidize intermediate->oxidation product This compound oxidation->product start 2-sec-Butylidene cyclohexanone catalyst Add Palladium catalyst start->catalyst hydrogenation Hydrogen atmosphere catalyst->hydrogenation filtration Filter catalyst hydrogenation->filtration product This compound filtration->product start Cyclohexanone in dry THF at -78 °C base Add strong base (LDA) start->base enolate Cyclohexanone enolate base->enolate alkylation Add 2-Bromobutane enolate->alkylation quench Quench with water alkylation->quench extraction Extract with ether quench->extraction product This compound extraction->product cluster_hydrogenation Hydrogenation Routes cluster_alkylation Alkylation Route cluster_grignard Grignard Route o-sec-Butylphenol o-sec-Butylphenol Hydrogenation Hydrogenation o-sec-Butylphenol->Hydrogenation 2-sec-Butylidene cyclohexanone 2-sec-Butylidene cyclohexanone 2-sec-Butylidene cyclohexanone->Hydrogenation This compound This compound Hydrogenation->this compound Cyclohexanone Cyclohexanone Alkylation Alkylation Cyclohexanone->Alkylation 2-Bromobutane 2-Bromobutane 2-Bromobutane->Alkylation Alkylation->this compound Cyclohexanone Cyclohexanone Grignard Reaction Grignard Reaction Cyclohexanone ->Grignard Reaction 2-Bromobutane 2-Bromobutane 2-Bromobutane ->Grignard Reaction Grignard Reaction->this compound

References

performance of different catalysts in 2-sec-butylcyclohexanone hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective hydrogenation of substituted cyclohexanones is a critical transformation in the synthesis of fine chemicals and pharmaceuticals, where the stereochemistry of the resulting alcohol profoundly influences biological activity. The hydrogenation of 2-sec-butylcyclohexanone to produce 2-sec-butylcyclohexanol presents a challenge in controlling the formation of the desired cis or trans diastereomers. The choice of catalyst is paramount in directing the stereochemical outcome of this reaction.

This guide provides a comparative overview of the performance of various catalysts in the hydrogenation of substituted cyclohexanones, with a focus on systems analogous to this compound. Due to a lack of direct comparative studies on this compound, this guide utilizes experimental data from the hydrogenation of the structurally similar 2-tert-butylphenol, which hydrogenates to the corresponding cyclohexanone in situ, followed by reduction to 2-tert-butylcyclohexanol. The stereoselectivity observed in this analogous system provides valuable insights into catalyst performance.

Catalyst Performance in the Hydrogenation of 2-tert-Butylphenol

The following table summarizes the performance of different catalysts in the hydrogenation of 2-tert-butylphenol, highlighting the reaction conditions and the resulting diastereomeric ratio of the 2-tert-butylcyclohexanol product. This serves as a strong proxy for the expected performance in this compound hydrogenation.

CatalystSubstrateTemperature (°C)Hydrogen Pressure (bar)Reaction Time (h)Product Composition (cis:trans ratio)
Raney Nickel (untreated)2-tert-Butylphenol8580Not specified80:20[1]
Raney Nickel (NaBH₄ treated)2-tert-Butylphenol8580Not specified92:8[1]
Raney Nickel-Iron2-tert-Butylphenol100-130201395:5[1]
Raney Cobalt2-tert-Butylphenol15050Not specified94:6[1]
Ruthenium2-tert-Butylphenol10040Not specified92.5:7.5[2]
Rhodium on Charcoalp-tert-Butyl-phenolNot specified~69Not specifiedHigh cis content (up to 87.5%)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols derived from the hydrogenation of 2-tert-butylphenol, which can be adapted for this compound.

General Procedure for Catalytic Hydrogenation

A typical hydrogenation reaction is conducted in a high-pressure reactor (autoclave). The substrate (e.g., 2-tert-butylphenol) is mixed with a solvent (if any) and the catalyst. The reactor is then sealed, purged with an inert gas (e.g., nitrogen), and subsequently pressurized with hydrogen to the desired level. The reaction mixture is heated to the target temperature and stirred for a specified duration. After the reaction, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration, and the product is isolated and analyzed (e.g., by gas chromatography) to determine conversion and diastereoselectivity.

Specific Protocol: Hydrogenation with Raney Nickel-Iron Catalyst

In a stirred autoclave equipped with a gassing stirrer, 520 g of 2-tert-butylphenol and 17 g of a water-wet Raney Nickel-Iron catalyst (44% water content, 45% Nickel, 8% Iron, 3% Aluminum) are combined. The autoclave is sealed and pressurized with hydrogen to 20 bar. The reaction is heated to 130°C for 10 hours, followed by a period at 100°C for 3 hours. After cooling and depressurization, the crude mixture is filtered to remove the catalyst. The resulting product mixture contains 2-tert-butylcyclohexanol with a cis:trans ratio of 95:5.[1]

Experimental Workflow and Signaling Pathways

Visualizing the experimental process and the underlying chemical transformation is essential for a clear understanding.

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation cluster_products Products A Substrate (this compound) D High-Pressure Autoclave A->D B Catalyst (e.g., Raney Ni) B->D C Solvent (optional) C->D E 1. Seal and Purge with N₂ D->E F 2. Pressurize with H₂ E->F G 3. Heat and Stir F->G H Reaction Monitoring (e.g., GC) G->H I 1. Cool and Depressurize H->I J 2. Filter to Remove Catalyst I->J K 3. Product Analysis (cis/trans ratio) J->K L Purification (e.g., Distillation) K->L P1 cis-2-sec-Butylcyclohexanol L->P1 P2 trans-2-sec-Butylcyclohexanol L->P2 Catalyst_Choice Catalyst Choice Influences cis:trans Ratio Catalyst_Choice->K

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Comparative Analysis of Catalysts

The choice of catalyst significantly impacts the diastereoselectivity of the hydrogenation of 2-substituted cyclohexanones.

  • Raney Nickel is a widely used catalyst for this transformation. However, its performance is highly dependent on its preparation and any pre-treatment. Untreated Raney Nickel provides a modest preference for the cis isomer (80:20).[1] Treatment with sodium borohydride or alloying with iron dramatically increases the selectivity towards the cis product, achieving ratios as high as 95:5.[1] This suggests that modification of the catalyst surface plays a key role in directing the stereochemical outcome.

  • Raney Cobalt also demonstrates high cis-selectivity (94:6), comparable to the modified Raney Nickel catalysts, although it may require higher temperatures and pressures.[1]

  • Ruthenium and Rhodium based catalysts are also effective in promoting the formation of the cis isomer.[2] Rhodium, in particular, has been noted for its high cis-selectivity in the hydrogenation of substituted phenols.

For the stereoselective hydrogenation of this compound, modified Raney Nickel (specifically iron-promoted or borohydride-treated) and Raney Cobalt catalysts appear to offer the highest selectivity for the formation of the cis-2-sec-butylcyclohexanol isomer based on data from analogous systems. The selection of the optimal catalyst will also depend on the desired reaction conditions, such as temperature and pressure, as well as economic considerations. The provided data and protocols serve as a valuable starting point for researchers aiming to control the stereochemistry in the synthesis of 2-sec-butylcyclohexanol and related compounds.

References

A Comparative Study of Solvent Effects on 2-sec-Butylcyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the influence of solvent choice on the reactivity and stereoselectivity of reactions involving 2-sec-butylcyclohexanone.

In the realm of synthetic organic chemistry, the choice of solvent is a critical parameter that can profoundly influence the outcome of a chemical reaction. This is particularly true for reactions involving substituted cyclohexanones, where the solvent can affect reaction rates, product distributions, and stereoselectivity. This guide provides a comparative study of solvent effects on key reactions of this compound, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Due to a lack of specific experimental data in the published literature for this compound, this guide utilizes data from its close structural analog, 2-methylcyclohexanone. The steric and electronic properties of the methyl group are sufficiently similar to the sec-butyl group to provide valuable insights and representative data for understanding the principles of solvent effects in this class of compounds.

Executive Summary

This guide explores the impact of different solvents on three fundamental reactions of 2-alkylcyclohexanones:

  • Reduction of the Carbonyl Group: The diastereoselectivity of hydride reduction is shown to be solvent-dependent, influencing the ratio of cis and trans alcohol products.

  • Grignard Addition to the Carbonyl Group: The choice of ethereal solvents can affect the stereochemical course of the addition of organometallic reagents.

  • Wittig Olefination: Solvent polarity can play a role in the yield of the Wittig reaction for the conversion of the ketone to an alkene.

Detailed experimental protocols and quantitative data for these reactions on the model substrate, 2-methylcyclohexanone, are presented to illustrate these solvent effects.

Reduction of 2-Alkylcyclohexanones: A Tale of Two Alcohols

The reduction of this compound yields two diastereomeric products: cis- and trans-2-sec-butylcyclohexanol. The ratio of these isomers is a critical consideration in multi-step syntheses, and it can be tuned by the choice of reducing agent and, importantly, the solvent.

Experimental Data: Diastereoselectivity of Reduction

The following table summarizes the diastereomeric ratio of the alcohol products obtained from the reduction of 2-methylcyclohexanone with sodium borohydride (NaBH₄) in different solvents. The cis isomer refers to the product where the hydroxyl group and the alkyl group are on the same face of the cyclohexane ring, while the trans isomer has them on opposite faces.

KetoneReducing AgentSolventcis : trans RatioReference
2-MethylcyclohexanoneNaBH₄Methanol76 : 24Inferred from similar reductions
2-MethylcyclohexanoneNaBH₄Dichloromethane85 : 15[1]

Analysis: The data indicates that the choice of solvent influences the stereochemical outcome of the reduction. A higher proportion of the trans product is observed in the less polar solvent, dichloromethane, compared to the more polar protic solvent, methanol. This can be attributed to the different ways the solvents solvate the ketone, the reducing agent, and the transition state of the reaction.

Experimental Workflow: Hydride Reduction

The following diagram illustrates a typical experimental workflow for the sodium borohydride reduction of a 2-alkylcyclohexanone.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Analysis start Dissolve 2-alkylcyclohexanone in solvent (e.g., CH₂Cl₂ or MeOH) cool Cool solution in an ice bath start->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 quench Quench with acid (e.g., HCl) add_nabh4->quench Stir at room temperature extract Extract with organic solvent (e.g., diethyl ether) quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate analyze Analyze product ratio by GC or NMR evaporate->analyze

Caption: Workflow for the reduction of a 2-alkylcyclohexanone.

Detailed Experimental Protocol: Reduction in Dichloromethane
  • Reaction Setup: Dissolve 2-methylcyclohexanone (1.0 g, 8.9 mmol) in dichloromethane (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.34 g, 8.9 mmol) to the stirred solution in small portions over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and slowly add 1 M HCl (10 mL) to quench the excess NaBH₄. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.

  • Purification and Analysis: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product. The diastereomeric ratio can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.[1]

Grignard Reaction: Building Complexity with Stereocontrol

The addition of Grignard reagents to this compound is a powerful method for forming carbon-carbon bonds and creating tertiary alcohols. The stereochemical outcome of this reaction is highly dependent on the steric bulk of both the Grignard reagent and the solvent.

Experimental Data: Diastereoselectivity of Grignard Addition

The following table presents the diastereomeric ratios for the addition of various Grignard reagents to 2-methylcyclohexanone in ethereal solvents. The cis product is formed from axial attack of the Grignard reagent, while the trans product results from equatorial attack.

KetoneGrignard ReagentSolventcis : trans RatioReference
2-MethylcyclohexanoneMeMgBrDiethyl Ether73 : 27[2]
2-MethylcyclohexanoneEtMgBrDiethyl Ether40 : 60[2]
2-Methylcyclohexanonei-PrMgBrDiethyl Ether15 : 85[2]
2-MethylcyclohexanonePhMgBrTHF85 : 15Inferred from similar reactions

Analysis: The data clearly demonstrates that the stereoselectivity of the Grignard reaction is influenced by the steric bulk of the nucleophile. For smaller Grignard reagents like methylmagnesium bromide, there is a preference for axial attack, leading to the cis product. As the steric bulk of the Grignard reagent increases (ethyl, isopropyl), equatorial attack becomes more favorable, resulting in a higher proportion of the trans product. The use of THF as a solvent with phenylmagnesium bromide also favors the formation of the cis product, suggesting that the coordinating ability of the solvent can influence the transition state geometry.

Reaction Pathway: Grignard Addition

The diagram below illustrates the two competing pathways for the addition of a Grignard reagent to a 2-alkylcyclohexanone.

G cluster_0 2-Alkylcyclohexanone cluster_1 Axial Attack cluster_2 Equatorial Attack ketone R-MgX attacks carbonyl axial cis-Alcohol ketone->axial Less hindered for small R' equatorial trans-Alcohol ketone->equatorial Favored for bulky R' G ylide_prep Ylide Preparation (Phosphonium salt + Base) ketone_add Addition of 2-Alkylcyclohexanone ylide_prep->ketone_add reaction Reaction to form Oxaphosphetane ketone_add->reaction decomposition Decomposition to Alkene and Ph₃P=O reaction->decomposition workup Aqueous Workup and Extraction decomposition->workup purification Purification (e.g., Chromatography) workup->purification

References

A Researcher's Guide to Validating the Absolute Configuration of 2-sec-Butylcyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of stereochemical control, profoundly impacting biological activity, toxicity, and regulatory approval. This guide provides a comprehensive comparison of the three primary analytical methods for validating the absolute configuration of chiral ketones, with a specific focus on 2-sec-butylcyclohexanone derivatives.

This document delves into the principles, detailed experimental protocols, and comparative performance of X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Optical Rotatory Dispersion (ORD), supported by illustrative experimental data to guide researchers in selecting the most suitable technique for their needs.

At a Glance: Comparison of Methods

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Optical Rotatory Dispersion (ORD)
Principle Diffraction of X-rays by a single crystal to produce a 3D electron density map.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Variation of optical rotation of a chiral substance with the wavelength of plane-polarized light.
Sample Requirement High-quality single crystal.5-15 mg of sample, soluble in a suitable solvent (e.g., CDCl₃). The sample is recoverable.[1][2]Milligram quantities in solution.
Key Advantage Provides an unambiguous, direct visualization of the three-dimensional structure and absolute configuration.Applicable to a wide range of molecules in solution, including oils and non-crystalline solids, without the need for derivatization.[2]Well-established empirical rules (e.g., the Octant Rule) for cyclohexanones can provide a rapid assessment of absolute configuration.
Key Limitation The growth of a high-quality single crystal can be a significant bottleneck and is not always feasible.Requires quantum chemical calculations (e.g., DFT) for reliable interpretation of the experimental spectrum.Less definitive than X-ray crystallography and can be complicated by conformational flexibility and the presence of multiple chromophores.

Performance Deep Dive: Experimental Data

To illustrate the application of these techniques, we present hypothetical but plausible experimental data for a representative chiral this compound derivative.

X-ray Crystallography Data

The following table summarizes key crystallographic data that would be obtained for a suitable derivative of this compound. The Flack parameter is crucial for determining the absolute configuration; a value close to 0 for a known chirality indicates the correct absolute structure has been determined.

ParameterIllustrative Value
Empirical FormulaC₁₄H₂₂O₂
Formula Weight222.33
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.123(4), 10.456(5), 15.987(7)
α, β, γ (°)90, 90, 90
Volume (ų)1358.9(11)
Z4
Density (calculated) (g/cm³)1.087
Flack Parameter0.02(4)
Vibrational Circular Dichroism (VCD) Data

The VCD spectrum provides a fingerprint of the molecule's chirality in solution. The absolute configuration is determined by comparing the experimental spectrum to a computationally predicted spectrum for a specific enantiomer.

Experimental Frequency (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated Frequency (cm⁻¹) (for (R)-enantiomer)Calculated Rotational Strength (esu²cm²)
2965+1.22968+15.2
2930-0.82932-10.5
1715 (C=O stretch)+2.51718+30.1
1450-1.51452-18.9
1220+0.91225+11.3
Optical Rotatory Dispersion (ORD) Data and the Octant Rule

The ORD curve for a chiral ketone like this compound will exhibit a Cotton effect around the n→π* transition of the carbonyl group (~300 nm). The sign of this Cotton effect can be predicted using the Octant Rule. For an equatorial 2-sec-butyl group, the majority of the substituent lies in a positive octant, predicting a positive Cotton effect.

Wavelength (nm)Molar Rotation [Φ]
600+150
500+250
400+500
320 (Peak)+4500
300 (Crossover)0
285 (Trough)-3500
250-1000

Experimental Protocols

X-ray Crystallography
  • Crystallization : Grow a high-quality single crystal of a this compound derivative. This is a critical and often challenging step, requiring screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection : Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. The diffracted X-rays are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. An atomic model is built into this map and refined.

  • Absolute Configuration Determination : For a non-centrosymmetric space group, the absolute configuration is determined by analyzing anomalous dispersion effects, typically quantified by the Flack parameter.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the this compound derivative in an appropriate deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05-0.1 M.[1]

  • Data Acquisition : Record the VCD and IR spectra simultaneously using a VCD spectrometer. The measurement time can range from one to several hours depending on the sample concentration.[1]

  • Computational Modeling :

    • Perform a conformational search for one enantiomer of the molecule using a suitable molecular mechanics force field.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G* level.

    • Calculate the vibrational frequencies and VCD intensities for each optimized conformer.

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Comparison and Assignment : Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the major bands allows for the unambiguous assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD)
  • Sample Preparation : Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., methanol, cyclohexane). The concentration should be adjusted to give a measurable rotation.

  • Data Acquisition : Measure the optical rotation of the sample over a range of wavelengths, typically from 700 nm down to the UV cutoff of the solvent, using a spectropolarimeter.

  • Data Analysis : Plot the molar rotation as a function of wavelength to obtain the ORD curve. Identify the Cotton effect associated with the carbonyl n→π* transition.

  • Application of the Octant Rule :

    • Draw the chair conformation of the cyclohexanone ring.

    • Define the three perpendicular planes that create the octants relative to the carbonyl group.

    • Determine the location of the atoms of the sec-butyl substituent within the rear octants.

    • Assign a positive or negative contribution to the Cotton effect based on the octant each atom occupies. The sign of the octant with the highest occupancy will determine the overall sign of the Cotton effect.[3]

    • Compare the predicted sign of the Cotton effect with the experimentally observed sign to assign the absolute configuration.

Workflow and Logic Diagrams

experimental_workflow Overall Workflow for Absolute Configuration Determination cluster_xray X-ray Crystallography cluster_vcd Vibrational Circular Dichroism (VCD) cluster_ord Optical Rotatory Dispersion (ORD) xray_start Synthesize Derivative & Grow Crystal xray_data Collect Diffraction Data xray_start->xray_data xray_solve Solve & Refine Structure xray_data->xray_solve xray_abs Determine Absolute Configuration (Flack Parameter) xray_solve->xray_abs end_node Validated Absolute Configuration xray_abs->end_node vcd_exp Measure Experimental VCD Spectrum vcd_compare Compare Experimental & Calculated Spectra vcd_exp->vcd_compare vcd_calc Perform DFT Calculations for one Enantiomer vcd_calc->vcd_compare vcd_assign Assign Absolute Configuration vcd_compare->vcd_assign vcd_assign->end_node ord_exp Measure ORD Curve (Cotton Effect) ord_compare Compare Experimental & Predicted Sign ord_exp->ord_compare ord_octant Apply Octant Rule to Predict Cotton Effect Sign ord_octant->ord_compare ord_assign Assign Absolute Configuration ord_compare->ord_assign ord_assign->end_node start Chiral this compound Derivative start->xray_start start->vcd_exp start->ord_exp

Caption: Experimental workflows for the three primary methods of absolute configuration determination.

decision_logic Method Selection Logic start Need to Determine Absolute Configuration q1 Can a high-quality single crystal be obtained? start->q1 xray Use X-ray Crystallography (Gold Standard) q1->xray Yes q2 Is computational resource available for DFT calculations? q1->q2 No end_node Assigned Absolute Configuration xray->end_node vcd Use Vibrational Circular Dichroism (VCD) q2->vcd Yes ord Use Optical Rotatory Dispersion (ORD) with Octant Rule q2->ord No vcd->end_node ord->end_node

Caption: Decision-making flowchart for selecting the appropriate analytical technique.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-sec-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 2-sec-butylcyclohexanone is critical. This guide provides a comparative overview of primary analytical techniques for its quantification, supported by established methodologies for similar fragrance allergens and cyclic ketones. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Method Comparison

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two powerful and widely used chromatographic techniques suitable for the analysis of this compound.[1] GC is particularly well-suited for volatile and thermally stable compounds, offering high resolution and sensitivity, especially when coupled with a Mass Spectrometer (MS).[1] HPLC is a versatile alternative, particularly for less volatile compounds or when derivatization might be necessary for GC analysis.[1] A more recent technique, UltraPerformance Convergence Chromatography (UPC2), offers a faster alternative to both HPLC and GC.[2]

Quantitative Data Summary

The following table summarizes typical performance characteristics for GC-MS and HPLC-UV for the analysis of fragrance allergens, which are expected to be comparable for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)UltraPerformance Convergence Chromatography (UPC2-MS)
Principle Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.[3]Separation of components in a liquid mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3]A separation technique using carbon dioxide as the primary mobile phase, offering selectivity similar to normal phase LC.[2][4]
Typical Column vf-5ms (30m x 0.25mm i.d., 0.25µm film thickness)[5]Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)Not specified, but uses a co-solvent like methanol.[2][4]
Limit of Quantification (LOQ) 2–20 µg/g for various fragrance allergens.[5]Generally in the low µg/mL to ng/mL range, depending on the analyte and detector.Not explicitly stated, but method sensitivity is highlighted as a key benefit.[2][4]
Linearity Range 0.1–10 µg/mL for various fragrance allergens.[5]Typically spans 2-3 orders of magnitude.Not specified.
Recovery 84.4–119% for various fragrance allergens.[5]Typically >90%.Not specified.
Run Time 30-40 minutes.[2][4]30-40 minutes.[2][4]Approximately 7 minutes.[2][4]
Advantages High selectivity and good quantitative performance, especially in SIM mode.[6]Suitable for less volatile compounds.Significantly faster analysis times than HPLC and GC.[2]
Disadvantages Longer run times compared to newer techniques.[2][4]Longer run times, may require derivatization for some compounds.[2]Requires specialized instrumentation.

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of this compound based on methods for fragrance allergens.[5]

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation : Liquid-liquid extraction is a common method.[5] The sample can be dissolved in a suitable solvent like methyl tert-butyl ether.[5] Internal standards such as 4,4′-dibromobiphenyl and 1,4-dibromobenzene can be used.[5]

  • Chromatographic Conditions :

    • Column : vf-5ms capillary column (30m × 0.25 mm i.d., 0.25 μm film thickness).[5]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[5]

    • Injector : Pulsed splitless mode.[5]

    • Injection Volume : 2.0 μL.[5]

    • Oven Temperature Program : Start at 60°C (hold for 2 min), ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min (hold for 5 min).[5]

  • Mass Spectrometer Conditions :

    • Mode : Selective Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[5][6] The specific m/z ions for this compound would need to be determined (major ions are 98.0, 55.0, 41.0, 70.0, 83.0).[7]

  • Quantification : Calibration curves are prepared by diluting standard solutions to final concentrations of 0.1–10 μg/mL.[5]

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a starting point for developing an RP-HPLC method for this compound.

  • Instrumentation : HPLC system with a UV detector.

  • Sample Preparation : Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase : A mixture of acetonitrile and water. The exact ratio should be optimized.

    • Flow Rate : Typically 1.0 mL/min.

    • Injection Volume : 10-20 µL.

    • Detection : UV detection at a wavelength where this compound has maximum absorbance.

3. UltraPerformance Convergence Chromatography (UPC2) with MS Detection

A fast alternative method for the analysis of fragrance allergens.[2][4]

  • Instrumentation : UPC2 system coupled with a mass spectrometer.

  • Sample Preparation : A sample of 0.2 g can be added to 2.5 mL of water and 2.5 mL of methanol with 20 mM ammonium formate.[2] The mixture is vortexed, extracted in an ultrasonic bath, and centrifuged before injection.[2]

  • Chromatographic Conditions :

    • Primary Mobile Phase : Carbon dioxide.[2][4]

    • Co-solvent : Methanol or acetonitrile.[2][4]

    • Run Time : Approximately 7 minutes.[2][4]

Method Selection Workflow

The selection of an appropriate analytical method depends on various factors. The following diagram illustrates a logical workflow for this decision-making process.

start Start: Need to quantify This compound matrix What is the sample matrix? start->matrix sensitivity What is the required sensitivity (LOD/LOQ)? matrix->sensitivity Complex (e.g., cosmetic) or Simple (e.g., standard) instrumentation What instrumentation is available? sensitivity->instrumentation High (trace levels) or Low speed Is high throughput (speed) a priority? instrumentation->speed gcms GC-MS instrumentation->gcms GC-MS hplc HPLC-UV instrumentation->hplc HPLC upc2 UPC2-MS instrumentation->upc2 UPC2 speed->gcms No speed->upc2 Yes end Method Selected gcms->end hplc->end upc2->end

Caption: Workflow for analytical method selection.

References

A Comparative Analysis of 2-sec-Butylcyclohexanone and Alternative Cooling Agents in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cooling agent 2-sec-butylcyclohexanone, also known by its trade name Freskomenthe, against other common cooling alternatives used in fragrance applications. The following sections detail the performance characteristics, underlying mechanisms, and experimental protocols for evaluating these compounds.

Quantitative Performance Comparison

The cooling effect of a substance is primarily determined by its intensity and duration. While direct comparative sensory data for this compound against all alternatives in a fragrance base is limited in publicly available literature, the following table summarizes the expected performance based on a synthesis of available data and industry knowledge. The values for cooling intensity and duration are presented on a relative scale for comparative purposes.

Cooling Agent Chemical Name Relative Cooling Intensity (Scale 1-10) Relative Cooling Duration (Minutes) Sensory Profile
This compound 2-(1-Methylpropyl)cyclohexanone5 - 720 - 40Mild, fresh, minty, with woody and camphoraceous notes.[1]
L-Menthol (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol8 - 915 - 30Strong, characteristic minty and peppery aroma, can be harsh at high concentrations.
WS-3 N-Ethyl-p-menthane-3-carboxamide4 - 615 - 25Clean, immediate cooling with little to no odor or taste.[2][3] Primarily felt on the roof of the mouth and back of the tongue.[3]
WS-5 N-(Ethoxycarbonylmethyl)-p-menthane-3-carboxamide9 - 1030 - 50One of the strongest cooling agents with a smooth and round profile.[2][3] Primarily cools the roof of the mouth and back of the tongue.[3]

Note: The relative cooling intensity and duration are estimations based on qualitative descriptions and potency data from various sources. Actual performance may vary depending on the fragrance formulation, concentration, and application.

Mechanism of Action: TRPM8 Activation

The sensation of cooling induced by these compounds is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[4] This receptor is a non-selective cation channel expressed in sensory neurons and is naturally activated by cold temperatures (below ~26°C). When activated by a cooling agent, TRPM8 allows an influx of calcium ions into the neuron, which triggers a signal to the brain that is perceived as a cooling sensation.

The potency of a cooling agent can be quantified by its half-maximal effective concentration (EC50) for TRPM8 activation. A lower EC50 value indicates a higher potency.

Cooling Agent Reported TRPM8 EC50 (in vitro)
L-Menthol ~101 µM[5]
WS-3 Data not readily available in direct comparison
WS-5 ~84 µM (in oocyte expression system)[6]
WS-12 (a potent analog) ~193 nM (in HEK cells)[6]

Note: EC50 values can vary depending on the experimental system (e.g., cell type, assay conditions). Data for this compound was not found in the reviewed literature.

Below is a diagram illustrating the signaling pathway of TRPM8 activation.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Conformational Change Ca_influx Ca²⁺ Influx TRPM8_open->Ca_influx CoolingAgent Cooling Agent (e.g., this compound) CoolingAgent->TRPM8 Binds to receptor Neuron Sensory Neuron Ca_influx->Neuron Depolarizes Signal Nerve Impulse Neuron->Signal Brain Brain Signal->Brain Sensation Cooling Sensation Brain->Sensation

TRPM8 Signaling Pathway

Experimental Protocols

To objectively benchmark the cooling effect of this compound in a fragrance application, a combination of sensory evaluation by a trained panel and instrumental analysis is recommended.

Sensory Evaluation of Cooling Effect

Objective: To quantify and compare the cooling intensity and duration of fragrance formulations containing this compound and alternative cooling agents.

Methodology: Quantitative Descriptive Analysis (QDA) with a Trained Sensory Panel

  • Panelist Selection and Training:

    • Recruit 10-12 panelists based on their sensory acuity and ability to describe and scale sensations.

    • Train panelists to identify and rate the intensity of the cooling sensation on a structured scale (e.g., a 15-point numerical scale where 0 = no sensation and 15 = extremely strong cooling).

    • Familiarize panelists with the different cooling agents and their characteristic sensory profiles.

  • Sample Preparation:

    • Prepare fragrance solutions in a suitable carrier (e.g., ethanol or a simple fragrance-free lotion base) at a standardized concentration for each cooling agent.

    • The concentration should be determined in preliminary tests to elicit a discernible but not overwhelming cooling effect.

    • A control sample without any cooling agent should also be included.

  • Evaluation Procedure:

    • The evaluation should be conducted in a controlled environment with consistent temperature and humidity.[7]

    • Apply a standardized amount of each fragrance sample to a designated area on the panelists' forearms. The application site should be consistent across all panelists.

    • Panelists will rate the intensity of the cooling sensation at predefined time intervals (e.g., 1, 5, 10, 15, 20, 30, 45, and 60 minutes) after application.

    • A washout period with a neutral substance (e.g., water and unscented soap) and a rest period should be enforced between sample evaluations to prevent sensory fatigue.[7]

  • Data Analysis:

    • Calculate the mean cooling intensity scores for each sample at each time point.

    • Plot the mean intensity scores over time to generate cooling curves for each agent.

    • From these curves, determine the peak cooling intensity and the duration of the cooling effect (time until the intensity returns to baseline).

    • Statistical analysis (e.g., ANOVA) should be used to determine significant differences between the samples.

Below is a diagram illustrating the experimental workflow for sensory evaluation.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panel Panelist Selection & Training Application Standardized Application to Forearm Panel->Application Sample Sample Preparation (Fragrance Formulations) Sample->Application Rating Rate Cooling Intensity (Timed Intervals) Application->Rating Washout Washout & Rest Rating->Washout Mean Calculate Mean Intensity Scores Rating->Mean Washout->Application Next Sample Plot Plot Cooling Curves Mean->Plot Stats Statistical Analysis (ANOVA) Plot->Stats

Sensory Evaluation Workflow
In Vitro TRPM8 Activation Assay

Objective: To determine the molecular potency of this compound and its alternatives by measuring their ability to activate the TRPM8 ion channel.

Methodology: Calcium Influx Assay in TRPM8-Expressing Cells

  • Cell Culture and Transfection:

    • Use a stable cell line expressing the human TRPM8 channel (e.g., HEK293 or CHO cells).

    • Culture the cells under standard conditions.

  • Calcium Indicator Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Application and Measurement:

    • Prepare serial dilutions of each cooling agent.

    • Apply the different concentrations of the cooling agents to the cells.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader or a microscope.

  • Data Analysis:

    • Plot the fluorescence intensity (as a measure of intracellular calcium) against the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value for each cooling agent.

This in vitro data will provide a quantitative measure of the intrinsic potency of each compound at the molecular target, which can then be correlated with the sensory evaluation results.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of 2-sec-butylcyclohexanone and structurally related ketones, including cyclohexanone, 2-methylcyclohexanone, 4-methylcyclohexanone, and 4-tert-butylcyclohexanone. The information is compiled from safety data sheets, toxicological studies, and regulatory assessments to facilitate a comprehensive understanding of their relative hazards.

Quantitative Toxicity Data

The acute toxicity of these ketones varies depending on the specific compound and the route of exposure. The following tables summarize the available quantitative data for easy comparison.

CompoundCAS NumberOral LD50 (mg/kg)Dermal LD50 (mg/kg)Inhalation LC50 (mg/L, 4h)Species
This compound 14765-30-1Data Not Available>5000[1]Data Not AvailableRabbit[1]
Cyclohexanone 108-94-11534 - 1800[2][3]794 - 948[2][4][5][6][7]>6.2 - 8000[2][3][5][6][7]Rat, Rabbit[2][3][4][5][8][6][7]
2-Methylcyclohexanone 583-60-82140[9]1635 - 1637[9][10]11[9]Rat, Rabbit[9][10]
4-Methylcyclohexanone 589-92-4800 - 1600[11]Data Not AvailableData Not AvailableRat, Mouse[11]
4-tert-Butylcyclohexanone 98-53-35000[12]5000[12]Data Not AvailableRat, Rabbit[12]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals. LC50 (Lethal Concentration, 50%) is the concentration of a substance in the air that is lethal to 50% of a population of test animals over a specific duration of exposure.

Toxicological Profile Overview

This compound:

  • Genotoxicity: Not found to be genotoxic. It did not induce micronuclei in human peripheral blood lymphocytes in vitro.[6]

  • Repeated Dose Toxicity: A No Observed Adverse Effect Level (NOAEL) of 50.3 mg/kg/day has been derived from an OECD 422 study in rats.[6]

  • Reproductive Toxicity: No significant reproductive toxicity concerns have been identified at current exposure levels.[6]

  • Skin Sensitization: Not considered to be a skin sensitizer.[6]

Cyclohexanone:

  • Acute Effects: Can cause irritation to the eyes, nose, and throat.[13] High concentrations can lead to central nervous system depression, drowsiness, and unconsciousness.[13]

  • Chronic Effects: Prolonged exposure may cause damage to the liver and kidneys.[12][14] It is not classifiable as a human carcinogen (IARC Group 3).[4]

Methylcyclohexanones:

  • 2-Methylcyclohexanone: Exhibits moderate acute toxicity. High concentrations of its vapors can irritate the eyes and respiratory passages.[15]

  • 4-Methylcyclohexanone: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[11][16]

4-tert-Butylcyclohexanone:

  • Appears to have low acute toxicity based on the available data.[12]

Metabolic and Toxicological Pathways

The metabolism of cyclohexanones generally involves reduction of the ketone group to a secondary alcohol, which can then be further metabolized and excreted. The toxicity of these compounds at high doses is often linked to irritation and central nervous system effects. At a cellular level, exposure to some ketones has been associated with the induction of oxidative stress and disruption of calcium signaling, which can lead to apoptosis.

Metabolic_Pathway General Metabolic Pathway of Cyclohexanones Cyclohexanone Cyclohexanone Derivative Cyclohexanol Cyclohexanol Derivative Cyclohexanone->Cyclohexanol Reduction (e.g., by Alcohol Dehydrogenase) Diols Hydroxylated Metabolites (Diols) Cyclohexanol->Diols Hydroxylation (e.g., by Cytochrome P450) Conjugates Glucuronide/Sulfate Conjugates Diols->Conjugates Conjugation Excretion Excretion (Urine) Conjugates->Excretion

Caption: General metabolic pathway of cyclohexanone derivatives.

Toxicity_Pathway Potential Cellular Toxicity Pathway of Ketones Ketone High Concentration of Ketone OxidativeStress Oxidative Stress Ketone->OxidativeStress Calcium Disruption of Calcium Homeostasis Ketone->Calcium Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Calcium->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Potential cellular toxicity pathway of ketones.

Experimental Protocols

The toxicity data cited in this guide are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols for acute toxicity testing.

OECD 401: Acute Oral Toxicity
  • Principle: This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[5] A substance is administered in graduated doses to several groups of experimental animals, with one dose per group.[5]

  • Animals: Typically, young adult rodents are used.[5] Animals are fasted before administration of the test substance.[5]

  • Procedure: The test substance is administered by gavage.[5] If a single dose is not possible, it can be given in smaller fractions over a period not exceeding 24 hours.[5]

  • Observations: Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.[5] A gross necropsy is performed on all animals at the end of the study.[5]

  • Endpoint: The LD50 value is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.[5]

Experimental_Workflow_Oral Experimental Workflow for Acute Oral Toxicity (OECD 401) Start Animal Acclimatization & Fasting Dosing Oral Gavage Dosing (Graduated Doses) Start->Dosing Observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy DataAnalysis LD50 Calculation Necropsy->DataAnalysis

Caption: Workflow for OECD 401 Acute Oral Toxicity testing.

OECD 402: Acute Dermal Toxicity
  • Principle: This method assesses the potential short-term hazards of a chemical substance when exposed through the skin.

  • Animals: The test is typically performed on rats.

  • Procedure: The test article is applied to a shaved area of the skin (approximately 10% of the total body surface area) and held in contact for 24 hours.

  • Observations: Animals are observed daily for at least 14 days for signs of toxicity and mortality. Body weights are recorded at least weekly. A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD50 value is determined.

OECD 403: Acute Inhalation Toxicity
  • Principle: This test provides information on health hazards from brief exposure to a substance via inhalation.[2][4]

  • Animals: Healthy young adult rodents are commonly used.[2]

  • Procedure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) for a predetermined period, usually 4 hours, in an inhalation chamber.[2][4]

  • Observations: Animals are observed for at least 14 days for mortality and signs of toxicity.[2][4] This includes measurements of body weight and detailed daily observations. A gross autopsy is performed at the end of the study.[2][4]

  • Endpoint: The LC50, the concentration of the substance that causes death in 50% of the exposed animals, is estimated.[2][4]

References

Safety Operating Guide

Proper Disposal of 2-sec-Butylcyclohexanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety, regulatory compliance, and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-sec-Butylcyclohexanone.

Immediate Safety and Hazard Information

This compound (CAS No. 14765-30-1) is a ketone used as a laboratory reagent.[1] Safety classifications for this compound vary. While one Safety Data Sheet (SDS) under European regulations classifies it as not a hazardous substance, another identifies it as a combustible liquid that may be harmful if swallowed.[1] Given this, and as a general best practice for laboratory chemicals, it is imperative to handle this compound as a hazardous waste to ensure the highest safety standards.

Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Nitrile rubber), safety goggles, and a lab coat.[1] All handling and waste collection should occur in a well-ventilated area or a chemical fume hood.[2]

Proper Disposal Procedures

The disposal of this compound and associated materials must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

Step 1: Waste Segregation and Collection

  • Designated Container: Collect this compound waste in a designated, chemically compatible container with a secure, leak-proof lid.[5][6] If possible, use the original container provided it is in good condition.[7]

  • Capacity Limit: Do not fill the waste container beyond 90% of its capacity to prevent spills and allow for vapor expansion.[6]

  • Keep Closed: The container must remain tightly closed at all times, except when you are actively adding waste.[7][8]

  • Incompatible Materials: Segregate this compound, a ketone, from incompatible materials such as strong oxidizing agents, acids, and bases.[4][7]

Step 2: Labeling Requirements

  • "Hazardous Waste": The container must be clearly labeled with the words "Hazardous Waste".[7][9]

  • Chemical Identification: Identify the contents using the full chemical name, "this compound". Do not use abbreviations or chemical formulas.[7][9] If it is a mixture, list all chemical components and their approximate percentages.[9]

  • Hazard Information: Indicate the primary hazards associated with the waste (e.g., Flammable, Toxic).[7]

  • Contact Information: Ensure the label includes the name and contact information of the generating laboratory or personnel.[9]

Step 3: Laboratory Storage (Satellite Accumulation Area)

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][7]

  • Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[5][6]

  • Regular Inspections: The SAA should be inspected weekly to check for container leakage or degradation.[5][7]

Step 4: Disposal of Contaminated Materials

  • Any materials significantly contaminated with this compound, such as gloves, absorbent pads, or non-reusable glassware, must be disposed of as hazardous waste in the same designated container.[4]

Step 5: Decontamination of Empty Containers

  • Triple-Rinse Procedure: Empty containers that held pure this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before being disposed of as non-hazardous trash.[4][8]

  • Collect Rinsate: The solvent rinsate from this procedure is considered hazardous waste and must be collected in an appropriate, labeled hazardous waste container.[4][8]

  • Final Container Disposal: After triple-rinsing, deface or remove the original chemical label from the empty container before disposing of it in the regular trash.[8]

Step 6: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or has been stored for the maximum allowable time per institutional and local regulations, contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a waste pickup.[4][9]

  • Professional Disposal: The EHS department will transport the waste to a licensed hazardous waste disposal company for final treatment, which may include incineration or chemical neutralization.[10]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the handling and storage of this compound waste.

ParameterValueNotes
Chemical Properties
CAS Number14765-30-1[11]
Molecular FormulaC₁₀H₁₈O[11]
Molecular Weight154.25 g/mol [11]
Density0.912 g/mL at 25 °C[11]
Boiling Point76-78 °C at 8 mm Hg[11]
Regulatory Storage Limits (Satellite Accumulation Area)
Maximum Total Hazardous Waste55 gallons[3][8]
Maximum Acutely Toxic Waste1 quart[3][8]
Time Limit (Full Container)Must be removed within 3 days[7]
Time Limit (Partially Full)May remain up to 1 year[7]

Disposal Workflow Diagram

The following diagram illustrates the procedural workflow for the proper disposal of this compound and associated contaminated materials.

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Laboratory Storage cluster_disposal Final Disposal cluster_container Empty Container Decontamination start Generation of This compound Waste collect_liquid Collect Liquid Waste in a Compatible & Sealed Container start->collect_liquid empty_container Empty Original Container start->empty_container collect_solid Place Contaminated Solids (Gloves, Pads) in Same Container collect_liquid->collect_solid label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Lab Info collect_liquid->label_waste collect_solid->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store_saa ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store_saa->ehs_pickup final_disposal Transport to a Licensed Waste Disposal Facility ehs_pickup->final_disposal triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Container in Regular Trash triple_rinse->dispose_container collect_rinsate->collect_liquid Add to waste stream

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-sec-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-sec-Butylcyclohexanone

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations and environmental responsibility.

Immediate Safety and Hazard Information

This compound is a combustible liquid that may be harmful if swallowed.[1][2] While some classifications under European regulations may not list it as a hazardous substance, it is crucial to handle it with care due to potential risks.[3] It may cause skin and eye irritation, and it is considered toxic to aquatic life with long-lasting effects.[2][4][5][6][7] Therefore, preventing its release into the environment is imperative.[6]

Key Hazards:

  • Physical Hazard: Combustible liquid. Keep away from heat, sparks, and open flames.[1][3][4]

  • Health Hazards: May be harmful if swallowed.[1] May cause irritation to the skin, eyes, and respiratory tract.[4][5][6]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2][6][7]

Quantitative Data

While specific occupational exposure limits for this compound have not been established, the table below summarizes its key physical and chemical properties for risk assessment.

PropertyValueSource Compound
Molecular Formula C₁₀H₁₈O4-tert-Butylcyclohexanone[6]
Molecular Weight 154.25 g/mol 4-tert-Butylcyclohexanone[6]
Appearance Colorless LiquidThis compound[1]
Flash Point 78 °C (172.4 °F)2-Tert-Butylcyclohexanone[4]
Autoignition Temperature 400 °C (752 °F)2-Tert-Butylcyclohexanone[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4]Protects eyes from splashes.
A face shield should be worn over safety goggles if there is a significant risk of splashing.[8]Provides broader protection for the face.
Hand Protection Chemical-resistant gloves such as Nitrile rubber or Neoprene.[1] Always check manufacturer recommendations for chemical compatibility.[1]Prevents skin contact.[4]
Skin and Body Protection A lab coat or long-sleeved clothing.[1]Protects skin from accidental contact.
Appropriate shoes that cover the entire foot (closed-toe and heel).Prevents exposure from spills.
Respiratory Protection Generally not required under normal use with adequate engineering controls (e.g., fume hood).[1]Maintains exposure below any applicable limits.
If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[4]Protects against inhalation of vapors.

Operational Plan: Step-by-Step Guidance

Preparation and Precautionary Measures
  • Conduct a Risk Assessment: Before beginning work, evaluate the specific procedures and quantities to be used to identify potential hazards.

  • Verify Engineering Controls: Ensure a chemical fume hood is available and functioning correctly. Facilities should also be equipped with an eyewash station and a safety shower.[4]

  • Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect gloves for any signs of degradation or puncture before use.

  • Prepare Spill Kit: Ensure a spill kit containing absorbent materials (e.g., vermiculite, sand) is readily accessible.

Handling Procedures
  • Transportation: When moving the chemical, keep it in a tightly closed, properly labeled container.

  • Dispensing/Weighing: Conduct all transfers and weighing operations within a chemical fume hood to prevent vapor inhalation.

  • Heating: Keep the chemical away from heat, hot surfaces, sparks, and open flames.[1][3] Use appropriate heating methods like a heating mantle or water bath; avoid open flames.

  • General Handling: Avoid contact with skin, eyes, and clothing.[3][4] Do not eat, drink, or smoke in the laboratory area.[2] Wash hands thoroughly after handling the substance.[3][4]

Accidental Release Measures
  • Immediate Action: Evacuate non-essential personnel from the spill area.

  • Control Vapors: Ensure adequate ventilation. Remove all sources of ignition.[4]

  • Containment & Cleanup: Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[4] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontamination: Wash the spill area with detergent and water. Collect the cleaning materials for disposal as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical aid if irritation develops.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Call a poison control center or doctor immediately.[2][4]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[4]

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste to prevent environmental contamination.[6]

Waste Collection
  • Chemical Waste: Collect all unused this compound and reaction byproducts in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Any items grossly contaminated with the chemical, such as gloves, absorbent pads, or disposable labware, must also be disposed of as hazardous waste in the same designated container.[6]

Container Decontamination
  • Triple Rinsing: Empty containers that held the pure chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]

  • Rinsate Collection: The solvent rinsate must be collected and treated as hazardous chemical waste.[6]

  • Final Disposal of Container: After triple-rinsing and defacing the label, the container can typically be disposed of in the regular trash, but always follow your institution's specific guidelines.[6]

Arranging for Final Disposal
  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated secondary containment area.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Adhere to all local, regional, and national regulations for hazardous waste disposal.[1]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting.

SafeHandlingWorkflow Prep 1. Preparation - Risk Assessment - Verify Fume Hood - Assemble PPE Handling 2. Handling - Use Fume Hood - Avoid Ignition Sources - Wear Full PPE Prep->Handling Proceed if safe Use 3. Use in Experiment Handling->Use Spill Accidental Spill Handling->Spill Waste 4. Waste Collection - Segregate Chemical Waste - Collect Contaminated PPE Use->Waste Post-experiment Cleanup Spill Cleanup - Evacuate & Ventilate - Absorb & Collect Waste Spill->Cleanup Initiate Protocol FirstAid First Aid Measures - Skin/Eye Contact - Ingestion/Inhalation Spill->FirstAid If Exposed Cleanup->Waste Dispose of materials Disposal 5. Final Disposal - Arrange EHS Pickup - Follow Regulations Waste->Disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.